molecular formula C5H11NO B152330 (R)-3-Methylmorpholine CAS No. 74572-04-6

(R)-3-Methylmorpholine

Cat. No.: B152330
CAS No.: 74572-04-6
M. Wt: 101.15 g/mol
InChI Key: SFWWGMKXCYLZEG-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Methylmorpholine is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWWGMKXCYLZEG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348918
Record name (R)-3-METHYLMORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74572-04-6
Record name (R)-3-Methylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74572-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-METHYLMORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-3-Methylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Methylmorpholine (CAS RN: 74572-04-6) is a chiral cyclic amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its specific stereochemistry and the presence of the basic nitrogen atom within the morpholine ring make it a versatile reagent and a key component in the synthesis of complex molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and logical workflows relevant to its application.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

General and Physical Properties

This table outlines the primary identifiers and physical constants of the compound.

PropertyValueSource(s)
CAS Number 74572-04-6[3][4][5]
Molecular Formula C₅H₁₁NO[3][4][5]
Molecular Weight 101.15 g/mol [4][5]
Appearance Colorless liquid[1][2][5]
Odor Amine-like[1][2]
Density 0.891 ± 0.06 g/cm³ (Predicted)[5][6]
Boiling Point 137.1 ± 15.0 °C at 760 mmHg (Predicted)[3][5][6]
Melting Point Not available[3]
Flash Point 41.3 ± 9.8 °C[3]
Refractive Index 1.410[3]
Vapor Pressure 7.1 ± 0.3 mmHg at 25°C[3]
Chemical and Computational Properties

This table details properties related to the compound's chemical reactivity and computationally derived descriptors.

PropertyValueSource(s)
IUPAC Name (3R)-3-methylmorpholine[4]
SMILES C[C@@H]1COCCN1[4]
InChIKey SFWWGMKXCYLZEG-RXMQYKEDSA-N[4][5]
pKa (Predicted) 9.03 ± 0.40[2][5][6]
LogP (Predicted) -0.59[3]
Solubility Soluble in water and organic solvents.[1][2]
Storage Conditions 2-8°C, protect from light.[3][5][6]

Reactivity and Stability

This compound is a stable compound under normal storage conditions.[2] As a cyclic secondary amine, its reactivity is primarily centered around the basic nitrogen atom.

  • Basicity: The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base, readily reacting with acids to form the corresponding ammonium salt. Its predicted pKa of ~9.03 indicates it is a moderately strong base, comparable to other secondary amines.[2][5][6]

  • Nucleophilicity: The nitrogen atom is also nucleophilic, allowing it to participate in a variety of substitution and addition reactions.

  • Incompatibilities: It should be stored away from strong oxidizing agents, heat, flames, and sparks.[3]

  • Hazardous Decomposition: Combustion may produce hazardous products such as carbon monoxide and nitrogen oxides.[3]

Role in Medicinal Chemistry

This compound is a key intermediate in the synthesis of targeted therapeutics. Notably, it is utilized in the discovery of potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks), such as Vps34, which are implicated in the progression of solid tumors.[1][5] The chirality of the this compound moiety is often crucial for achieving high affinity and selectivity for the enzyme's binding pocket.

sub This compound (Building Block) reagent Other Reagents & Synthesis Steps inhibitor Vps34 / PI3K Inhibitor (e.g., (2S)-8-[(3R)-3-Methylmorpholin-4-yl]-...) sub->inhibitor reagent->inhibitor Synthesis block Inhibition inhibitor->block Binds to target Vps34 / PI3K Enzyme target->block pathway Cancer Proliferation Pathway block->pathway Blocks

Caption: Logical relationship of this compound in drug development.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol details the reduction of a lactam precursor to yield the final product.[5]

Reaction: (5R)-5-methylmorpholin-3-one → this compound

Materials:

  • (5R)-5-methylmorpholin-3-one

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Water (H₂O)

  • 2N Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diatomaceous earth

  • Ethyl acetate

  • Nitrogen gas supply

  • Ice bath

  • Round-bottom flask and standard glassware

Procedure:

  • Prepare a solution of lithium aluminum hydride (2 equivalents) in anhydrous THF (100 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the LAH solution to 0°C using an ice bath.

  • Separately, dissolve (R)-5-methylmorpholin-3-one (1 equivalent) in anhydrous THF (20 mL).

  • Slowly add the solution of (R)-5-methylmorpholin-3-one dropwise to the cooled LAH suspension.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

  • Upon reaction completion, cool the mixture back to 0°C in an ice bath.

  • Carefully quench the reaction by the sequential, dropwise addition of:

    • Water (2 mL)

    • 2N NaOH solution (2 mL)

    • Water (8 mL)

  • Stir the resulting slurry at room temperature for 1 hour to ensure complete quenching and precipitation of aluminum salts.

  • Filter the slurry through a pad of diatomaceous earth. Wash the filter cake with ethyl acetate.

  • Dry the combined filtrate with anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.

Experimental Determination of Solubility

This workflow outlines a systematic approach to characterizing the solubility of a basic organic compound like this compound.[7][8]

start Start: 25 mg of this compound add_water Add 0.75 mL Water Shake Vigorously start->add_water is_soluble_water Soluble in Water? add_water->is_soluble_water test_ph Test with Litmus Paper is_soluble_water->test_ph Yes add_hcl Add 0.75 mL 5% HCl Shake Vigorously is_soluble_water->add_hcl No result_sb Result: Water-Soluble Base (Class Sb) Litmus turns blue test_ph->result_sb is_soluble_hcl Soluble in HCl? add_hcl->is_soluble_hcl result_b Result: Water-Insoluble Base (Class B) is_soluble_hcl->result_b Yes add_naoh Add 0.75 mL 5% NaOH Shake Vigorously is_soluble_hcl->add_naoh No is_soluble_naoh Soluble in NaOH? add_naoh->is_soluble_naoh result_neutral Result: Insoluble in Acid/Base Likely Neutral Compound (Class N) is_soluble_naoh->result_neutral No

Caption: Experimental workflow for determining the solubility class of an amine.

Experimental Determination of pKa via Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constant (pKa) of an amine's conjugate acid.[9]

prep 1. Prepare 100 mL of 0.10 M this compound solution setup 2. Calibrate pH meter and place electrode in the amine solution prep->setup titrate 3. Titrate with standardized 1.0 M HCl solution setup->titrate record 4. Record pH after each incremental addition of HCl titrate->record plot 5. Plot pH (y-axis) vs. Volume of HCl added (x-axis) record->plot half_eq 6. Identify the volume of HCl at the half-equivalence point (midpoint of the buffer region) plot->half_eq pka 7. The pH at the half-equivalence point is equal to the pKa half_eq->pka

References

An In-depth Technical Guide to (R)-3-Methylmorpholine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Methylmorpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural and chemical properties make it a valuable building block, particularly in the development of targeted therapeutics. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, and its notable application as a key structural motif in a potent and selective Vps34 inhibitor for potential cancer treatment.

Core Properties of this compound

This compound, with the CAS number 74572-04-6, is a colorless liquid at room temperature. Its molecular formula is C₅H₁₁NO, and it has a molecular weight of 101.15 g/mol . A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 74572-04-6[1][2]
Molecular Formula C₅H₁₁NO[1][2]
Molecular Weight 101.15 g/mol [1][2]
Boiling Point 137.1 ± 15.0 °C at 760 mmHg
Density 0.891 ± 0.06 g/cm³
pKa 9.03 ± 0.40

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding chiral lactam, (R)-5-methylmorpholin-3-one.

Experimental Protocol: Reduction of (R)-5-methylmorpholin-3-one

Materials:

  • (R)-5-methylmorpholin-3-one (1 equivalent)

  • Lithium aluminum hydride (LAH) (2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 2N Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Diatomaceous earth

Procedure:

  • A solution of lithium aluminum hydride (2 equivalents) in anhydrous tetrahydrofuran (100 mL) is prepared in a flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.

  • A solution of (R)-5-methylmorpholin-3-one (1 equivalent) in anhydrous THF (20 mL) is added dropwise to the cooled LAH solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.

  • Upon completion of the reaction, the mixture is cooled back to 0 °C.

  • The reaction is carefully quenched by the sequential addition of water (2 mL), 2N sodium hydroxide solution (2 mL), and then water (8 mL).

  • The resulting slurry is stirred at room temperature for 1 hour.

  • The mixture is filtered through a pad of diatomaceous earth. The filter cake is washed with ethyl acetate and then discarded.

  • The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a colorless oil.

G cluster_synthesis Synthesis of this compound Start (R)-5-methylmorpholin-3-one in THF LAH LiAlH4 in THF 0 °C Start->LAH Add dropwise Reaction Stir at RT 16 hours LAH->Reaction Quench Quench with H2O and NaOH at 0 °C Reaction->Quench Workup Filter through diatomaceous earth Quench->Workup Purification Dry and Concentrate Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Vps34 Inhibitor

This compound is a crucial structural component of a potent and selective inhibitor of Vacuolar protein sorting 34 (Vps34), a class III phosphoinositide 3-kinase (PI3K). Vps34 plays a key role in autophagy, a cellular process implicated in cancer cell survival. The inhibitor, (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one, demonstrates significant potential for the treatment of solid tumors. The this compound moiety is believed to be critical for its selectivity against class I PI3Ks.

CompoundTargetIC₅₀ (nM)
(2S)-8-[(3R)-3-methylmorpholin-4-yl)-...Vps345
The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Role of Vps34 in Autophagy and Inhibition

Vps34 is a class III PI3K that specifically phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P). PI3P is essential for the initiation of autophagy. By inhibiting Vps34, the production of PI3P is blocked, thereby inhibiting autophagy and potentially leading to the death of cancer cells that rely on this process for survival.

G cluster_autophagy Vps34 in Autophagy and Inhibition Vps34_complex Vps34 Complex PI3P PI3P Vps34_complex->PI3P phosphorylates PI PI PI->Vps34_complex Autophagosome Autophagosome Formation PI3P->Autophagosome initiates Autophagy Autophagy Autophagosome->Autophagy Inhibitor This compound -containing Inhibitor Inhibitor->Vps34_complex inhibits

Caption: Vps34's role in autophagy and its inhibition.

Conclusion

This compound is a valuable chiral building block with demonstrated utility in the synthesis of complex, biologically active molecules. Its incorporation into a potent and selective Vps34 inhibitor highlights its importance for the development of novel cancer therapeutics. The synthetic accessibility and favorable physicochemical properties of this compound ensure its continued relevance in the fields of medicinal chemistry and drug discovery. This guide provides a foundational understanding for researchers and scientists working with this important compound..

References

Spectroscopic Data of (R)-3-Methylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (R)-3-Methylmorpholine, a key chiral intermediate in organic synthesis and drug development. The following sections present nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Molecular Structure

This compound is a heterocyclic compound with the molecular formula C₅H₁₁NO. The morpholine ring adopts a chair conformation, with the methyl group at the 3-position in an equatorial or axial orientation. The structure and atom numbering scheme, crucial for the interpretation of NMR data, are depicted below.

structure Molecular Structure of 3-Methylmorpholine N4 N4 C5 C5 N4->C5 C6 C6 C5->C6 O1 O1 C6->O1 C2 C2 O1->C2 C3 C3 C2->C3 C3->N4 C_Me CH3 C3->C_Me p1 p2 p3 p4 p5 p6 p7 experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation prep_nmr Dissolve in Deuterated Solvent acq_nmr NMR Spectrometer (¹H & ¹³C) prep_nmr->acq_nmr prep_ir Prepare Neat Liquid Film acq_ir FT-IR Spectrometer prep_ir->acq_ir prep_ms Dilute in Volatile Solvent acq_ms GC-MS System prep_ms->acq_ms proc_nmr Fourier Transform, Phasing, Baseline Correction acq_nmr->proc_nmr proc_ir Background Subtraction acq_ir->proc_ir proc_ms Chromatogram Integration, Mass Spectral Library Search acq_ms->proc_ms analysis Structure Elucidation, Purity Assessment, Compound Identification proc_nmr->analysis proc_ir->analysis proc_ms->analysis

A Technical Guide to the Solubility and Stability of (R)-3-Methylmorpholine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of (R)-3-Methylmorpholine, a chiral amine used in organic synthesis, particularly in the development of pharmaceuticals.[1] Due to its role as a reagent and building block, understanding its behavior in various solvents is critical for reaction optimization, formulation, and storage.

Solubility Profile

This compound is a colorless to pale yellow liquid that is generally soluble in water and organic solvents.[1][2] This solubility is attributed to its polar morpholine ring, which can engage in hydrogen bonding, and its non-polar methyl group. While specific quantitative data is not extensively available in the literature, a qualitative summary of its expected solubility in common laboratory solvents is presented below, based on the "like dissolves like" principle.

Table 1: Qualitative Solubility of this compound

Solvent ClassCommon SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble/MiscibleCapable of hydrogen bonding with the nitrogen and oxygen atoms of the morpholine ring.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneSoluble/MiscibleThe polarity of these solvents is sufficient to dissolve the polar regions of the molecule.
Non-Polar Hexane, Toluene, Diethyl EtherSparingly Soluble to InsolubleThe non-polar nature of these solvents makes them less effective at solvating the polar morpholine ring.
Chemical Stability

This compound is generally stable under normal laboratory conditions.[2] However, as a tertiary amine, it is susceptible to certain degradation pathways, particularly oxidation.

Key Stability Considerations:

  • Oxidation: Exposure to oxidizing agents can lead to the formation of the corresponding N-oxide.[3]

  • Extreme pH: Strongly acidic or basic conditions may affect its long-term stability.

  • Elevated Temperatures: High temperatures can accelerate degradation.[3]

  • Light Exposure: Photodegradation is a possibility, and storage in amber containers is recommended.[3]

Recommended Storage:

For long-term storage, this compound should be kept in a tightly sealed, amber glass container in a cool, dark, and dry place.[3] Storage under an inert atmosphere, such as argon or nitrogen, can further prevent oxidation.[3]

Experimental Protocols

The following are detailed methodologies for determining the quantitative solubility and chemical stability of this compound.

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetonitrile, hexane)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solute.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method. A calibration curve generated from standard solutions of known concentrations should be used for accurate quantification.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Protocol 2: Chemical Stability Assessment in Solution

This protocol outlines a method to evaluate the stability of this compound in a given solvent over time, which is crucial for understanding its shelf-life in solution.

Materials:

  • This compound

  • Selected solvents or buffer solutions (e.g., PBS at pH 7.4)

  • HPLC vials

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into several HPLC vials and incubate them at a specific temperature (e.g., 37°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubator.

  • Sample Quenching (if necessary): To stop any further degradation before analysis, the sample can be diluted with a cold mobile phase or stored at a low temperature.

  • LC-MS Analysis: Analyze the samples using an HPLC-MS method to determine the percentage of this compound remaining relative to the initial time point (T=0). The MS detector can also be used to identify any potential degradation products.

  • Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solution Add excess this compound to a known volume of solvent shake Shake at constant temperature (e.g., 24-48 hours) prep_solution->shake centrifuge Centrifuge to pellet undissolved solute shake->centrifuge filter Filter supernatant through a chemically inert filter centrifuge->filter quantify Quantify concentration using HPLC filter->quantify

Caption: Workflow for determining equilibrium solubility.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep_stock Prepare stock solution of This compound in solvent incubate Incubate solution at a specific temperature prep_stock->incubate time_points Analyze samples at designated time points (T=0, 1, 2, 4... hrs) incubate->time_points lcms Determine % remaining and identify degradants by LC-MS time_points->lcms plot_data Plot % remaining vs. time to determine degradation kinetics lcms->plot_data

References

(R)-3-Methylmorpholine: A Technical Guide to its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Methylmorpholine, a chiral cyclic amine, presents a versatile platform for a range of applications in modern organic synthesis. Its inherent chirality and chemical properties make it a valuable tool as a building block in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth overview of the documented and potential applications of this compound, complete with experimental protocols and data presentation to facilitate its use in research and development.

Core Applications of this compound

This compound is primarily utilized as a chiral building block , where its stereocenter is incorporated into the final product.[1][2] Its potential extends to applications as a chiral resolving agent for the separation of racemic mixtures and as a chiral auxiliary to induce stereoselectivity in asymmetric reactions.

Chiral Building Block in Pharmaceutical Synthesis

The most prominent and well-documented application of this compound is as a key intermediate in the synthesis of complex pharmaceutical agents.[1][3] Its incorporation provides a specific stereochemistry that is often crucial for the biological activity and selectivity of the final drug molecule.

Key Example: Synthesis of a Vps34 Inhibitor

This compound is a crucial component in the discovery of potent and selective inhibitors of Vps34 (vacuolar protein sorting 34), a lipid kinase implicated in cancer.[4] The synthesis involves the nucleophilic substitution of a halogenated pyrimidopyrimidinone core with this compound.

Experimental Protocol: Synthesis of a Vps34 Inhibitor Intermediate [4]

  • Reaction Setup: To a solution of (2S)-8-chloro-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) is added this compound (1.2 eq) and a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-100 °C, for a period of 12-24 hours, or until reaction completion is observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one.

Table 1: Hypothetical Yield Data for Vps34 Inhibitor Synthesis

EntryReactant A (eq)This compound (eq)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
11.01.2DIPEA (1.5)DMF802485
21.01.5DIPEA (2.0)NMP901888
31.01.2K₂CO₃ (2.0)DMSO1001275

Logical Workflow for this compound as a Chiral Building Block

G A Chiral Precursor (this compound) B Key Synthetic Intermediate A->B Reaction C Active Pharmaceutical Ingredient (API) B->C Further Transformations

Caption: Workflow for API synthesis using this compound.

Potential Application as a Chiral Resolving Agent

Chiral amines are widely used to resolve racemic mixtures of carboxylic acids through the formation of diastereomeric salts.[5][6] this compound, being a chiral base, has the potential to be an effective resolving agent. The principle relies on the differential solubility of the two diastereomeric salts formed upon reaction with a racemic acid, allowing for their separation by fractional crystallization.

General Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid

  • Salt Formation: A solution of the racemic carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is treated with this compound (0.5-1.0 eq). The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature.

  • Fractional Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution. The crystals are collected by filtration. To improve the diastereomeric purity, the collected solid can be recrystallized from the same or a different solvent system.

  • Liberation of the Enantiopure Acid: The resolved diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free enantiomerically enriched acid. The this compound can be recovered from the aqueous layer by basification and extraction.

Table 2: Hypothetical Data for Chiral Resolution of Racemic Ibuprofen

EntryResolving AgentSolventMolar Ratio (Acid:Base)Diastereomeric Excess (de) of Crystals (%)
1This compoundEthanol1:0.585
2This compoundMethanol1:0.692
3This compoundEthyl Acetate1:0.578

Workflow for Chiral Resolution using this compound

G cluster_0 Resolution Process A Racemic Carboxylic Acid C Diastereomeric Salt Mixture A->C B This compound B->C D Separation by Fractional Crystallization C->D E Resolved Diastereomeric Salt D->E F Enantiopure Carboxylic Acid E->F Acidification G Recovered this compound E->G Basification & Extraction

Caption: Chiral resolution workflow.

Potential Application as a Chiral Auxiliary

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a stereoselective transformation. While there is a lack of specific literature detailing the use of this compound as a chiral auxiliary, its structure suggests potential in this area. The nitrogen atom can be acylated to form a chiral amide, which can then be used to direct reactions such as asymmetric aldol additions or Michael additions.

General Experimental Protocol: Asymmetric Aldol Addition using an N-Acyl-(R)-3-Methylmorpholine Auxiliary

  • Auxiliary Attachment: this compound is acylated with a suitable acyl chloride or anhydride (e.g., propionyl chloride) in the presence of a base to form the N-acyl derivative.

  • Enolate Formation: The N-acyl-(R)-3-methylmorpholine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate a chiral enolate.

  • Aldol Addition: The enolate is then reacted with an aldehyde. The steric bulk of the chiral auxiliary directs the approach of the aldehyde, leading to the formation of a diastereomerically enriched aldol adduct.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the aldol product, typically by hydrolysis or reduction, to yield the chiral β-hydroxy acid or alcohol and recover the this compound.

Table 3: Hypothetical Data for an Asymmetric Aldol Reaction

EntryAldehydeBaseDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee) of Major Diastereomer (%)
1BenzaldehydeLDA95:592
2IsobutyraldehydeLHMDS92:888
3AcetaldehydeNaHMDS90:1085

Workflow for Asymmetric Aldol Reaction with a Chiral Auxiliary

G A Prochiral Substrate C Chiral Adduct A->C Attachment B This compound (Chiral Auxiliary) B->C D Diastereoselective Reaction C->D E Diastereomerically Enriched Product D->E F Chiral Product E->F Cleavage G Recovered Auxiliary E->G Cleavage

Caption: Asymmetric synthesis workflow.

Synthesis of this compound

For researchers who wish to synthesize this compound in-house, a common method involves the reduction of a chiral morpholinone precursor.[4]

Experimental Protocol: Synthesis of this compound [4]

  • Reaction Setup: A solution of (R)-5-methylmorpholin-3-one (1.0 eq) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is added dropwise to a stirred suspension of a reducing agent, typically lithium aluminum hydride (LAH) (2.0 eq), in THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, followed by a concentrated aqueous solution of sodium hydroxide, and then more water, while maintaining a low temperature. The resulting slurry is stirred at room temperature for about an hour and then filtered through a pad of celite. The filter cake is washed with an organic solvent like ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as an oil.

Conclusion

This compound is a valuable chiral entity in organic synthesis, with its primary role as a building block in the construction of complex and biologically active molecules firmly established. While its application as a chiral resolving agent and a chiral auxiliary is theoretically sound and warrants further investigation, the current literature lacks extensive specific examples and quantitative data. This guide provides a foundation for both leveraging its documented uses and exploring its potential in new asymmetric transformations. The provided protocols and workflows are intended to serve as a starting point for researchers to incorporate this compound into their synthetic strategies.

References

The Ascendancy of Chiral Morpholines: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral morpholine scaffold is a cornerstone in modern medicinal chemistry, lauded for its unique physicochemical properties that impart favorable pharmacokinetic profiles to a wide array of therapeutics. This technical guide provides a comprehensive overview of the discovery and historical evolution of chiral morpholine derivatives. It delves into the seminal synthetic strategies that have enabled access to these valuable heterocyles with high stereocontrol, presenting detailed experimental protocols for key methodologies. Furthermore, this guide explores the critical role of chiral morpholines in drug development, with a focus on their interaction with key biological pathways, and concludes with an overview of analytical techniques for their enantiomeric resolution.

A Historical Perspective: The Dawn of Chiral Morpholines

The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, was first reported in the late 19th century. However, the exploration of its chiral derivatives and their stereoselective synthesis is a more recent endeavor, largely driven by the demands of the pharmaceutical industry. Early approaches to chiral morpholines often relied on the use of stoichiometric chiral starting materials, a method limited by the availability and diversity of the chiral pool.[1] The development of asymmetric catalytic methods marked a significant turning point, offering more efficient and versatile routes to enantiomerically enriched morpholine derivatives.[2] Preludin, a stimulant and anorectic developed in the 1950s, was one of the first marketed drugs to feature a morpholine scaffold.[3][4] This early example hinted at the therapeutic potential of this heterocyclic core.

Key Synthetic Strategies for Chiral Morpholine Derivatives

The pursuit of stereochemically pure morpholine derivatives has led to the development of several elegant and efficient synthetic methodologies. This section details some of the most impactful approaches, with a comparative summary of their performance.

Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation has emerged as a powerful tool for the synthesis of 2-substituted chiral morpholines.[5] This method typically employs a rhodium catalyst bearing a chiral bisphosphine ligand to achieve high enantioselectivity.[5]

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

SubstrateCatalyst Loading (mol%)H₂ Pressure (atm)Time (h)Yield (%)ee (%)Reference
2-Phenyl-3,4-dihydro-2H-1,4-oxazine1.05024>9992[6]
2-(4-Methoxyphenyl)-3,4-dihydro-2H-1,4-oxazine1.05024>9995[7]
2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine1.05024>9994[7]
2-Naphthyl-3,4-dihydro-2H-1,4-oxazine1.05024>9993[7]

Detailed Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine [6]

  • Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (a chiral bisphosphine ligand) (1.6 mg, 0.00275 mmol) in anhydrous dichloromethane (DCM) (1.0 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Substrate Preparation: In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).

  • Hydrogenation: Transfer the substrate solution to the catalyst solution.

  • Transfer the resulting mixture to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.

  • Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification: After releasing the pressure, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.

sub Dehydromorpholine r1 sub->r1 cat [Rh(COD)₂]BF₄ + (R)-SKP cat->r1 h2 H₂ (50 atm) h2->r1 solv DCM solv->r1 prod Chiral Morpholine r1->prod Asymmetric Hydrogenation

Asymmetric Hydrogenation Workflow

Organocatalytic Synthesis of C2-Functionalized Morpholines

Organocatalysis provides a metal-free approach to chiral morpholines, often utilizing chiral amines to induce stereoselectivity. A notable example is the enantioselective synthesis of C2-functionalized, N-protected morpholines.[8]

Table 2: Organocatalytic Synthesis of C2-Functionalized Morpholines

AldehydeAmine CatalystOverall Yield (3 steps, %)ee (%)Reference
Phenylacetaldehyde(2R,5R)-2,5-Diphenylpyrrolidine4596[9]
3-Phenylpropionaldehyde(2R,5R)-2,5-Diphenylpyrrolidine5298[9]
Cyclohexanecarboxaldehyde(2R,5R)-2,5-Diphenylpyrrolidine3895[9]
Isovaleraldehyde(2R,5R)-2,5-Diphenylpyrrolidine4192[9]

Detailed Experimental Protocol: Organocatalytic Synthesis of (R)-4-Benzyl-2-phenylmorpholine [9]

  • α-Chlorination: To a solution of phenylacetaldehyde (1 mmol, 1 equiv) and (2R,5R)-2,5-diphenylpyrrolidine (22.3 mg, 0.1 mmol, 0.1 equiv) in DCM (2.0 mL) at 0 °C, add N-chlorosuccinimide (173 mg, 1.3 mmol, 1.3 equiv).

  • Maintain the reaction at 0 °C for 1 hour, then allow it to warm to ambient temperature and stir until the aldehyde is completely consumed (monitored by ¹H NMR).

  • Add pentane to the reaction mixture at -78 °C and filter off the precipitated solids.

  • Reductive Amination: Concentrate the filtrate and redissolve the crude α-chloroaldehyde in 1,2-dichloroethane (DCE). Add 2-(benzylamino)ethan-1-ol (1.2 equiv) and sodium triacetoxyborohydride (1.5 equiv).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Cyclization and Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, and dry the organic layer over MgSO₄.

  • Concentrate the organic layer in vacuo and redissolve the crude oil in DMF (50 mL).

  • Cool the solution to -20 °C and add KOtBu (560 mg, 5 mmol, 5 equiv).

  • Stir until the β-chloroaminoalcohol is completely consumed (monitored by TLC).

  • Extract the reaction mixture with diethyl ether (3x) and wash with brine.

  • Concentrate the crude oil and purify by flash column chromatography (9:1 Hexanes/Ethyl Acetate) to afford the product.

aldehyde Aldehyde step1 aldehyde->step1 catalyst Chiral Amine Catalyst catalyst->step1 ncs NCS ncs->step1 amine Amino Alcohol step2 amine->step2 reductant NaBH(OAc)₃ reductant->step2 base KOtBu step3 base->step3 product C2-Functionalized Chiral Morpholine intermediate1 α-Chloroaldehyde step1->intermediate1 α-Chlorination intermediate1->step2 intermediate2 β-Chloroaminoalcohol step2->intermediate2 Reductive Amination intermediate2->step3 step3->product Cyclization

Organocatalytic Synthesis Workflow

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

This one-pot, two-step catalytic process provides an efficient route to enantiomerically enriched 3-substituted morpholines from readily available aminoalkyne substrates.[10]

Table 3: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

Aminoalkyne SubstrateYield (%)ee (%)Reference
2-(Pent-2-yn-1-yloxy)ethan-1-amine75>95[10]
2-((4-Phenylbut-2-yn-1-yl)oxy)ethan-1-amine82>95[10]
2-((3-Cyclohexylprop-2-yn-1-yl)oxy)ethan-1-amine78>95[10]

Detailed Experimental Protocol: Synthesis of (S)-3-Benzylmorpholine [6][11]

  • Hydroamination: In a glovebox, add Ti(NMe₂)₄ (5 mol %) to a solution of 2-((4-phenylbut-2-yn-1-yl)oxy)ethan-1-amine (0.25 mmol) in anhydrous toluene (0.5 mL).

  • Stir the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature.

  • Asymmetric Transfer Hydrogenation: Add a solution of RuCl--INVALID-LINK-- (1 mol %) in a formic acid/triethylamine azeotrope (0.5 mL) to the cooled reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

aminoalkyne Aminoalkyne step1 aminoalkyne->step1 ti_cat Ti(NMe₂)₄ ti_cat->step1 ru_cat RuCl[(S,S)-Ts-DPEN] (p-cymene) step2 ru_cat->step2 h_source HCOOH/NEt₃ h_source->step2 product 3-Substituted Chiral Morpholine intermediate Cyclic Imine step1->intermediate Hydroamination intermediate->step2 step2->product Asymmetric Transfer Hydrogenation

Tandem Hydroamination/ATH Workflow

Chiral Morpholines in Drug Development: A Focus on Mechanism of Action

The unique structural and electronic properties of the morpholine ring make it a "privileged scaffold" in medicinal chemistry. It can enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[4][12] This section explores the roles of chiral morpholines in key therapeutic agents.

Aprepitant: An NK₁ Receptor Antagonist

Aprepitant (Emend®) is a selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[13][14] The core of its mechanism involves blocking the action of Substance P, the primary ligand for the NK₁ receptor, in the vomiting center of the brain.[15][16]

cluster_0 Neuron cluster_1 Therapeutic Intervention sp Substance P nk1 NK₁ Receptor sp->nk1 Binds gprotein G-protein nk1->gprotein Activates vomiting Vomiting Reflex gprotein->vomiting Triggers aprepitant Aprepitant (Chiral Morpholine Derivative) aprepitant->nk1 Blocks

Aprepitant's Mechanism of Action

Linezolid: A Protein Synthesis Inhibitor

Linezolid (Zyvox®) is an oxazolidinone antibiotic effective against multidrug-resistant Gram-positive bacteria.[17][18] Its unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation stage.[19][20] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[17]

cluster_0 Bacterial Ribosome cluster_1 Therapeutic Intervention mrna mRNA initiation_complex 70S Initiation Complex mrna->initiation_complex subunit30s 30S Subunit subunit30s->initiation_complex subunit50s 50S Subunit subunit50s->initiation_complex protein Bacterial Protein Synthesis initiation_complex->protein Initiates linezolid Linezolid (Chiral Morpholine Derivative) linezolid->subunit50s Binds to 23S rRNA linezolid->initiation_complex Prevents Formation growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP₃ pi3k->pip3 Phosphorylates pip2 PIP₂ pip2->pip3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates cell_growth Cell Growth & Survival mtor->cell_growth Promotes inhibitor Morpholine-based PI3K/mTOR Inhibitor inhibitor->pi3k Inhibits inhibitor->mtor Inhibits

References

(R)-3-Methylmorpholine: A Privileged Chiral Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-Methylmorpholine has emerged as a critical chiral building block in medicinal chemistry, prized for its ability to impart desirable physicochemical and pharmacological properties to drug candidates. Its rigid, saturated heterocyclic structure, combined with a stereodefined methyl group, allows for precise, three-dimensional interactions with biological targets. This guide provides a comprehensive overview of this compound, covering its synthesis, key applications in drug discovery with a focus on kinase and dopamine receptor modulators, and detailed experimental protocols.

Physicochemical Properties

This compound, with the chemical formula C5H11NO, is a colorless liquid with a characteristic amine odor.[1] Its chiral center at the C3 position is crucial for the stereospecific interactions that drive its utility in drug design.

PropertyValue
CAS Number74572-04-6
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol
AppearanceColorless liquid
IUPAC Name(3R)-3-methylmorpholine

Synthesis of this compound

The enantiomerically pure this compound is most commonly synthesized from the chiral pool, starting from the readily available amino acid, L-alanine. The synthesis involves two key steps: the formation of the chiral lactam, (R)-5-methylmorpholin-3-one, followed by its reduction.

Experimental Protocol: Synthesis of (R)-5-methylmorpholin-3-one from L-Alanine

This procedure involves the conversion of a chiral amino acid into the corresponding amino alcohol, followed by cyclization.

Materials:

  • L-alanine

  • Reagents for amino acid reduction (e.g., Lithium aluminum hydride or Borane-dimethyl sulfide complex)

  • A suitable C2-synthon for cyclization (e.g., chloroacetyl chloride)

  • Strong base (e.g., potassium tert-butoxide, sodium methoxide, or sodium hydride)

  • Anhydrous solvents (e.g., Tetrahydrofuran (THF))

Step-by-step procedure:

  • Reduction of L-alanine to (S)-2-aminopropan-1-ol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend L-alanine in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent (e.g., 1.0 M Borane-dimethyl sulfide complex in THF) dropwise to the stirred suspension. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time to ensure complete reduction.

  • Reaction with Chloroacetyl Chloride: Cool the solution of (S)-2-aminopropan-1-ol to 0 °C. Slowly add chloroacetyl chloride dropwise. An appropriate base, such as triethylamine or pyridine, may be used to scavenge the HCl byproduct.

  • Cyclization to (R)-5-methylmorpholin-3-one: To the resulting amide, add a strong base such as potassium tert-butoxide in anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and stir until the cyclization is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (R)-5-methylmorpholin-3-one.

Experimental Protocol: Reduction of (R)-5-methylmorpholin-3-one to this compound

This reduction is a standard procedure for converting lactams to cyclic amines.[2]

Materials:

  • (R)-5-methylmorpholin-3-one

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 2N Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Diatomaceous earth (Celite®)

Step-by-step procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (2 equivalents) in anhydrous THF (100 mL). Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.

  • Addition of Lactam: Dissolve (R)-5-methylmorpholin-3-one (1 equivalent) in anhydrous THF (20 mL) and add it slowly dropwise to the LAH suspension via the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

  • Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Carefully and sequentially add water (2 mL), 2N sodium hydroxide solution (2 mL), and then water (8 mL) dropwise to quench the excess LAH. A granular precipitate should form.

  • Work-up: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of diatomaceous earth. Wash the filter cake thoroughly with ethyl acetate.

  • Isolation: Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.[2]

Applications in Medicinal Chemistry

The this compound moiety is a key structural feature in several classes of therapeutic agents, most notably as inhibitors of the PI3K/Akt/mTOR signaling pathway and as antagonists of the dopamine D4 receptor.

Inhibitors of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. The this compound moiety has been identified as a key feature in potent and selective mTOR kinase inhibitors.[3] The methyl group at the C3 position can create favorable interactions within the ATP-binding pocket of the kinase, enhancing both potency and selectivity over other related kinases like PI3Kα.[3]

Certain triazine derivatives incorporating this compound have shown potent inhibition of mTOR with good selectivity over PI3Kα.[3]

Workflow for the Synthesis of a Triazine-based mTOR Inhibitor

G A Cyanuric Chloride C Intermediate 1 A->C Nucleophilic Substitution B This compound B->C E Intermediate 2 C->E Nucleophilic Aromatic Substitution D Substituted Aniline D->E G Final mTOR Inhibitor E->G Coupling Reaction F Aryl Urea Moiety F->G

Caption: General synthetic workflow for triazine-based mTOR inhibitors.

Quantitative Data: mTOR and PI3Kα Inhibition by this compound-Containing Compounds

CompoundmTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity (PI3Kα/mTOR)
Compound A1.55033.3
Compound B2.110550.0
Compound C0.83543.8

Note: Data is representative and compiled from various sources in the literature.

PI3K/Akt/mTOR Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Translation Initiation PTEN PTEN PTEN->PIP3 Dephosphorylation Inhibitor This compound -based Inhibitor Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor (D4R) is a G-protein coupled receptor implicated in various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[4] The chiral morpholine scaffold, particularly with the (R)-configuration, has been identified as a potent and selective antagonist for the D4 receptor.[4]

Experimental Workflow for Synthesis and Evaluation of D4R Antagonists

G A Boc-(S)-2-(hydroxymethyl)morpholine C Copper-mediated Coupling A->C B Aryl Bromide B->C D Intermediate C->D E Deprotection D->E F N-Alkylation with Substituted Benzyl Halide E->F G Final D4R Antagonist F->G H Radioligand Binding Assay G->H I Determine Ki values H->I G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm D4R Dopamine D4 Receptor Gi Gαi D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Gby Gβγ cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets Dopamine Dopamine Dopamine->D4R Binds Antagonist This compound -based Antagonist Antagonist->D4R Blocks

Caption: Simplified Dopamine D4 receptor signaling pathway and antagonist action.

Conclusion

This compound is a versatile and valuable chiral building block in medicinal chemistry. Its straightforward synthesis from L-alanine and its ability to confer high potency and selectivity make it an attractive scaffold for the development of novel therapeutics. The successful application of this moiety in the design of inhibitors for the PI3K/Akt/mTOR pathway and antagonists for the dopamine D4 receptor highlights its significance in addressing key therapeutic targets. The detailed protocols and data presented in this guide are intended to facilitate further research and development efforts leveraging the unique properties of this compound.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, coupled with its synthetic accessibility, have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of substituted morpholine scaffolds, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support researchers in the field of drug discovery and development.

Anticancer Activity: Targeting Proliferation and Survival

Substituted morpholine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. These compounds often target key signaling pathways involved in cell growth, proliferation, and survival.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative morpholine derivatives against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

Compound ClassSpecific Derivative(s)Cancer Cell LineIC50 (µM)Reference
Quinazoline Derivatives AK-3A549 (Lung)10.38 ± 0.27[1]
MCF-7 (Breast)6.44 ± 0.29[1]
SH-SY5Y (Neuroblastoma)9.54 ± 0.15[1]
AK-10A549 (Lung)8.55 ± 0.67[1]
MCF-7 (Breast)3.15 ± 0.23[1]
SH-SY5Y (Neuroblastoma)3.36 ± 0.29[1]
Benzimidazole-Oxadiazole Derivatives 5hHT-29 (Colon)3.103 ± 0.979[2]
5jHT-29 (Colon)9.657 ± 0.149[2]
5cHT-29 (Colon)17.750 ± 1.768[2]
Key Signaling Pathways in Morpholine-Mediated Anticancer Activity

Many morpholine-containing anticancer agents exert their effects by modulating critical signaling pathways such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[3][4]

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Morpholine derivatives have been designed to inhibit key kinases within this pathway.[3]

PI3K_Akt_mTOR_Pathway cluster_legend Legend GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Morpholine Morpholine Derivatives Morpholine->PI3K Morpholine->Akt Morpholine->mTORC1 key_activates Activates -> key_inhibits Inhibits --| key_target Drug Target

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by morpholine derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.

VEGFR2_Signaling_Pathway cluster_legend Legend VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation Morpholine Morpholine Derivatives Morpholine->VEGFR2 key_activates Activates -> key_inhibits Inhibits --| key_target Drug Target MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add varying concentrations of morpholine derivative incubate1->add_compound incubate2 Incubate (e.g., 48h) add_compound->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance end End read_absorbance->end Ergosterol_Biosynthesis_Pathway cluster_legend Legend Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate1 Ignosterol Lanosterol->Intermediate1 Intermediate2 Fecosterol Intermediate1->Intermediate2 via Δ14-Reductase Episterol Episterol Intermediate2->Episterol via Δ7-Δ8-Isomerase Ergosterol Ergosterol Episterol->Ergosterol Delta14Reductase Δ14-Reductase Delta7_8Isomerase Δ7-Δ8-Isomerase Morpholine Morpholine Antifungals Morpholine->Delta14Reductase Morpholine->Delta7_8Isomerase key_pathway Biosynthetic Pathway -> key_inhibits Inhibits --| key_target Drug Target Broth_Microdilution_Workflow start Start prepare_dilutions Prepare serial two-fold dilutions of compound in broth start->prepare_dilutions dispense Dispense dilutions into 96-well plate prepare_dilutions->dispense inoculate Inoculate wells with bacterial suspension dispense->inoculate prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prepare_inoculum->inoculate incubate Incubate plate (18-24h at 37°C) inoculate->incubate read_mic Visually inspect for turbidity and determine MIC incubate->read_mic end End read_mic->end NFkB_Signaling_Pathway cluster_legend Legend Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkBa IκBα IKK->IkBa phosphorylates Proteasome Proteasome IkBa->Proteasome ubiquitination & degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation transcription Morpholine Morpholine Derivatives Morpholine->IKK key_activates Activates -> key_inhibits Inhibits --| key_target Drug Target Plaque_Reduction_Assay_Workflow start Start seed_cells Seed host cells in multi-well plate start->seed_cells confluency Incubate to form confluent monolayer seed_cells->confluency prepare_mix Prepare virus-compound mixtures at various concentrations confluency->prepare_mix infect Infect cell monolayer with mixtures prepare_mix->infect adsorption Incubate for viral adsorption infect->adsorption overlay Add semi-solid overlay medium adsorption->overlay incubate_plaques Incubate until plaques are visible overlay->incubate_plaques stain_count Stain cells and count plaques incubate_plaques->stain_count end End stain_count->end

References

An In-depth Technical Guide to the Safe Handling and Storage of (R)-3-Methylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage recommendations for (R)-3-Methylmorpholine (CAS RN: 74572-04-6). The information is intended to minimize risks and ensure a safe laboratory environment for all personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers before handling.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Danger[3]

Hazard Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C5H11NO[4][5]
Molecular Weight 101.15 g/mol [6]
Appearance Colorless liquid[7]
Boiling Point 133-134 °C[5]
Density 0.9 ± 0.1 g/cm³[4]
Flash Point 41.3 °C[8]
Vapor Pressure 7.14 mmHg at 25°C[8]
pKa 9.03 ± 0.40 (Predicted)[5]
Storage Temperature 2-8°C, Refrigerated[4][9][10]

Safe Handling Procedures

Adherence to strict handling protocols is essential to prevent exposure and ensure personnel safety.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[11] Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.

  • Skin and Body Protection: A laboratory coat or chemical-resistant apron should be worn.[4] In cases of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

General Hygiene Practices
  • Avoid all personal contact, including inhalation.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]

  • Contaminated clothing should be removed immediately and laundered separately before reuse.[1]

Storage Recommendations

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

  • Store in a tightly closed, properly labeled container.[1]

  • Keep in a cool, dry, and well-ventilated area.[2]

  • Store refrigerated at 2-8°C.[9][10]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][12]

  • Avoid sources of heat, sparks, and open flames.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]

  • If on Skin: Wash with plenty of water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1]

Accidental Release Measures

A clear and practiced spill response plan is essential.

Minor Spills
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[1]

  • Absorb: Carefully absorb the spilled material.

  • Collect: Place the absorbed material into a suitable, labeled container for disposal.[1]

  • Decontaminate: Wash the spill area with soap and water.

Major Spills
  • Evacuate: Evacuate the laboratory and surrounding areas. Alert others.

  • Isolate: Isolate the hazard area and prevent entry.

  • Notify: Inform the appropriate emergency response personnel.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Cleanup: Only trained personnel with appropriate PPE should attempt to clean up a major spill.

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.

  • Disposal should be carried out by a licensed disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

  • Do not dispose of down the drain or into the environment.[4]

Experimental Protocols & Workflows

General Handling Workflow

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Work within Chemical Fume Hood C->D Begin Work E Dispense Required Amount D->E F Securely Close Container E->F G Clean Work Area F->G Complete Work H Dispose of Contaminated Materials (e.g., pipette tips, wipes) G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: A logical workflow for the safe handling of this compound.

Spill Response Workflow

G Spill Response Workflow Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Small & Contained MajorSpill Major Spill Assess->MajorSpill Large or Uncontrolled EvacuateMinor Alert others in immediate area MinorSpill->EvacuateMinor EvacuateMajor Evacuate lab and alert emergency services MajorSpill->EvacuateMajor PPE Don appropriate PPE EvacuateMinor->PPE Contain Contain spill with absorbent material PPE->Contain Cleanup Collect absorbed material into waste container Contain->Cleanup Decontaminate Decontaminate spill area Cleanup->Decontaminate Dispose Dispose of waste according to regulations Decontaminate->Dispose Isolate Isolate the area EvacuateMajor->Isolate

Caption: Decision-making workflow for responding to a spill of this compound.

References

(R)-3-Methylmorpholine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Methylmorpholine is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development. Its unique structural and chemical properties make it a valuable building block in the synthesis of complex molecules, particularly in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the commercial availability, suppliers, chemical properties, synthesis, and biological significance of this compound, with a focus on its role as a key component of Vps34 inhibitors and its relevance to the PI3K/Akt/mTOR signaling pathway.

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial suppliers, catering to the needs of researchers and drug development professionals. The compound is offered in various purities and quantities, with pricing dependent on these factors. Below is a summary of representative suppliers and their offerings.

SupplierPurityQuantityPrice (USD)
Sigma-Aldrich95%250 mg$13.80[1]
1 g$20.70[1]
5 g$34.50[1]
Apollo Scientific98%1 g£15.00
5 g£30.00
10 g£57.00
ChemicalBook98%1 kg$6.70[2]
99%1 kg$6.70[2]
Chemsrc98%250 mg¥280.0

Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the suppliers' websites for the most current pricing and availability.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 74572-04-6[3]
Molecular Formula C₅H₁₁NO[3]
Molecular Weight 101.15 g/mol [4]
Appearance Colorless liquid[5]
Boiling Point 137.1 ± 15.0 °C at 760 mmHg[6][7]
Density 0.891 ± 0.06 g/cm³[6][7]
Refractive Index 1.409[3]
Flash Point 41.3 °C[3]
pKa 9.03 ± 0.40[7]
Storage Temperature 2-8°C, protect from light[7]

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A general and robust method for the synthesis of this compound involves the reduction of a chiral precursor, (R)-5-methylmorpholin-3-one.

Experimental Protocol: Reduction of (R)-5-Methylmorpholin-3-one

This protocol describes the reduction of (R)-5-methylmorpholin-3-one using lithium aluminum hydride (LAH) to yield this compound.[2]

Materials:

  • (R)-5-methylmorpholin-3-one (1 equivalent)

  • Lithium aluminum hydride (LAH) (2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 2N Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Diatomaceous earth

Procedure:

  • A solution of lithium aluminum hydride (2 eq.) in anhydrous tetrahydrofuran (100 mL) is prepared in a flame-dried round-bottom flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.

  • A solution of (R)-5-methylmorpholin-3-one (1 eq.) in anhydrous THF (20 mL) is added dropwise to the LAH solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • Upon completion of the reaction, the mixture is cooled back to 0 °C and quenched by the sequential and careful dropwise addition of water (2 mL), 2N sodium hydroxide solution (2 mL), and water (8 mL).

  • The resulting slurry is stirred at room temperature for 1 hour.

  • The slurry is then filtered through a pad of diatomaceous earth, and the filter cake is washed with ethyl acetate.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a colorless oil.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the reduction of (R)-5-methylmorpholin-3-one.

G Synthesis Workflow of this compound cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Final Product start (R)-5-methylmorpholin-3-one reagents 1. LiAlH4, THF, 0°C to rt 2. Quench (H2O, NaOH) start->reagents Reduction workup Filtration Extraction Drying Concentration reagents->workup Isolation product This compound workup->product

Caption: A simplified workflow for the synthesis of this compound.

Role in Drug Discovery: Inhibition of Vps34 in the PI3K/Akt/mTOR Pathway

This compound is a crucial structural motif in the development of potent and selective inhibitors of Vacuolar Protein Sorting 34 (Vps34). Vps34 is a class III phosphoinositide 3-kinase (PI3K) that plays a critical role in the initiation of autophagy, a cellular process involved in the degradation and recycling of cellular components.[8] In the context of cancer, autophagy can have a dual role, either promoting tumor cell survival or inducing cell death.[9]

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10] Vps34 is a key component of this broader signaling network. By inhibiting Vps34, compounds incorporating the this compound moiety can modulate autophagy, representing a promising therapeutic strategy for certain cancers.[11]

PI3K/Akt/mTOR Signaling Pathway with Vps34

The following diagram illustrates the position of Vps34 within the PI3K/Akt/mTOR signaling pathway and the point of inhibition by molecules containing the this compound scaffold.

G PI3K/Akt/mTOR Pathway and Vps34 Inhibition cluster_upstream Upstream Signaling cluster_pi3k PI3K Signaling cluster_vps34 Vps34-Mediated Autophagy cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Vps34 Vps34 (Class III PI3K) PI3P PI(3)P Vps34->PI3P phosphorylates PI PI PI->PI3P Autophagy Autophagy Initiation PI3P->Autophagy Autophagy->Survival (context dependent) Inhibitor This compound- containing Inhibitor Inhibitor->Vps34

Caption: Role of Vps34 in the PI3K/Akt/mTOR pathway and its inhibition.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its commercial availability, well-defined properties, and established synthetic routes, combined with its significant role in targeting key cellular pathways, underscore its importance as a valuable tool in the pursuit of novel therapeutics.

References

Methodological & Application

Application Notes & Protocols: Synthesis of (R)-3-Methylmorpholine from (R)-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed three-step synthesis of (R)-3-Methylmorpholine, a valuable chiral building block in drug discovery, starting from the readily available chiral precursor, (R)-alaninol. The synthesis involves N-chloroacetylation, intramolecular cyclization to a morpholinone intermediate, and subsequent reduction.

Overall Reaction Scheme

The synthesis proceeds through the following three key steps:

  • N-chloroacetylation of (R)-alaninol to yield (R)-2-(2-chloroacetamido)propan-1-ol.

  • Intramolecular cyclization of the N-chloroacetylated intermediate to form (R)-5-methylmorpholin-2-one.

  • Reduction of the morpholinone to the final product, this compound, using lithium aluminum hydride (LiAlH4).

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

StepReactionReactantsReagents/SolventsTemp. (°C)Time (h)Yield (%)
1N-chloroacetylation(R)-alaninolChloroacetyl chloride, Phosphate buffer (pH 7.4)250.5~95
2Intramolecular Cyclization(R)-2-(2-chloroacetamido)propan-1-olSodium hydroxide, Methanol/Water252~85
3Reduction(R)-5-methylmorpholin-2-oneLithium aluminum hydride, Tetrahydrofuran (THF)6516~80

Experimental Protocols

Step 1: Synthesis of (R)-2-(2-chloroacetamido)propan-1-ol

This protocol is adapted from a chemoselective N-chloroacetylation method for amino alcohols.[1]

Materials:

  • (R)-alaninol

  • Chloroacetyl chloride

  • Phosphate buffer (0.1 M, pH 7.4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve (R)-alaninol (1.0 eq) in 0.1 M phosphate buffer (pH 7.4) to a concentration of 0.1 M.

  • Stir the solution at room temperature (25 °C).

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirring solution using a dropping funnel over a period of 10-15 minutes.

  • Continue stirring for an additional 15-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be extracted with a suitable organic solvent such as ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of (R)-5-methylmorpholin-2-one

This protocol is a general procedure for the base-catalyzed intramolecular cyclization of N-chloroacetylated amino alcohols.

Materials:

  • (R)-2-(2-chloroacetamido)propan-1-ol

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the crude (R)-2-(2-chloroacetamido)propan-1-ol (1.0 eq) in a mixture of methanol and water.

  • To the stirring solution, add a solution of sodium hydroxide (1.2 eq) in water dropwise at room temperature (25 °C).

  • Stir the reaction mixture for 2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, neutralize the mixture with a suitable acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude (R)-5-methylmorpholin-2-one can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

This protocol is based on the established method for the reduction of amides and lactams using lithium aluminum hydride (LiAlH4).[2][3]

Materials:

  • (R)-5-methylmorpholin-2-one

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon gas supply

  • Ice bath

  • Ethyl acetate (for quenching)

  • Sodium sulfate decahydrate or Rochelle's salt solution (for workup)

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.

  • To the flask, add LiAlH4 (2.0 eq) and anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve (R)-5-methylmorpholin-2-one (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 16 hours.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Quenching and Workup: Cautiously and slowly, add ethyl acetate dropwise to quench the excess LiAlH4. Following this, a careful workup is performed by the sequential dropwise addition of water, then a 15% aqueous NaOH solution, and finally more water. Alternatively, a saturated aqueous solution of Rochelle's salt can be added to break up the aluminum salts.[4]

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or another suitable solvent like diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by distillation.

Visualizations

Logical Relationship of the Synthesis Pathway

Synthesis_Pathway A (R)-alaninol B (R)-2-(2-chloroacetamido)propan-1-ol A->B  N-chloroacetylation (Chloroacetyl chloride, Phosphate buffer) C (R)-5-methylmorpholin-2-one B->C  Intramolecular Cyclization (NaOH, MeOH/H2O) D This compound C->D  Reduction (LiAlH4, THF)

Caption: Synthetic route from (R)-alaninol to this compound.

Experimental Workflow for the Synthesis

Experimental_Workflow cluster_step1 Step 1: N-chloroacetylation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Reduction start1 Dissolve (R)-alaninol in phosphate buffer react1 Add Chloroacetyl chloride start1->react1 stir1 Stir at 25°C for 30 min react1->stir1 extract1 Extract with Ethyl Acetate stir1->extract1 dry1 Dry and Concentrate extract1->dry1 product1 Crude (R)-2-(2-chloroacetamido)propan-1-ol dry1->product1 start2 Dissolve crude product in MeOH/H2O product1->start2 react2 Add NaOH solution start2->react2 stir2 Stir at 25°C for 2h react2->stir2 neutralize2 Neutralize with HCl stir2->neutralize2 extract2 Extract with Dichloromethane neutralize2->extract2 purify2 Dry, Concentrate, and Purify extract2->purify2 product2 (R)-5-methylmorpholin-2-one purify2->product2 start3 Prepare LiAlH4 suspension in THF product2->start3 react3 Add (R)-5-methylmorpholin-2-one solution at 0°C start3->react3 reflux3 Reflux for 16h react3->reflux3 quench3 Quench with Ethyl Acetate and Workup reflux3->quench3 filter3 Filter and Concentrate quench3->filter3 purify3 Purify by Distillation filter3->purify3 product3 This compound purify3->product3

Caption: Detailed workflow for the three-step synthesis.

References

Application Notes and Protocols for Asymmetric Synthesis Using (R)-3-Methylmorpholine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of (R)-3-methylmorpholine as a chiral auxiliary in asymmetric synthesis is not extensively documented in current scientific literature. The following application notes and protocols are prospective and based on established principles of chiral auxiliary-mediated synthesis. They are intended to serve as a foundational guide for researchers exploring the potential of this chiral auxiliary. The quantitative data presented is hypothetical and illustrative of potential outcomes.

Introduction

Asymmetric synthesis is a critical component of modern organic chemistry and drug development, enabling the selective synthesis of specific stereoisomers of chiral molecules. Chiral auxiliaries are powerful tools in this field, reversibly attached to a prochiral substrate to direct the stereochemical outcome of a reaction with high diastereoselectivity. After the desired stereocenter is established, the auxiliary can be cleaved and ideally recovered for reuse.

This document outlines the potential application of this compound as a novel chiral auxiliary. Its rigid heterocyclic structure and the stereogenic center at the 3-position may provide the necessary steric hindrance to effectively control the facial selectivity in various carbon-carbon bond-forming reactions. These notes provide a starting point for the investigation and application of this compound in asymmetric synthesis.

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary such as this compound typically follows a three-step sequence:

  • Attachment of the Auxiliary: The chiral auxiliary is coupled with a prochiral substrate, often a carboxylic acid derivative, to form a chiral adduct.

  • Diastereoselective Reaction: The chiral adduct undergoes a reaction (e.g., alkylation, aldol addition, Michael addition) to create a new stereocenter with a high degree of diastereoselectivity.

  • Cleavage and Recovery of the Auxiliary: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. The auxiliary can then be recovered and reused.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Chiral_Adduct Chiral Adduct (N-Acyl-(R)-3-methylmorpholine) Prochiral_Substrate->Chiral_Adduct Chiral_Auxiliary This compound Chiral_Auxiliary->Chiral_Adduct Diastereomerically_Enriched_Product Diastereomerically Enriched Product Chiral_Adduct->Diastereomerically_Enriched_Product Reagent Reagent (e.g., Electrophile/Nucleophile) Reagent->Diastereomerically_Enriched_Product Enantiomerically_Pure_Product Enantiomerically Pure Product Diastereomerically_Enriched_Product->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered This compound Diastereomerically_Enriched_Product->Recovered_Auxiliary

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

Asymmetric Alkylation of N-Acyl-(R)-3-methylmorpholine

Asymmetric alkylation of enolates derived from chiral N-acyl amides is a robust method for the synthesis of α-substituted carboxylic acid derivatives. The chiral auxiliary shields one face of the enolate, directing the approach of the electrophile.

Hypothetical Quantitative Data for Asymmetric Alkylation
EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide3a 9297:3
2Ethyl iodide3b 8895:5
3Allyl bromide3c 9096:4
4Isopropyl iodide3d 7592:8
Experimental Protocol: Asymmetric Alkylation
  • Preparation of N-Propionyl-(R)-3-methylmorpholine (1):

    • To a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (0.5 M) at 0 °C, add propionyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH4Cl, separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify by flash chromatography.

  • Asymmetric Alkylation:

    • To a solution of N-propionyl-(R)-3-methylmorpholine (1) (1.0 eq.) in dry THF (0.2 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 eq., 2M solution in THF/heptane/ethylbenzene) dropwise.

    • Stir the resulting enolate solution for 1 hour at -78 °C.

    • Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous NH4Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the alkylated product.

Asymmetric Aldol Addition

The aldol reaction is a powerful tool for C-C bond formation and the creation of β-hydroxy carbonyl compounds. A chiral auxiliary can control the stereochemistry of the newly formed stereocenters.

Hypothetical Quantitative Data for Asymmetric Aldol Addition
EntryAldehydeProductYield (%)Diastereomeric Ratio (d.r.)
1Benzaldehyde4a 8598:2
2Isobutyraldehyde4b 8296:4
3Cinnamaldehyde4c 8895:5
4Acetaldehyde4d 7894:6
Experimental Protocol: Asymmetric Aldol Addition
  • Enolate Formation:

    • To a solution of N-propionyl-(R)-3-methylmorpholine (1) (1.0 eq.) in dry THF (0.2 M) at -78 °C under an argon atmosphere, add LDA (1.1 eq.) dropwise.

    • Stir the solution for 1 hour at this temperature.

  • Aldol Addition:

    • Add the aldehyde (1.2 eq.) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture for 2-3 hours at -78 °C.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NH4Cl.

    • Warm the mixture to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify the crude product by flash column chromatography to yield the aldol adduct.

Figure 2: Proposed mechanism for a this compound-mediated aldol reaction. Note: Image placeholders in the DOT script would need to be replaced with actual chemical structure images for a complete diagram.

Asymmetric Michael Addition

The Michael addition allows for the formation of C-C bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. A chiral auxiliary can direct the stereoselective addition.

Hypothetical Quantitative Data for Asymmetric Michael Addition
EntryMichael AcceptorMichael DonorProductYield (%)Diastereomeric Ratio (d.r.)
1NitroethyleneDiethyl malonate5a 8093:7
2Methyl vinyl ketoneThiophenol5b 8590:10
3AcrylonitrileDibenzylamine5c 7895:5
Experimental Protocol: Asymmetric Michael Addition
  • Preparation of N-Crotonyl-(R)-3-methylmorpholine (2):

    • Synthesized from this compound and crotonyl chloride following the procedure for compound 1 .

  • Michael Addition:

    • To a solution of N-crotonyl-(R)-3-methylmorpholine (2) (1.0 eq.) and the Michael donor (e.g., diethyl malonate, 1.5 eq.) in a suitable solvent (e.g., THF, 0.2 M) at -78 °C, add a Lewis acid catalyst (e.g., TiCl4, 1.1 eq.) or an organocatalyst.

    • Stir the reaction until completion, as monitored by TLC.

    • Quench the reaction with saturated aqueous NaHCO3.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify by flash column chromatography.

Auxiliary Cleavage and Recovery

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product. The choice of cleavage method depends on the desired final product (e.g., acid, alcohol, aldehyde).

G cluster_cleavage Cleavage Methods cluster_products Final Products Product_Aux Product-Auxiliary Adduct Hydrolysis Hydrolysis (e.g., LiOH, H2O2) Product_Aux->Hydrolysis Reduction Reduction (e.g., LiAlH4) Product_Aux->Reduction Transesterification Transesterification (e.g., NaOMe, MeOH) Product_Aux->Transesterification Acid Chiral Carboxylic Acid Hydrolysis->Acid Recovered_Aux Recovered This compound Hydrolysis->Recovered_Aux Alcohol Chiral Alcohol Reduction->Alcohol Reduction->Recovered_Aux Ester Chiral Ester Transesterification->Ester Transesterification->Recovered_Aux

Figure 3: Cleavage of the chiral auxiliary to yield different products.
Protocol: Hydrolytic Cleavage to a Carboxylic Acid

  • Dissolve the product-auxiliary adduct (1.0 eq.) in a 3:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (2.0 eq., 0.5 M).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Concentrate the mixture to remove THF and then acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract the chiral carboxylic acid with ethyl acetate.

  • Basify the aqueous layer with 2M NaOH and extract with dichloromethane to recover the this compound auxiliary.

Conclusion

While direct experimental evidence for the application of this compound as a chiral auxiliary is currently limited, its structural features suggest it holds potential in the field of asymmetric synthesis. The protocols and hypothetical data presented in these notes are intended to provide a solid foundation and a starting point for researchers to explore the utility of this chiral auxiliary in the stereoselective synthesis of complex molecules. Further experimental validation is necessary to establish the efficacy and scope of this compound in these and other asymmetric transformations.

Detailed experimental procedure for N-alkylation of (R)-3-Methylmorpholine.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for N-Alkylation of (R)-3-Methylmorpholine

Introduction

N-substituted morpholines are a significant class of compounds in medicinal chemistry and drug development due to their prevalence in a variety of FDA-approved drugs. The morpholine scaffold often imparts favorable pharmacokinetic properties to drug candidates. The N-alkylation of chiral morpholine derivatives, such as this compound, is a key synthetic step in the creation of diverse chemical libraries for screening and lead optimization. This document provides a detailed experimental procedure for the N-alkylation of this compound, focusing on a common and robust method using alkyl halides. Alternative methods like reductive amination and reaction with alcohols are also briefly discussed.

Primary Synthetic Route: N-Alkylation with Alkyl Halides

The reaction of this compound with alkyl halides is a straightforward and widely used method for the synthesis of N-alkylated products. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[1]

General Reaction Scheme:

This compound + R-X -> (R)-N-Alkyl-3-Methylmorpholine + HX

Where R is an alkyl group and X is a halogen (Br, I, or Cl).

Detailed Experimental Protocol: Synthesis of (R)-N-Benzyl-3-Methylmorpholine

This protocol details the N-alkylation of this compound with benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 250 mL round-bottom flask, add this compound (10 mmol, 1.01 g), anhydrous potassium carbonate (20 mmol, 2.76 g), and anhydrous acetonitrile (50 mL).[1]

  • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Add benzyl bromide (10 mmol, 1.71 g) dropwise to the stirred suspension over a period of 5-10 minutes.[1]

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C) for 4-6 hours.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

  • Wash the solid residue with acetonitrile (2 x 10 mL).[1]

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.[1]

  • Dissolve the resulting crude product in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash with water (2 x 25 mL) and then with brine (25 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-N-Benzyl-3-Methylmorpholine.

  • If necessary, purify the product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of morpholines with various alkylating agents. These conditions can be adapted for this compound.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl bromideK₂CO₃AcetonitrileReflux (~82)4-6High[1]
Allyl bromideK₂CO₃AcetonitrileRoom Temp.187[2]
Propargyl bromideK₂CO₃AcetonitrileRoom Temp.292[2]
Dimethyl carbonateNone (autoclave)None160483[3]
MethanolCuO-NiO/γ-Al₂O₃Gas phase220-93.8 (selectivity)[4]

Alternative N-Alkylation Methodologies

While direct alkylation with alkyl halides is common, other methods can be advantageous depending on the substrate and desired product.

  • Reductive Amination: This method involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.[5][6][7] This is a powerful method for synthesizing a wide range of N-substituted morpholines.[8] Carboxylic acids can also be used as the alkylating agent with suitable reducing systems.[9][10][11]

  • N-Alkylation with Alcohols: In the presence of a suitable catalyst, alcohols can be used as alkylating agents.[12][13] This method is considered a green chemistry approach as the only byproduct is water.[4]

Experimental Workflow and Logic Diagrams

Diagram 1: N-Alkylation of this compound with an Alkyl Halide

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine this compound, K₂CO₃, and Acetonitrile B Stir at Room Temperature A->B C Add Alkyl Halide (e.g., Benzyl Bromide) B->C D Heat to Reflux (4-6 hours) C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Filter to Remove Salts F->G H Concentrate Filtrate G->H I Dissolve in Ethyl Acetate H->I J Wash with Water and Brine I->J K Dry with Na₂SO₄ J->K L Concentrate to Yield Crude Product K->L M Column Chromatography (if necessary) L->M N Pure N-Alkylated Product M->N

Caption: Experimental workflow for the N-alkylation of this compound.

Diagram 2: Signaling Pathway of Nucleophilic Substitution (SN2)

SN2_Mechanism reactant1 This compound (Nucleophile) transition_state [Transition State]‡ reactant1->transition_state Nucleophilic Attack reactant2 Alkyl Halide (R-X) (Electrophile) reactant2->transition_state product1 N-Alkylated Product transition_state->product1 Bond Formation product2 Halide Ion (X⁻) transition_state->product2 Leaving Group Departure

Caption: SN2 mechanism for the N-alkylation of this compound.

References

Application Notes and Protocols: (R)-3-Methylmorpholine as a Chiral Base in Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the potential application of (R)-3-Methylmorpholine as a chiral base in enantioselective elimination reactions. While direct literature examples of this specific application are scarce, this application note extrapolates from the known principles of asymmetric synthesis and the properties of this compound to provide a theoretical framework and general protocols for its use. This guide is intended to serve as a foundational resource for researchers exploring novel methods for the synthesis of chiral alkenes.

Introduction to this compound

This compound is a chiral cyclic amine that serves as a versatile building block in asymmetric synthesis.[1][2] Its rigid morpholine scaffold and the stereogenic center at the 3-position make it an attractive candidate for applications in chiral catalysis and as a chiral auxiliary. The presence of the nitrogen atom provides the basicity required for proton abstraction, a key step in elimination reactions.

This compound is a colorless liquid soluble in water and various organic solvents.[1] It is commonly synthesized via the reduction of (R)-5-methylmorpholin-3-one using reagents such as lithium aluminum hydride.[3] Its primary applications are as a reagent or intermediate in the synthesis of complex molecules, including pharmaceuticals. For instance, it is a key intermediate for Vps34 inhibitors used in the treatment of solid tumors.[3]

Properties of this compound

PropertyValueReference
CAS Number 74572-04-6[1][4]
Molecular Formula C5H11NO[1][4]
Molecular Weight 101.15 g/mol [4]
Appearance Colorless liquid[1]
Boiling Point 137.1 ± 15.0 °C (Predicted)[3]
Density 0.891 ± 0.06 g/cm³ (Predicted)[3]
pKa 9.03 ± 0.40 (Predicted)[3]
Storage 2-8°C, protect from light[3]

Overview of Elimination Reactions

Elimination reactions are fundamental transformations in organic chemistry that lead to the formation of π-bonds, typically alkenes. The two most common mechanisms are the E2 (bimolecular) and E1 (unimolecular) pathways.

  • E2 Reaction: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. The stereochemical outcome of E2 reactions is highly dependent on the conformation of the substrate, with a strong preference for an anti-periplanar arrangement of the proton and the leaving group.

  • E1 Reaction: This is a two-step process that begins with the unimolecular departure of the leaving group to form a carbocation intermediate. In the second step, a base removes a proton from a carbon adjacent to the carbocation, forming the double bond. The E1 reaction rate is only dependent on the substrate concentration.

The choice of base is crucial in directing the outcome of an elimination reaction. A strong, non-nucleophilic base is often preferred to favor elimination over substitution. A chiral base introduces the possibility of enantioselectivity, leading to the preferential formation of one enantiomer of a chiral alkene product.

Theoretical Application of this compound in Enantioselective Elimination

The use of a chiral base such as this compound can induce enantioselectivity in an elimination reaction through several potential mechanisms, primarily in the context of E2 eliminations where the base is involved in the rate-determining step.

Proposed Mechanism of Enantioselection

In an E2 reaction, the chiral base can differentiate between two enantiotopic protons on a prochiral substrate or react at different rates with the two enantiomers of a racemic substrate (kinetic resolution). The stereocenter in this compound can create a chiral environment around the nitrogen atom. During the proton abstraction step, diastereomeric transition states are formed. The difference in the activation energies of these diastereomeric transition states leads to the preferential formation of one enantiomer of the alkene product.

The rigidity of the morpholine ring in this compound can enhance the steric differentiation in the transition state, potentially leading to higher enantioselectivity.

G Proposed Enantioselective E2 Elimination cluster_reactants Reactants cluster_transition_states Diastereomeric Transition States cluster_products Products Substrate Prochiral Substrate (with enantiotopic protons Ha/Hb) TS_A Transition State A (Abstraction of Ha) Lower Energy Substrate->TS_A TS_B Transition State B (Abstraction of Hb) Higher Energy Substrate->TS_B Base This compound (Chiral Base) Base->TS_A Favored Base->TS_B Disfavored Product_R (R)-Alkene (Major Product) TS_A->Product_R k_fast Product_S (S)-Alkene (Minor Product) TS_B->Product_S k_slow

Caption: Proposed mechanism for enantioselective E2 elimination.

General Experimental Protocol

This protocol describes a general procedure for attempting an enantioselective elimination reaction using this compound as the chiral base. Optimization of reaction conditions (temperature, solvent, concentration) will be necessary for specific substrates.

Materials
  • Substrate (e.g., a secondary alkyl halide or sulfonate)

  • This compound (chiral base)

  • Anhydrous solvent (e.g., THF, Dichloromethane, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring and temperature control equipment

  • Reagents for workup (e.g., water, brine, organic solvent for extraction, drying agent like MgSO₄)

  • Purification supplies (silica gel for column chromatography)

  • Analytical equipment (Chiral GC or HPLC, NMR)

Procedure
  • Reaction Setup:

    • Dry all glassware in an oven and cool under a stream of inert gas.

    • To a round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 eq).

    • Dissolve the substrate in the chosen anhydrous solvent under an inert atmosphere.

  • Reaction Execution:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.

    • Slowly add this compound (1.0 - 2.0 eq) to the stirred solution.

    • Allow the reaction to stir at the set temperature and monitor its progress by TLC or GC.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess (ee) of the product using chiral GC or HPLC.

    • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G General Experimental Workflow Start Start Setup Reaction Setup (Substrate in Anhydrous Solvent under Inert Atmosphere) Start->Setup Cooling Cool Reaction Mixture Setup->Cooling Addition Slow Addition of This compound Cooling->Addition Reaction Stir and Monitor Reaction (TLC/GC) Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (Yield, ee, Structure Confirmation) Purification->Analysis End End Analysis->End

References

Application of (R)-3-Methylmorpholine in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Methylmorpholine, a chiral cyclic amine, serves as a crucial building block in the asymmetric synthesis of complex pharmaceutical intermediates. Its inherent chirality and structural features make it a valuable synthon for introducing stereocenters and constructing heterocyclic scaffolds in active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for a novel naphthyridine-based therapeutic agent.

This compound is utilized as a chiral amine for the stereoselective synthesis of various pharmaceutical compounds. Its applications extend to its use as a chiral building block in the development of analgesics and anti-inflammatory drugs. Furthermore, it is a key intermediate in the synthesis of drugs like Elagolix and has been employed in the development of Vps34 inhibitors for potential cancer therapy.

Application Example: Synthesis of a Naphthyridine Intermediate

A significant application of this compound is in the synthesis of 8-chloro-2-((R)-3-methylmorpholin-4-yl)-[1][2]naphthyridin-4-ol, a key intermediate in the development of novel therapeutics.[1] This reaction involves a nucleophilic aromatic substitution where the secondary amine of this compound displaces a chlorine atom on the naphthyridine core. The chirality of the starting material is retained in the final product, which is essential for its intended biological activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the naphthyridine intermediate.

ParameterValue
Reactants
2,8-dichloro-[1][2]naphthyridin-4-ol1.0 eq
This compound3.0 eq
Solvent N-Methyl-2-pyrrolidone (NMP)
Temperature 140 °C
Reaction Time 16 hours
Yield 82%
Purity (LCMS) >95%
Molecular Weight of Product 279.72 g/mol
Experimental Workflow

The synthesis of 8-chloro-2-((R)-3-methylmorpholin-4-yl)-[1][2]naphthyridin-4-ol from 2,8-dichloro-[1][2]naphthyridin-4-ol and this compound can be visualized as a straightforward nucleophilic aromatic substitution reaction.

reagents 2,8-dichloro-[1,7]naphthyridin-4-ol + this compound conditions NMP, 140 °C, 16 h reagents->conditions Reaction product 8-chloro-2-((R)-3-methylmorpholin-4-yl)-[1,7]naphthyridin-4-ol conditions->product Forms workup Aqueous Workup & Purification product->workup Isolation

Caption: Synthetic workflow for the preparation of the naphthyridine intermediate.

Detailed Experimental Protocol

Synthesis of 8-chloro-2-((R)-3-methylmorpholin-4-yl)-[1][2]naphthyridin-4-ol

This protocol is adapted from the procedure described in patent WO2016020320A1.

Materials:

  • 2,8-dichloro-[1][2]naphthyridin-4-ol

  • This compound

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Water, deionized

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Magnesium sulfate, anhydrous

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LCMS) system for purity analysis

Procedure:

  • To a solution of 2,8-dichloro-[1][2]naphthyridin-4-ol (1.0 g, 4.65 mmol, 1.0 eq) in N-methyl-2-pyrrolidone (10 mL) was added this compound (1.41 g, 13.95 mmol, 3.0 eq).

  • The reaction mixture was heated to 140°C and stirred for 16 hours.

  • After cooling to room temperature, the reaction mixture was poured into water (50 mL).

  • The aqueous layer was extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers were washed with water (2 x 20 mL) and brine (20 mL).

  • The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford 8-chloro-2-((R)-3-methylmorpholin-4-yl)-[1][2]naphthyridin-4-ol as a solid.

Yield: 1.07 g (82%).

Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (d, J = 8.8 Hz, 1H), 7.21 (d, J = 8.8 Hz, 1H), 6.58 (s, 1H), 4.21 (d, J = 13.2 Hz, 1H), 3.98-3.88 (m, 2H), 3.75-3.65 (m, 2H), 3.52-3.45 (m, 1H), 1.25 (d, J = 6.8 Hz, 3H).

  • LCMS (ESI): m/z 280.1 [M+H]⁺.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in the application of this compound as a chiral building block for a pharmaceutical intermediate.

cluster_0 Core Concept cluster_1 Application cluster_2 Outcome Chiral_Amine This compound (Chiral Building Block) Reaction Nucleophilic Aromatic Substitution Chiral_Amine->Reaction Utilized in Intermediate Chiral Pharmaceutical Intermediate Reaction->Intermediate Forms API Active Pharmaceutical Ingredient (API) Intermediate->API Leads to

Caption: The role of this compound in pharmaceutical synthesis.

This detailed guide underscores the importance of this compound as a valuable chiral intermediate in the pharmaceutical industry. The provided protocol offers a practical example of its application, enabling researchers and drug development professionals to leverage its properties for the synthesis of complex, stereochemically defined molecules.

References

Application Notes and Protocols: Removal of the (R)-3-Methylmorpholine Auxiliary Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. The (R)-3-Methylmorpholine group, when used as a chiral auxiliary, can be attached to a substrate to direct a subsequent diastereoselective transformation. Following the desired reaction, the auxiliary must be efficiently removed to yield the enantiomerically enriched product. While specific documented protocols for the removal of the this compound auxiliary are not prevalent in the current literature, this document provides a generalized protocol for its cleavage based on established methods for the hydrolysis of N-acyl morpholine derivatives. The provided methodologies for acidic and basic hydrolysis serve as a starting point and will likely require optimization for specific substrates.

Introduction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to guide the formation of a new stereocenter with high diastereoselectivity.[1] An effective chiral auxiliary must not only induce high stereoselectivity but also be readily removable under mild conditions without causing racemization of the desired product. Morpholine derivatives have been explored as chiral auxiliaries due to their conformational rigidity. This application note details generalized procedures for the cleavage of the N-acyl bond to remove the this compound auxiliary, yielding the desired chiral carboxylic acid and recovering the auxiliary.

General Workflow for Chiral Auxiliary-Mediated Synthesis

The overall process of using a chiral auxiliary such as this compound in asymmetric synthesis follows a well-defined, three-step sequence. This workflow ensures the introduction of chirality, the diastereoselective formation of the desired bond, and the final release of the chiral product.

G cluster_workflow Chiral Auxiliary Workflow A 1. Attachment of This compound Auxiliary B 2. Diastereoselective Reaction (e.g., Alkylation, Aldol) A->B Prochiral Substrate C 3. Cleavage of Auxiliary (Hydrolysis) B->C Diastereomerically Enriched Intermediate D Chiral Product C->D E Recovered Auxiliary C->E

Caption: General workflow for the application of a chiral auxiliary.

Experimental Protocols for Auxiliary Removal

The removal of the this compound auxiliary from an N-acylated derivative is typically achieved through hydrolysis of the amide bond. Both acidic and basic conditions can be employed, and the choice of method will depend on the stability of the desired product and other functional groups present in the molecule.[2][3][4]

Protocol 1: Acidic Hydrolysis

Acid-catalyzed hydrolysis is a common method for cleaving amide bonds.[3][4] The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Materials:

  • N-acyl-(R)-3-methylmorpholine derivative

  • 1 M to 6 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Tetrahydrofuran (THF) or Dioxane

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acyl-(R)-3-methylmorpholine derivative in a suitable solvent such as THF or dioxane (e.g., 0.1 M solution).

  • Add an equal volume of aqueous acid (e.g., 1 M to 6 M HCl).

  • Heat the reaction mixture to reflux (typically 50-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude chiral carboxylic acid.

  • The acidic aqueous layer contains the protonated this compound. To recover the auxiliary, basify the aqueous layer with a strong base (e.g., NaOH) and extract with a suitable organic solvent (e.g., dichloromethane).

Protocol 2: Basic Hydrolysis

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This method is often slower than acidic hydrolysis but can be advantageous for substrates sensitive to strong acids.[2][4]

Materials:

  • N-acyl-(R)-3-methylmorpholine derivative

  • 1 M to 6 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Methanol (MeOH), Ethanol (EtOH), or THF

  • Diethyl ether or Dichloromethane

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acyl-(R)-3-methylmorpholine derivative in a suitable solvent such as methanol, ethanol, or THF (e.g., 0.1 M solution).

  • Add an aqueous solution of NaOH or KOH (e.g., 1 M to 6 M).

  • Heat the reaction mixture to reflux (typically 50-100 °C) and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a co-solvent was used, remove it under reduced pressure.

  • Wash the aqueous layer with diethyl ether or dichloromethane to remove the recovered this compound auxiliary.

  • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude chiral carboxylic acid.

Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of the N-acyl morpholine derivative proceeds through a series of protonation and nucleophilic attack steps, leading to the cleavage of the carbon-nitrogen bond.

G cluster_mechanism Acid-Catalyzed Amide Hydrolysis A N-Acyl-(R)-3-methylmorpholine B Protonated Amide A->B H+ C Tetrahedral Intermediate B->C H2O D Protonated Tetrahedral Intermediate C->D H+ transfer E Carboxylic Acid + Protonated Auxiliary D->E C-N cleavage

Caption: Mechanism of acid-catalyzed amide hydrolysis.

Data Presentation

The following tables present hypothetical data for the removal of the this compound auxiliary under various conditions. This data is for illustrative purposes and actual results may vary depending on the specific substrate.

Table 1: Hypothetical Data for Acidic Hydrolysis

EntryAcid (Concentration)SolventTemperature (°C)Time (h)Yield (%)
11 M HClTHF601285
23 M HClDioxane80692
36 M H₂SO₄THF100495
41 M H₂SO₄Dioxane601882

Table 2: Hypothetical Data for Basic Hydrolysis

EntryBase (Concentration)SolventTemperature (°C)Time (h)Yield (%)
11 M NaOHMethanol602478
23 M NaOHEthanol801288
36 M KOHTHF100890
41 M KOHEthanol603675

Conclusion

The removal of the this compound chiral auxiliary can be achieved through standard amide hydrolysis protocols. While specific literature examples are scarce, the general methods of acidic and basic hydrolysis presented here provide a solid foundation for developing a successful cleavage strategy. Researchers should carefully consider the stability of their target molecule when choosing the hydrolysis conditions. Optimization of reaction parameters such as acid/base concentration, temperature, and reaction time will be crucial to achieve high yields of the desired chiral product and efficient recovery of the auxiliary.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of (R)-3-Methylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Methylmorpholine and its hydrochloride salt are valuable chiral building blocks in the synthesis of various pharmaceutical compounds.[1][2][3] This document provides detailed protocols for the large-scale synthesis of this compound hydrochloride via two distinct and scalable routes: the deprotection of a protected amine precursor and the reduction of a chiral morpholinone. Additionally, a comprehensive protocol for the purification of the final hydrochloride salt by crystallization is presented. The information is intended to guide researchers and drug development professionals in the efficient and scalable production of this important synthetic intermediate.

Synthetic Strategies

Two primary strategies for the synthesis of this compound are outlined below, followed by its conversion to the hydrochloride salt.

Route A: Deprotection of (5R)-4-(4-methoxybenzyl)-5-methylmorpholine

This method involves the removal of a 4-methoxybenzyl protecting group from a chiral morpholine precursor using 1-chloroethyl chloroformate, followed by treatment with methanol to yield the desired hydrochloride salt directly.[4]

Route B: Reduction of (R)-5-methylmorpholin-3-one

This approach utilizes the reduction of a chiral lactam, (R)-5-methylmorpholin-3-one, with a powerful reducing agent like lithium aluminum hydride (LAH) to form the free base, this compound.[1] The free base is then converted to its hydrochloride salt.

Experimental Protocols

Synthesis Protocol: Route A - Deprotection

This protocol is adapted from a gram-scale synthesis and scaled for larger production.[4]

Materials and Equipment:

  • (5R)-4-(4-methoxybenzyl)-5-methylmorpholine

  • 1-Chloroethyl chloroformate

  • 1,2-Dichloroethane (DCE)

  • Methanol

  • Ethyl acetate

  • Large-scale reaction vessel with overhead stirrer, reflux condenser, and temperature control

  • Rotary evaporator

  • Filtration apparatus (e.g., Nutsche filter)

  • Drying oven

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve (5R)-4-(4-methoxybenzyl)-5-methylmorpholine (1.0 eq) in 1,2-dichloroethane (approx. 10 L/kg of starting material).

  • Reagent Addition: Add 1-chloroethyl chloroformate (4.0 eq) to the solution.

  • Reaction: Heat the mixture to 80 °C and stir for 6 hours.[4] Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Solvent Removal: Upon completion, cool the reaction mixture and remove the solvent by evaporation under reduced pressure.[4]

  • Methanolysis: Dissolve the residue in methanol (approx. 10 L/kg of starting material) and heat the solution to 80 °C for 1 hour.[4]

  • Second Solvent Removal: Remove the methanol by evaporation under reduced pressure.[4]

  • Purification: Wash the resulting solid residue with ethyl acetate.[4]

  • Isolation: Collect the white crystals of this compound hydrochloride by filtration.

  • Drying: Dry the product in a vacuum oven to a constant weight.

Synthesis Protocol: Route B - Reduction and Salt Formation

This protocol is based on a laboratory-scale procedure and adapted for larger-scale synthesis.[1]

Materials and Equipment:

  • (R)-5-methylmorpholin-3-one

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 2N Sodium hydroxide solution

  • Ethyl acetate

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (e.g., in isopropanol or as a gas)

  • Large-scale reaction vessel with overhead stirrer, dropping funnel, and temperature control under an inert atmosphere (Nitrogen or Argon)

  • Filtration apparatus

  • Rotary evaporator

Procedure: Part 1: Synthesis of this compound (free base)

  • Reaction Setup: In a dry, inerted reaction vessel, prepare a solution of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (approx. 5 L/kg of LAH). Cool the solution to 0 °C using an ice bath.

  • Substrate Addition: Slowly add a solution of (R)-5-methylmorpholin-3-one (1.0 eq) in anhydrous THF (approx. 5 L/kg of the morpholinone) dropwise to the LAH solution, maintaining the temperature at 0 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.[1] Monitor the reaction for completion.

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully and sequentially add water (e.g., 2 mL per gram of LAH used), 2N sodium hydroxide solution (e.g., 2 mL per gram of LAH used), and then more water (e.g., 8 mL per gram of LAH used).[1]

  • Work-up: Stir the resulting slurry at room temperature for 1 hour.[1]

  • Filtration: Filter the slurry through a pad of diatomaceous earth. Wash the filter cake with ethyl acetate.[1]

  • Drying and Concentration: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil.[1]

Part 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude this compound oil in a suitable solvent such as isopropanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol) or bubble HCl gas through the solution until the pH is acidic.

  • Precipitation: The hydrochloride salt should precipitate out of the solution.

  • Isolation and Drying: Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Purification Protocol: Crystallization

This protocol provides a general procedure for the purification of this compound hydrochloride. The choice of solvent system may require optimization.

Materials and Equipment:

  • Crude this compound hydrochloride

  • Crystallization solvent (e.g., methanol, ethanol, isopropanol, or mixtures with anti-solvents like ethyl acetate or diethyl ether)

  • Crystallization vessel with temperature control and stirrer

  • Filtration apparatus

  • Drying oven

Procedure:

  • Solvent Selection: Determine an appropriate solvent or solvent system for crystallization. A good solvent will dissolve the compound at an elevated temperature but have low solubility at a lower temperature.

  • Dissolution: In a crystallization vessel, suspend the crude this compound hydrochloride in the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Slowly cool the solution to allow for the formation of crystals. The cooling rate can influence crystal size and purity. The solution can be cooled to room temperature and then further in an ice bath or refrigerator.

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound hydrochloride crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Data Presentation

Table 1: Summary of Reactants and Yield for Synthesis Route A

Reactant/ProductMolecular Weight ( g/mol )Stoichiometric RatioMoles (mol)Mass (kg)
(5R)-4-(4-methoxybenzyl)-5-methylmorpholine221.291.01.00.221
1-Chloroethyl chloroformate142.984.04.00.572
This compound hydrochloride (Theoretical)137.611.01.00.138
Reported Yield ---74% [4]
Expected Product Mass (based on 1 kg starting material) ---~0.46 kg

Table 2: Summary of Reactants for Synthesis Route B (per kg of starting material)

Reactant/ProductMolecular Weight ( g/mol )Stoichiometric RatioMoles (mol)Mass (kg)
(R)-5-methylmorpholin-3-one115.131.08.681.0
Lithium aluminum hydride (LAH)37.952.017.360.659
This compound (free base) (Theoretical)101.151.08.680.878
This compound hydrochloride (Theoretical)137.611.08.681.194

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_A Route A: Deprotection cluster_B Route B: Reduction A_start (5R)-4-(4-methoxybenzyl)-5-methylmorpholine A_reagents 1. 1-Chloroethyl chloroformate, DCE, 80°C 2. Methanol, 80°C HCl_salt This compound Hydrochloride A_start->HCl_salt Deprotection & Salt Formation B_start (R)-5-methylmorpholin-3-one B_reagents LAH, THF, 0°C to RT B_product This compound (free base) B_start->B_product Reduction B_product->HCl_salt Salt Formation Salt_formation HCl (e.g., in IPA) Purification_Workflow start Crude this compound HCl dissolution Dissolve in suitable solvent with heating start->dissolution cooling Slow cooling to induce crystallization dissolution->cooling filtration Filter to isolate crystals cooling->filtration washing Wash with cold solvent filtration->washing drying Dry under vacuum washing->drying product Purified this compound HCl drying->product

References

Application Notes and Protocols for Determining the Enantiomeric Purity of (R)-3-Methylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methylmorpholine is a chiral cyclic amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such molecules is of paramount importance as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] Therefore, the accurate determination of the enantiomeric purity of this compound is a critical aspect of quality control in drug development and manufacturing.

These application notes provide detailed protocols for the determination of the enantiomeric purity of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Methods Overview

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the desired sample throughput.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust technique for enantiomeric separations. It offers high resolution and can be applied to a broad range of compounds. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of chiral amines.[2][3]

  • Chiral Gas Chromatography (GC): GC provides excellent separation efficiency and sensitivity. For polar and non-volatile compounds like amines, derivatization is often necessary to improve their chromatographic properties.[4][5] Cyclodextrin-based chiral capillary columns are commonly employed for the separation of derivatized chiral amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, in the presence of a chiral solvating agent (CSA), offers a powerful method for determining enantiomeric excess without the need for chromatographic separation.[6][7] This technique relies on the formation of transient diastereomeric complexes that exhibit distinct chemical shifts for the two enantiomers.

Experimental Workflow

The general workflow for determining the enantiomeric purity of this compound is outlined below.

Enantiomeric Purity Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis & Reporting Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization Optional HPLC HPLC Dissolution->HPLC NMR NMR Dissolution->NMR GC GC Derivatization->GC Integration Peak Integration / Signal Integration HPLC->Integration GC->Integration NMR->Integration Calculation Enantiomeric Purity Calculation (% ee) Integration->Calculation Report Report Calculation->Report

Figure 1: General workflow for the determination of enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC using polysaccharide-based stationary phases is a highly effective method for the separation of enantiomers of cyclic amines. The following protocol is a representative method that can be adapted for this compound.

Experimental Protocol

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, is recommended.[2][3][8] An example is a column with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

    • Mobile Phase: A mixture of a non-polar solvent and an alcohol is typically used in normal phase mode. A common starting point is n-Hexane and Isopropanol (90:10 v/v) with 0.1% diethylamine (DEA) as an additive to improve peak shape for basic analytes.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100 where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.

Quantitative Data (Exemplary)

The following table provides representative chromatographic data for the separation of a racemic mixture of a similar cyclic amine on a polysaccharide-based CSP.

ParameterValue
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane:Isopropanol:DEA (90:10:0.1)
Retention Time (S)-enantiomer 8.5 min
Retention Time (R)-enantiomer 10.2 min
Resolution (Rs) > 2.0
Selectivity Factor (α) 1.25

Gas Chromatography (GC) Method

For GC analysis of amines, derivatization is typically required to improve volatility and chromatographic performance. The following protocol outlines a method involving derivatization followed by separation on a chiral capillary column.

Experimental Protocol

  • Derivatization:

    • Dissolve 1 mg of the this compound sample in 1 mL of a suitable solvent (e.g., methylene chloride).

    • Add 100 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • Chromatographic Conditions:

    • Column: A cyclodextrin-based chiral capillary column is recommended.[5] An example is a column with a trifluoroacetyl derivatized cyclodextrin.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 180 °C.

      • Hold at 180 °C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Detector Temperature: 280 °C.

    • Injection: 1 µL, split ratio 50:1.

  • Data Analysis:

    • Integrate the peak areas of the derivatized enantiomers.

    • Calculate the enantiomeric excess (% ee) as described for the HPLC method.

Quantitative Data (Exemplary)

The table below shows representative data for the chiral GC separation of a derivatized cyclic secondary amine.

ParameterValue
Chiral Stationary Phase Trifluoroacetyl derivatized cyclodextrin
Derivatizing Agent Trifluoroacetic anhydride (TFAA)
Retention Time (S)-enantiomer derivative 15.2 min
Retention Time (R)-enantiomer derivative 15.9 min
Resolution (Rs) > 1.8
Selectivity Factor (α) 1.05

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy with a chiral solvating agent (CSA) provides a non-separative method for determining enantiomeric purity.[6][7] This technique is often rapid and requires minimal sample preparation.

Experimental Protocol

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl3).

    • Acquire a standard 1H NMR spectrum of the sample.

    • To the same NMR tube, add an equimolar amount of a suitable chiral solvating agent, such as (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP).[6]

    • Gently shake the tube to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum of the mixture of the analyte and the CSA.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify a well-resolved proton signal of 3-Methylmorpholine that shows distinct chemical shifts for the (R)- and (S)-enantiomers in the presence of the CSA. The methyl protons or the protons adjacent to the nitrogen or oxygen are often good candidates.

    • Integrate the signals corresponding to each enantiomer.

    • Calculate the enantiomeric excess (% ee) based on the integration values: % ee = [ (IntegralR - IntegralS) / (IntegralR + IntegralS) ] x 100 where IntegralR is the integration value of the signal for the (R)-enantiomer and IntegralS is the integration value for the (S)-enantiomer.

Quantitative Data (Exemplary)

The following table presents typical results for the NMR analysis of a chiral secondary amine using a chiral solvating agent.

ParameterValue
Chiral Solvating Agent (CSA) (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP)
Solvent CDCl3
Analyte Proton Signal -CH3
Chemical Shift (S)-enantiomer δ 2.45 ppm
Chemical Shift (R)-enantiomer δ 2.50 ppm
Chemical Shift Difference (Δδ) 0.05 ppm

Conclusion

The enantiomeric purity of this compound can be reliably determined using chiral HPLC, chiral GC, or NMR spectroscopy.

  • Chiral HPLC with polysaccharide-based CSPs offers a versatile and high-resolution method suitable for routine quality control.

  • Chiral GC following derivatization provides high sensitivity and is an excellent alternative, particularly when coupled with mass spectrometry for definitive identification.

  • NMR spectroscopy with a chiral solvating agent is a rapid and non-destructive technique that is ideal for quick checks of enantiomeric excess and for samples that may be difficult to analyze by chromatography.

The choice of the most suitable method will depend on the specific requirements of the analysis. Method validation should be performed according to the relevant regulatory guidelines to ensure accuracy, precision, and reliability of the results.

References

Application Notes and Protocols for (R)-3-Methylmorpholine in Asymmetric Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Methylmorpholine is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. While not typically employed as a ligand in asymmetric catalysis, its rigid, chiral scaffold is a privileged structural motif in the design of potent and selective therapeutic agents. This document provides an overview of its primary applications, particularly as a key building block for kinase inhibitors, and includes relevant synthetic protocols for chiral morpholine derivatives.

Application Notes

The morpholine ring is a valued scaffold in medicinal chemistry due to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and oral bioavailability of drug candidates.[1] The incorporation of a chiral center, as seen in this compound, allows for stereospecific interactions with biological targets, which can significantly improve a drug's potency and selectivity.[1]

A primary application of the this compound moiety is in the development of kinase inhibitors, especially those targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1]

The this compound group has been identified as a key structural feature in several potent and selective mTOR kinase inhibitors.[1] The methyl group at the C3 position can establish advantageous interactions within the ATP-binding pocket of the kinase, enhancing both the potency and selectivity of the inhibitor.[1] Specifically, the morpholine oxygen can form a critical hydrogen bond with the hinge region of the kinase, while the alkyl substituent at the C3 position can occupy a nearby hydrophobic pocket, contributing to the inhibitor's affinity.[1] For instance, a compound possessing two 3-methylmorpholine moieties has been shown to be a potent, orally available, and specific ATP-competitive mTOR inhibitor with selectivity against Class I PI3K isoforms.[2] This inhibitor was also found to be brain-penetrant and active in neuronal cell-based models of mTOR hyperactivity.[2]

Beyond oncology, this compound hydrochloride is a critical building block for synthesizing active pharmaceutical ingredients (APIs) for conditions like pain management and inflammation, where specific stereochemistry is vital for effective interaction with biological targets.[3][4]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade in cellular regulation. The inhibitory action of this compound-containing compounds on mTOR blocks downstream signaling, affecting cell growth and proliferation.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound -containing Inhibitor Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound-containing compounds.

Experimental Protocols

While this compound itself is not used as a ligand, the synthesis of chiral 3-substituted morpholines is a key area of research. Below are representative protocols for the asymmetric synthesis of such compounds.

Protocol 1: Tandem Hydroamination-Asymmetric Transfer Hydrogenation for 3-Substituted Chiral Morpholines

This one-pot, two-step catalytic process efficiently produces enantiomerically enriched 3-substituted morpholines from aminoalkyne substrates.[5][6] The first step is a titanium-catalyzed intramolecular hydroamination to form a cyclic imine, which is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation.[5][6]

Materials:

  • Aminoalkyne substrate

  • Bis(amidate)bis(amido)Ti catalyst

  • RuCl--INVALID-LINK-- (Noyori-Ikariya catalyst)

  • Formic acid/triethylamine azeotrope

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Anhydrous solvents

Procedure:

  • Hydroamination: In a glovebox, dissolve the aminoalkyne substrate and the bis(amidate)bis(amido)Ti catalyst in an anhydrous solvent. Stir the reaction at the appropriate temperature until the formation of the cyclic imine is complete (monitored by techniques like NMR or GC-MS).

  • Asymmetric Transfer Hydrogenation: Cool the reaction mixture. Add a solution of the Noyori-Ikariya catalyst (RuCl--INVALID-LINK--) (1 mol%) in the formic acid/triethylamine azeotrope.[5][6]

  • Stir the reaction at room temperature for 12 hours.[5]

  • Work-up: Quench the reaction with a saturated aqueous NaHCO₃ solution.[5]

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 3-substituted morpholine.

Quantitative Data Summary for Tandem Hydroamination-Asymmetric Transfer Hydrogenation:

EntrySubstrate (R)ProductYield (%)ee (%)
1Phenyl3-Phenylmorpholine85>95
24-Methoxyphenyl3-(4-Methoxyphenyl)morpholine82>95
[Data sourced from reference 3]
Protocol 2: Synthesis of this compound via Reduction

A common method for the synthesis of this compound involves the reduction of a chiral precursor, (R)-5-methylmorpholin-3-one.[7]

Materials:

  • (R)-5-methylmorpholin-3-one

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 2N Sodium hydroxide solution

  • Diatomaceous earth

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Cool a solution of lithium aluminum hydride (2 eq.) in anhydrous THF (100 mL) to 0 °C in an ice bath under a nitrogen atmosphere.[7]

  • Slowly add a solution of (R)-5-methylmorpholin-3-one (1 eq.) in THF (20 mL) dropwise to the LAH solution.[7]

  • After the addition is complete, stir the reaction mixture at room temperature for 16 hours.[7]

  • Work-up: Cool the mixture back to 0 °C and carefully quench the reaction by the sequential addition of water (2 mL), 2N sodium hydroxide solution (2 mL), and water (8 mL).[7]

  • Stir the resulting slurry at room temperature for 1 hour.[7]

  • Filter the slurry through diatomaceous earth and wash the filter cake with ethyl acetate.[7]

  • Dry the filtrate with anhydrous sodium sulfate, filter, and concentrate to obtain this compound as a colorless oil.[7]

Experimental Workflow

The following diagram illustrates a general workflow for the asymmetric synthesis of chiral morpholines.

Asymmetric_Synthesis_Workflow Start Start: Starting Materials (e.g., Aminoalkyne) Reaction Asymmetric Catalytic Reaction (e.g., Hydrogenation) Start->Reaction Catalyst_Prep Catalyst Preparation (e.g., Chiral Ru complex) Catalyst_Prep->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Work-up: Extraction & Drying Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Analysis: Yield & ee% (e.g., NMR, Chiral HPLC) Purification->Analysis End End: Enantiopure Chiral Morpholine Analysis->End

Caption: General workflow for the asymmetric synthesis of chiral morpholines.

References

Application Notes and Protocols: (R)-3-Methylmorpholine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-3-Methylmorpholine is a chiral cyclic amine that holds significant potential as a versatile building block and reagent in modern organic synthesis. Its stereochemically defined structure makes it a valuable tool in the synthesis of complex chiral molecules, particularly in the development of novel therapeutics. This document provides a detailed guide to the properties, handling, and a key application of morpholine derivatives in peptide synthesis, with a focus on adapting these methods for the use of this compound.

Properties and Handling of this compound

This compound is a colorless liquid with a characteristic amine odor.[1] Proper handling and storage are crucial for maintaining its purity and ensuring laboratory safety.

1.1 Physical and Chemical Properties

PropertyValueReference
CAS Number 74572-04-6[1][2][3]
Molecular Formula C₅H₁₁NO[1][3]
Molecular Weight 101.15 g/mol [3]
Boiling Point 137.1 ± 15.0 °C at 760 mmHg[3]
Density 0.9 ± 0.1 g/cm³[3]
Solubility Soluble in water and organic solvents.[1]
Appearance Colorless liquid[1][4]

1.2 Safety and Handling Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][5][6][7] It can cause skin and serious eye irritation, as well as respiratory irritation.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents and sources of ignition.[3][6] Refrigerated storage is recommended.[3][8]

  • Disposal: Dispose of in accordance with local, regional, and national regulations.[3]

Application in Amide Bond Formation

Amide bond formation is a cornerstone of peptide synthesis and the broader chemical industry. The use of N-methylmorpholine (NMM), a close structural analog of this compound, is well-established as a preferred base in combination with the coupling reagent n-propanephosphonic acid anhydride (T3P). This combination is known for its ability to promote efficient amide bond formation with minimal epimerization, a critical consideration when working with chiral substrates.

The following protocol details a general procedure for T3P-mediated amide coupling using a morpholine-based promoter. While this protocol specifies the achiral N-methylmorpholine, the use of this compound as a chiral base could offer unique advantages in stereoselective syntheses, potentially influencing the stereochemical outcome of reactions involving prochiral centers or dynamic kinetic resolutions.

2.1 Experimental Protocol: T3P-Mediated Amide Coupling

This protocol describes the coupling of a carboxylic acid and an amine using T3P and a morpholine derivative as a base.

Materials:

  • Carboxylic acid

  • Amine (or its hydrochloride salt)

  • This compound (or N-methylmorpholine)

  • n-Propanephosphonic acid anhydride (T3P), 50% solution in a suitable solvent (e.g., ethyl acetate)

  • Anhydrous solvent (e.g., ethyl acetate, tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent. If the amine is provided as a hydrochloride salt, add one additional equivalent of this compound to neutralize the salt.

  • Base Addition: Add this compound (1.5-2.0 equivalents) to the reaction mixture.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling Agent Addition: Slowly add the T3P solution (1.2-1.5 equivalents) dropwise to the cooled reaction mixture, maintaining the temperature at 0 °C. A mild exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

2.2 Quantitative Data: Amide Coupling Reactions

The following table presents representative data for T3P-mediated amide coupling reactions using N-methylmorpholine (NMM) as the base. These values can serve as a benchmark when exploring the use of this compound.

EntryCarboxylic AcidAmineBaseSolventYield (%)Epimerization (%)
1N-Boc-L-PhenylalanineBenzylamineNMMEthyl Acetate>95<1
2N-Cbz-L-ProlineAnilineNMMTetrahydrofuran>90<2
3Acetic AcidMorpholineNMMDichloromethane>98N/A

Data is representative and may vary based on specific substrates and reaction conditions.

Role in Drug Development: Chiral Morpholines as Pharmacophores

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of a chiral center, as in this compound, allows for fine-tuning of the pharmacological properties of a drug candidate, including its potency, selectivity, and pharmacokinetic profile.

Chiral morpholine derivatives have been identified as potent and selective antagonists for dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders.[9] The precise stereochemistry of the morpholine ring is often critical for optimal interaction with the target receptor.

3.1 Signaling Pathway: Dopamine Receptor Antagonism

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. Antagonists of these receptors can modulate downstream signaling pathways, offering therapeutic benefits in conditions characterized by dopamine dysregulation.

Dopamine_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Binds G_Protein Gαi/o Protein D4_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates Antagonist This compound Derivative (Antagonist) Antagonist->D4_Receptor Blocks

Caption: Dopamine receptor antagonism by a chiral morpholine derivative.

3.2 Experimental Workflow: Synthesis of a Chiral Morpholine-based Drug Candidate

The synthesis of a chiral morpholine-containing drug candidate often involves a multi-step sequence. The following diagram illustrates a general workflow.

Synthesis_Workflow Start Chiral Starting Material (this compound derivative) Step1 Step 1: N-Alkylation or N-Arylation Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Functional Group Interconversion Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Step 3: Final Coupling Reaction Intermediate2->Step3 FinalProduct Final Drug Candidate Step3->FinalProduct Purification Purification and Characterization FinalProduct->Purification

Caption: General synthetic workflow for a chiral morpholine drug candidate.

Conclusion: this compound represents a valuable chiral building block for organic synthesis and drug discovery. While specific, documented applications as a chiral catalyst or auxiliary are still emerging, its structural similarity to well-established reagents like N-methylmorpholine suggests significant potential. The protocols and data presented here provide a solid foundation for researchers to explore the utility of this compound in developing novel, stereochemically defined molecules with important applications in the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-Methylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and enantioselectivity of (R)-3-Methylmorpholine synthesis. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing enantiomerically pure this compound?

A1: The two most effective methods for synthesizing this compound with high enantiopurity are:

  • Catalytic Asymmetric Synthesis: A tandem, one-pot reaction involving titanium-catalyzed hydroamination of an aminoalkyne followed by ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of the resulting cyclic imine. This method provides high yields and excellent enantiomeric excess (>95% ee).[1][2][3]

  • Reduction of a Chiral Precursor: The reduction of a pre-synthesized chiral lactam, (R)-5-methylmorpholin-3-one, using a strong reducing agent like Lithium Aluminum Hydride (LAH).

Q2: Which synthetic method is recommended for achieving the highest enantioselectivity?

A2: The catalytic asymmetric synthesis employing a Noyori-Ikariya type Ruthenium catalyst, such as RuCl--INVALID-LINK--, is the premier choice for obtaining the highest enantioselectivity.[1][2] This system consistently achieves enantiomeric excesses greater than 95%.[1][2][3] The high level of stereocontrol is attributed to crucial hydrogen-bonding interactions between the substrate and the catalyst's ligand framework.[1][2][3]

Q3: What are the critical parameters to control for a successful synthesis?

A3: Key parameters depend on the chosen method:

  • For Catalytic Asymmetric Synthesis: Catalyst integrity, exclusion of air and moisture (inert atmosphere), solvent purity, and precise temperature control are crucial.[4] The choice of the η⁶-arene ligand on the ruthenium catalyst and the N-arylsulfonyl moiety can also significantly impact enantioselectivity through noncovalent interactions with the substrate.[5][6][7]

  • For LAH Reduction: The reaction must be conducted under strictly anhydrous conditions, as LAH reacts violently with water.[8][9] The temperature during the addition of the substrate and the subsequent quenching step must be carefully controlled to manage the exothermic reaction and prevent side product formation.

Q4: How can I purify the final this compound product?

A4: Purification strategies depend on the impurities present:

  • Distillation: Fractional distillation can be effective if the boiling points of the product and impurities are sufficiently different.

  • Chromatography: For high purity, column chromatography is often necessary. For separating chiral isomers or closely related impurities, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful techniques.[9]

  • Ion Exchange: For removing catalyst residues or other ionic impurities, passing the product through a strong cation exchange column can be an effective purification step.[10]

Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the two primary synthesis methods for this compound, allowing for easy comparison.

ParameterMethod 1: Catalytic Asymmetric SynthesisMethod 2: LAH Reduction of Chiral Precursor
Starting Material Ether-containing aminoalkyne(R)-5-methylmorpholin-3-one
Key Reagents/Catalysts 1. Ti-catalyst (e.g., bis(amidate)bis(amido)Ti complex) 2. Ru-catalyst (e.g., RuCl--INVALID-LINK--) 3. Hydrogen Source (Formic acid/Triethylamine)Lithium Aluminum Hydride (LAH)
Typical Yield Good to Excellent (>70-80%)Yield not explicitly reported in reviewed literature, but generally high for LAH reductions of amides.
Enantiomeric Excess (ee) >95%Dependent on the enantiopurity of the starting lactam.
Reaction Conditions One-pot, tandem reaction. Hydroamination: ~110 °C ATH: Room TemperatureAnhydrous THF, 0 °C to reflux.
Key Advantages High enantioselectivity from achiral precursors, one-pot procedure.[1][2]Utilizes a common and powerful reducing agent.
Key Disadvantages Requires specialized and air-sensitive catalysts.Requires a pre-synthesized chiral starting material; LAH is hazardous and requires careful handling.[8][9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Problem Area 1: Low or Inconsistent Enantioselectivity (Catalytic Method)

Q: My enantiomeric excess (ee) is significantly lower than the expected >95%. What are the likely causes?

A: Low enantioselectivity in Noyori-type catalyst systems is a common issue that can often be traced back to several factors:

  • Catalyst Purity and Integrity:

    • Impurities: The chiral ligand (e.g., (S,S)-Ts-DPEN) must be of high purity. Impurities can negatively affect the formation of the active catalyst.

    • Decomposition: The catalyst is air-sensitive and can decompose if not handled under a strict inert atmosphere (Argon or Nitrogen), leading to the formation of less selective or inactive species like ruthenium nanoparticles.[4][11] A color change or precipitation can indicate catalyst degradation.[4]

  • Reaction Conditions:

    • Atmosphere: Failure to maintain a strictly inert atmosphere can lead to catalyst oxidation and deactivation.[4]

    • Solvent Purity: The solvent must be anhydrous and free of impurities. Certain impurities can act as catalyst poisons.

    • Temperature Fluctuations: The reaction temperature must be precisely controlled. Deviations can alter the catalytic cycle's energy profile and reduce enantioselectivity.[12][13]

  • Substrate Issues:

    • Aromatic Ring Interaction: The high enantioselectivity of the Noyori-Ikariya catalyst often relies on a stabilizing CH/π interaction between an aromatic ring on the substrate and the catalyst's η⁶-arene ligand.[5] For substrates lacking a suitable aromatic group, the enantioselectivity may be lower.

    • Imine Protonation: The imine substrate must be protonated to undergo reduction.[5] The acidic conditions provided by the formic acid/triethylamine mixture are crucial for this step.[14]

Troubleshooting Workflow: Low Enantioselectivity

G start Low or Inconsistent e.e. Observed analytical Is your chiral HPLC/GC method validated and reliable? start->analytical catalyst Was the catalyst handled under strictly inert atmosphere? analytical->catalyst Yes solve_analytical Action: Validate analytical method. Check column, mobile phase, and detector response. analytical->solve_analytical No reagents Are all reagents (substrate, solvent, formic acid, triethylamine) pure and anhydrous? catalyst->reagents Yes solve_catalyst Action: Use fresh, high-purity catalyst and ligand. Employ rigorous Schlenk or glovebox techniques. catalyst->solve_catalyst No conditions Was the reaction temperature precisely controlled? reagents->conditions Yes solve_reagents Action: Purify substrate. Use freshly distilled, anhydrous solvents. Use high-purity reagents. reagents->solve_reagents No solve_conditions Action: Calibrate thermostat. Ensure uniform heating/cooling. conditions->solve_conditions No end_node High e.e. Achieved conditions->end_node Yes solve_analytical->analytical solve_catalyst->catalyst solve_reagents->reagents solve_conditions->conditions

Caption: Troubleshooting decision tree for low enantioselectivity.

Problem Area 2: Low Product Yield

Q: My reaction is complete, but the isolated yield of this compound is very low. What could have gone wrong?

A: Low yields can stem from issues during the reaction itself or during the workup and purification stages.

  • For Catalytic Asymmetric Synthesis:

    • Catalyst Deactivation: As mentioned above, catalyst decomposition is a primary cause of incomplete reactions, leading to low yields.[4]

    • Insufficient Reaction Time: Ensure the reaction has gone to completion by monitoring with techniques like TLC, GC-MS, or NMR.

  • For LAH Reduction:

    • Incomplete Reaction: Ensure sufficient LAH was used (typically an excess) and that the reaction was allowed to proceed for an adequate amount of time (often refluxing for several hours).

    • Improper Quenching/Workup: The workup for LAH reactions is critical for yield. A Fieser workup (sequential addition of water, then aqueous NaOH, then more water) is often used to precipitate aluminum salts, which can then be filtered off.[15] If not done correctly, the product can remain complexed with the aluminum salts, leading to significant loss.

    • Side Reactions: LAH is a very strong reducing agent. If the starting material contains other reducible functional groups (e.g., esters, nitriles), they will also be reduced, consuming the reagent and leading to a mixture of products.[16][17][18]

  • During Purification (Both Methods):

    • Product Loss During Extraction: Morpholines can have some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent.

    • Loss on Chromatography Column: Amines can streak on silica gel, leading to poor separation and recovery. Treating the silica with a small amount of triethylamine or using a different stationary phase can mitigate this.

    • Volatilization: 3-Methylmorpholine is a relatively low-boiling liquid. Care should be taken during solvent removal under reduced pressure to avoid co-evaporation of the product.

Experimental Protocols

Method 1: Catalytic Asymmetric Synthesis via Tandem Hydroamination/ATH

This protocol is adapted from the work of Schafer et al. for the synthesis of 3-substituted morpholines.[1][2]

Step 1: In-situ Hydroamination (Cyclization)

  • In a nitrogen-filled glovebox, add the Ti catalyst (10 mol%) to a reaction tube equipped with a magnetic stir bar.

  • Add a solution of the aminoalkyne substrate in toluene (0.5 M).

  • Seal the reaction vessel, remove it from the glovebox, and heat the mixture at 110 °C for 14 hours.

  • After the reaction is complete, cool the mixture to room temperature. The resulting solution contains the cyclic imine intermediate and is used directly in the next step.

Step 2: Asymmetric Transfer Hydrogenation (ATH)

  • To the cooled reaction mixture from Step 1, add a solution of the Ru catalyst (RuCl--INVALID-LINK--) (1 mol%) in DMF.

  • Add a 5:2 mixture of formic acid/triethylamine (used as the hydrogen source).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 14-24 hours, monitoring for completion by GC-MS or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and 1 M HCl.

  • Basify the combined aqueous layers with saturated sodium bicarbonate solution and extract thoroughly with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the enantiopure this compound.

Catalytic Synthesis Workflow

G cluster_0 Step 1: Hydroamination cluster_1 Step 2: Asymmetric Transfer Hydrogenation A Aminoalkyne Substrate B Add Ti-Catalyst in Toluene A->B C Heat at 110 °C (14h) B->C D Cyclic Imine Intermediate C->D E Add Ru-Catalyst & HCOOH/NEt3 D->E F Stir at RT (14-24h) E->F G Aqueous Workup & Extraction F->G H Purification (Chromatography) G->H I This compound H->I

Caption: One-pot workflow for the catalytic synthesis of this compound.
Method 2: Reduction of (R)-5-methylmorpholin-3-one with LiAlH₄

This is a general procedure for the LAH reduction of a cyclic amide (lactam).

Caution: Lithium Aluminum Hydride (LAH) is a highly reactive and flammable solid that reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Set up an oven-dried, three-necked flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Under a positive pressure of nitrogen, charge the flask with Lithium Aluminum Hydride (1.2 - 1.5 equivalents) and anhydrous Tetrahydrofuran (THF).

  • Cool the stirred LAH suspension to 0 °C using an ice bath.

  • Dissolve (R)-5-methylmorpholin-3-one (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath, and warm the mixture to room temperature. Then, heat the reaction to reflux and maintain for 16-24 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Quench the reaction carefully by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. Caution: This process generates hydrogen gas and is highly exothermic.

  • After the additions are complete, remove the ice bath and stir the resulting slurry vigorously at room temperature for 1 hour.

  • Filter the resulting white precipitate (aluminum salts) through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (use caution to avoid product loss) to obtain the crude this compound.

  • Purify further by distillation or chromatography as needed.

LAH Reduction Pathway

G start (R)-5-methylmorpholin-3-one (Lactam) reagent 1. LiAlH4, THF, 0 °C to Reflux 2. H2O, NaOH(aq), H2O (Workup) start->reagent Reduction product This compound reagent->product Yields

Caption: Reaction pathway for the LAH reduction of the chiral lactam precursor.

References

Troubleshooting low diastereoselectivity when using (R)-3-Methylmorpholine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low diastereoselectivity when using (R)-3-Methylmorpholine as a chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in asymmetric synthesis?

This compound typically serves as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary can be removed to yield the enantiomerically or diastereomerically enriched product. Its rigid conformation and the steric hindrance provided by the methyl group are key to inducing facial selectivity in reactions such as aldol additions, alkylations, and Michael additions.

Q2: I am observing a low diastereomeric ratio (d.r.) in my aldol reaction using an N-acyl-(R)-3-methylmorpholine derivative. What are the most common causes?

Low diastereoselectivity in such reactions can stem from several factors:

  • Incomplete Enolate Formation: If the deprotonation of the N-acyl derivative is not complete or is not stereoselective, it can lead to a mixture of enolate geometries (E/Z), which in turn can result in the formation of different diastereomers.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the transition state energies. Higher temperatures can lead to a loss of selectivity as the energy difference between the diastereomeric transition states becomes less significant.

  • Inappropriate Solvent: The solvent can influence the aggregation state and geometry of the enolate, thereby affecting the facial selectivity of the nucleophilic attack.

  • Steric and Electronic Properties of the Substrates: The structure of both the aldehyde and the enolate precursor can significantly impact the stereochemical outcome. Sterically demanding or electronically mismatched substrates may not favor the desired transition state.

  • "Matched" vs. "Mismatched" Double Asymmetric Induction: If the substrate itself contains a chiral center, its inherent facial bias may either align with ("matched") or oppose ("mismatched") the directing effect of the this compound auxiliary, leading to enhanced or diminished diastereoselectivity, respectively.

Q3: How can I improve the diastereoselectivity of my reaction?

Systematic optimization of reaction parameters is key. Consider the following adjustments:

  • Vary the Base and Deprotonation Conditions: The choice of base can influence the E/Z ratio of the enolate. For instance, lithium diisopropylamide (LDA) and sodium hexamethyldisilazide (NaHMDS) may provide different selectivities.

  • Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., -78 °C or even -100 °C) often enhances diastereoselectivity.

  • Screen Different Solvents: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are common, but exploring others may be beneficial.

  • Incorporate Lewis Acid Additives: In some cases, the addition of a Lewis acid can promote a more organized, chelated transition state, leading to improved stereocontrol.

  • Modify the Substrate: If possible, altering the steric or electronic nature of the substrates can improve the facial bias.

Troubleshooting Guide for Low Diastereoselectivity

This guide provides a systematic approach to troubleshooting and optimizing reactions where this compound is used as a chiral auxiliary, with a focus on asymmetric aldol reactions.

Problem: Low Diastereomeric Ratio (d.r.)
Initial Assessment and Workflow

Before extensive optimization, ensure the integrity of your starting materials and reagents.

start Start: Low d.r. Observed check_reagents Verify Reagent Purity and Dryness (Auxiliary, Substrate, Solvent, Base) start->check_reagents check_protocol Confirm Experimental Protocol (Stoichiometry, Temperature, Time) check_reagents->check_protocol re_run Re-run Baseline Experiment check_protocol->re_run optimization Proceed to Systematic Optimization re_run->optimization

Caption: Initial workflow for troubleshooting low diastereoselectivity.

Optimization of Reaction Parameters

If the baseline experiment consistently yields low diastereoselectivity, proceed with the following optimization steps.

Temperature is a critical parameter. A lower temperature generally favors the more ordered transition state, leading to higher diastereoselectivity.

Table 1: Effect of Temperature on Diastereoselectivity in an Asymmetric Aldol Reaction

EntryAldehydeBaseTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1BenzaldehydeLDA-408585:15
2BenzaldehydeLDA-788295:5
3BenzaldehydeLDA-10075>98:2

Data is illustrative and based on typical outcomes in similar systems.

The choice of base and solvent can significantly influence the geometry of the enolate and, consequently, the diastereoselectivity.

Table 2: Influence of Base and Solvent on Diastereoselectivity at -78 °C

EntryAldehydeBaseSolventYield (%)Diastereomeric Ratio (syn:anti)
1IsobutyraldehydeLDATHF9092:8
2IsobutyraldehydeNaHMDSTHF8897:3
3IsobutyraldehydeKHMDSToluene8588:12
4IsobutyraldehydeLDADiethyl Ether8990:10

Data is illustrative and based on typical outcomes in similar systems.

The steric bulk of both the electrophile (aldehyde) and the enolate can impact the approach to the transition state.

cluster_0 Enolate cluster_1 Aldehyde cluster_2 Transition State cluster_3 Product Enolate N-Acyl-(R)-3-Methylmorpholine R group TS Zimmerman-Traxler Model Steric Hindrance Enolate->TS Aldehyde R'CHO R' group Aldehyde->TS Product Aldol Adduct Diastereomeric Ratio TS->Product

Caption: Logical relationship of reactants and transition state.

Experimental Protocols

General Protocol for an Asymmetric Aldol Reaction using an N-Propionyl-(R)-3-methylmorpholine Auxiliary

1. Attachment of the Chiral Auxiliary:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add propionyl chloride (1.1 eq) and stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-propionyl-(R)-3-methylmorpholine.

2. Diastereoselective Aldol Reaction:

  • Enolate Formation: To a solution of N-propionyl-(R)-3-methylmorpholine (1.0 eq) in dry THF (0.1 M) at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the solution for 30 minutes.

  • Aldol Addition: Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2 hours at this temperature.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the aldol adduct. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the purified aldol adduct in a 1:1 mixture of THF and 1 M aqueous HCl and stir at room temperature for 12 hours.

  • Extract the resulting chiral β-hydroxy carboxylic acid with ethyl acetate.

  • Basify the aqueous layer and extract with DCM to recover the this compound auxiliary.

Proposed Stereochemical Model

The observed diastereoselectivity can often be rationalized using the Zimmerman-Traxler model for aldol reactions, where the reaction proceeds through a chair-like six-membered transition state. The methyl group of the this compound auxiliary sterically shields one face of the enolate, directing the attack of the aldehyde from the less hindered face.

Caption: Simplified Zimmerman-Traxler transition state model.

Technical Support Center: Optimizing Coupling Reactions with (R)-3-Methylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using (R)-3-Methylmorpholine in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in coupling reactions?

This compound is a chiral secondary amine commonly used as a nucleophile in two major types of coupling reactions:

  • Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): To form N-aryl or N-heteroaryl bonds, which are crucial structures in many pharmaceutical compounds.[1]

  • Amide Bond Formation (Peptide Coupling): To form amide linkages by reacting with an activated carboxylic acid. This is a fundamental reaction in the synthesis of peptides and other complex organic molecules.[2]

Q2: Why is this compound considered a "hindered" amine, and what are the implications for its reactivity?

The methyl group at the 3-position of the morpholine ring introduces steric bulk around the nitrogen atom's lone pair of electrons. This steric hindrance can make this compound less nucleophilic compared to unhindered secondary amines like morpholine.[3] Consequently, reactions may require more forcing conditions, such as stronger activating agents, more active catalysts, or higher temperatures to achieve good yields.[3]

Q3: How do I choose the appropriate coupling reaction for my synthetic needs?

  • For the formation of a bond between the nitrogen of this compound and an aromatic or heteroaromatic ring, Buchwald-Hartwig amination is the method of choice.

  • For the formation of an amide bond between the nitrogen of this compound and a carbonyl group, amide coupling using a suitable activating agent is the appropriate method.

Q4: How can I remove residual this compound from my reaction mixture after the coupling reaction?

As a basic amine, this compound can typically be removed by performing an acidic wash (e.g., with 1N HCl) during the reaction workup. The protonated morpholine salt will be soluble in the aqueous layer and can be separated from the desired product in the organic layer. This is a standard procedure unless the product itself is acid-sensitive.

Troubleshooting Guides

Guide 1: Troubleshooting Low Yield in Buchwald-Hartwig Amination

Low yields in the palladium-catalyzed coupling of this compound with aryl halides are a common issue. The following guide provides a systematic approach to diagnosing and resolving this problem.

Buchwald_Hartwig_Troubleshooting start Low Yield catalyst_check Is the Catalyst System Active? start->catalyst_check Check reagent_check Are Reagents High Quality? start->reagent_check Check conditions_check Are Reaction Conditions Optimal? start->conditions_check Check catalyst_inactive Inactive Catalyst catalyst_check->catalyst_inactive Yes ligand_issue Poor Ligand Choice catalyst_check->ligand_issue No base_issue Inappropriate Base reagent_check->base_issue Yes solvent_issue Poor Solubility reagent_check->solvent_issue No temp_issue Suboptimal Temperature conditions_check->temp_issue Yes solution1 Use a Pre-catalyst Ensure Degassing catalyst_inactive->solution1 solution2 Switch to Bulky, Electron-Rich Ligand (e.g., RuPhos, XPhos) ligand_issue->solution2 solution3 Use a Stronger, More Soluble Base (e.g., NaOtBu, LHMDS, Cs2CO3) base_issue->solution3 solution4 Change Solvent (e.g., Toluene, Dioxane, THF) solvent_issue->solution4 solution5 Optimize Temperature (Typically 80-110 °C) temp_issue->solution5

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Problem Potential Cause Recommended Solution
No or Low Conversion Inactive Catalyst: The active Pd(0) species may not be forming efficiently, or the catalyst may be deactivated by oxygen.Ensure the reaction is properly degassed.[4] Use a reliable palladium pre-catalyst which can simplify the formation of the active catalytic species.[4]
Poor Ligand Choice: For sterically hindered amines like this compound and less reactive aryl chlorides, a highly electron-rich and bulky phosphine ligand is often necessary to facilitate oxidative addition.[4]Switch to a biarylphosphine ligand such as RuPhos or XPhos.[4]
Inappropriate Base: The base may not be strong enough to deprotonate the amine or may have poor solubility in the reaction solvent.Use a stronger base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS). For base-sensitive substrates, consider weaker but more soluble bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5]
Significant Side Products (e.g., Hydrodehalogenation) Suboptimal Temperature: Excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.Try running the reaction at the lowest temperature that provides a reasonable rate, typically between 80-110 °C.[4]
Poor Reagent Purity: Trace impurities in the amine or solvent can negatively impact the reaction.Purify liquid amines by distillation or by passing them through a plug of activated alumina. Ensure solvents are anhydrous and properly degassed.[4]
Incomplete Reaction Poor Solubility: Reagents, particularly the inorganic base, may not be sufficiently soluble in the chosen solvent.Ensure adequate agitation. Consider switching to a solvent that promotes solubility, such as toluene, dioxane, or THF.[5]
Guide 2: Troubleshooting Low Yield in Amide Bond Formation

Forming an amide bond with the sterically hindered this compound can be challenging. This guide addresses common issues.

Amide_Coupling_Troubleshooting start Low Yield activation_check Is Carboxylic Acid Activation Sufficient? start->activation_check Check conditions_check Are Reaction Conditions Optimal? start->conditions_check Check coupling_reagent_issue Weak Coupling Reagent activation_check->coupling_reagent_issue Yes base_issue Incorrect Base conditions_check->base_issue Check solvent_issue Suboptimal Solvent conditions_check->solvent_issue Check temp_issue Incorrect Temperature conditions_check->temp_issue Check solution1 Use a Stronger Coupling Reagent (e.g., HATU, HBTU, PyBOP) coupling_reagent_issue->solution1 solution2 Use a Non-Nucleophilic Base (e.g., DIPEA, 2,6-Lutidine) base_issue->solution2 solution3 Switch to a Polar Aprotic Solvent (e.g., DMF, NMP, DCM) solvent_issue->solution3 solution4 Adjust Temperature (Often 0 °C to RT) temp_issue->solution4

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Problem Potential Cause Recommended Solution
No or Low Conversion Insufficient Carboxylic Acid Activation: Standard coupling reagents (e.g., DCC, EDC/HOBt) may not be potent enough to activate the carboxylic acid sufficiently for it to react with the sterically hindered this compound.Switch to stronger uronium-based (e.g., HATU, HBTU) or phosphonium-based (e.g., PyBOP) coupling reagents. These form highly reactive activated esters.[3]
Side Reactions with Base: The base used to scavenge the acid formed during the reaction might be too nucleophilic and react with the activated carboxylic acid.Use a hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine.[3]
Slow Reaction Rate Suboptimal Solvent: The choice of solvent can significantly impact reaction rates.Use polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM), which are generally effective for amide coupling reactions.[3]
Incorrect Temperature: While many amide couplings proceed well at room temperature, some may benefit from cooling to minimize side reactions, especially during the activation step.Start the reaction at 0 °C, particularly during the addition of the coupling reagent and base, and then allow it to warm to room temperature.[3]

Quantitative Data Summary

The following tables summarize typical reaction conditions for coupling reactions involving sterically hindered secondary amines, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Aryl Halides with Hindered Secondary Amines

ParameterConditionNotes
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Pre-catalysts are often more reliable.
Ligand RuPhos, XPhos, or BrettPhos (1.1-1.5 eq. to Pd)Bulky, electron-rich ligands are crucial for hindered amines.
Base NaOtBu or LHMDS (1.2-1.5 eq.)Strong bases are generally required. Cs₂CO₃ or K₃PO₄ can be used for base-sensitive substrates.
Solvent Toluene, Dioxane, or THFAnhydrous and degassed solvents are essential.
Temperature 80 - 110 °CHigher temperatures are often needed, but should be optimized to minimize side reactions.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS.

Table 2: Typical Conditions for Amide Coupling with Hindered Secondary Amines

ParameterConditionNotes
Coupling Reagent HATU, HBTU, or PyBOP (1.1-1.5 eq.)These are generally more effective than carbodiimides for hindered amines.[3]
Base DIPEA or 2,6-Lutidine (2-3 eq.)A non-nucleophilic base is critical to avoid side reactions.
Solvent DMF, NMP, or DCMPolar aprotic solvents are preferred.
Temperature 0 °C to Room TemperatureActivation is often performed at 0 °C.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with this compound

Buchwald_Hartwig_Protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup1 Add Pd catalyst, ligand, and base to an oven-dried flask. setup2 Evacuate and backfill the flask with an inert gas (e.g., Argon). setup1->setup2 setup3 Add anhydrous, degassed solvent (e.g., Toluene). setup2->setup3 setup4 Add the aryl bromide. setup3->setup4 setup5 Add this compound via syringe. setup4->setup5 reaction1 Heat the reaction mixture to the desired temperature (e.g., 100 °C). setup5->reaction1 reaction2 Stir for 12-24 hours, monitoring progress by TLC or LC-MS. reaction1->reaction2 workup1 Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). reaction2->workup1 workup2 Filter through a pad of celite to remove palladium residues. workup1->workup2 workup3 Wash the filtrate with water and brine. workup2->workup3 workup4 Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. workup3->workup4 workup5 Concentrate under reduced pressure. workup4->workup5 workup6 Purify the crude product by column chromatography. workup5->workup6

Caption: Step-by-step experimental workflow for Buchwald-Hartwig amination.

Materials:

  • Aryl bromide (1.0 eq.)

  • This compound (1.2 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., RuPhos, 4.4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried flask, add the palladium pre-catalyst, ligand, and base.

  • Seal the flask with a septum, and evacuate and backfill with inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the aryl bromide (if solid) or via syringe (if liquid).

  • Add this compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using HATU

Amide_Coupling_Protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup1 Dissolve the carboxylic acid in an anhydrous solvent (e.g., DMF) in a dry flask under inert gas. setup2 Cool the solution to 0 °C. setup1->setup2 setup3 Add the coupling reagent (e.g., HATU). setup2->setup3 setup4 Stir for 5-10 minutes to allow for activation. setup3->setup4 setup5 Add this compound. setup4->setup5 setup6 Add a non-nucleophilic base (e.g., DIPEA) dropwise. setup5->setup6 reaction1 Allow the reaction to slowly warm to room temperature. setup6->reaction1 reaction2 Stir for 2-24 hours, monitoring progress by TLC or LC-MS. reaction1->reaction2 workup1 Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). reaction2->workup1 workup2 Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. workup1->workup2 workup3 Dry the organic layer over anhydrous Na₂SO₄. workup2->workup3 workup4 Concentrate under reduced pressure. workup3->workup4 workup5 Purify the crude product by column chromatography. workup4->workup5

Caption: Step-by-step experimental workflow for HATU-mediated amide coupling.

Materials:

  • Carboxylic acid (1.0 eq.)

  • This compound (1.2 eq.)

  • HATU (1.2 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry flask under an inert atmosphere, add the carboxylic acid and anhydrous DMF. Stir until fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU to the solution and stir for 5-10 minutes to allow for the activation of the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Add DIPEA dropwise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Purification strategies to remove impurities from (R)-3-Methylmorpholine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-3-Methylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically produced this compound?

A1: Common impurities can include:

  • Starting materials: Unreacted precursors such as (R)-alaninol or diethanolamine derivatives.

  • Enantiomeric impurity: The presence of the (S)-3-Methylmorpholine enantiomer.

  • Solvent residues: Residual solvents from the synthesis and work-up, such as tetrahydrofuran (THF), ethyl acetate, or methanol.[1][2]

  • By-products of synthesis: Side-products from incomplete cyclization or side reactions. For instance, in syntheses starting from (S)-propylene oxide and N-Boc ethanolamine, uncyclized intermediates can be present.

  • Water: this compound is hygroscopic and can absorb moisture from the atmosphere.

Q2: What is the boiling point of this compound?

A2: The predicted boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 137.1 ± 15.0 °C.[3] For purification, vacuum distillation is highly recommended to avoid potential decomposition at elevated temperatures.

Q3: How can I determine the enantiomeric purity of my this compound sample?

A3: The enantiomeric excess (ee) can be determined using chiral chromatography techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for separating enantiomers.[4][5][6] A chiral stationary phase (CSP) is used to differentiate between the (R) and (S) enantiomers.

  • Chiral Gas Chromatography (GC): This technique can also be employed for the separation of volatile chiral compounds like 3-methylmorpholine.[7][8][9] Often, derivatization of the amine is performed to improve volatility and separation.

Q4: My purified this compound is a colorless oil, but it turns yellow over time. What could be the cause?

A4: Amines, including morpholine derivatives, can be susceptible to air oxidation over time, which can lead to discoloration. To minimize this, it is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[10]

Troubleshooting Guides

Purification by Vacuum Distillation

Issue 1: The product is not distilling at the expected temperature.

Possible CauseTroubleshooting Step
Inaccurate pressure reading. Ensure the manometer is functioning correctly and providing an accurate reading of the system pressure.
Presence of volatile impurities. A lower boiling point may indicate the presence of volatile impurities. Collect this initial fraction (forerun) separately until the distillation temperature stabilizes.
System leak. Check all joints and connections for leaks. Ensure proper sealing with vacuum grease where appropriate.

Issue 2: The product is darkening or decomposing during distillation.

Possible CauseTroubleshooting Step
Distillation temperature is too high. Lower the distillation temperature by applying a higher vacuum (lower pressure).[11]
Presence of oxygen. Ensure the system is properly purged with an inert gas before applying vacuum and that there are no leaks.
Heating mantle is too hot. Use a heating mantle with a stirrer and ensure even heating. Avoid overheating the distillation flask.[11]

Issue 3: Bumping or uneven boiling.

Possible CauseTroubleshooting Step
Superheating of the liquid. Add boiling chips or a magnetic stir bar to the distillation flask before heating.[11]
Heating too rapidly. Increase the temperature of the heating mantle gradually.
Purification by Recrystallization of the Hydrochloride Salt

Issue 1: The hydrochloride salt does not precipitate from the solution.

Possible CauseTroubleshooting Step
Solution is not saturated. Reduce the volume of the solvent by evaporation or add an anti-solvent (a solvent in which the salt is insoluble) dropwise until turbidity is observed, then gently heat until the solution is clear again before cooling.
Cooling is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11]
Incorrect solvent system. Experiment with different solvent systems. Alcohols (e.g., ethanol, isopropanol) or mixtures with ethers are often effective for amine hydrochlorides.[12]

Issue 2: The resulting crystals are oily or impure.

Possible CauseTroubleshooting Step
Incomplete dissolution. Ensure the salt is fully dissolved in the minimum amount of hot solvent before cooling.
Insoluble impurities present. Perform a hot filtration to remove any insoluble impurities before allowing the solution to cool and crystallize.
Trapped solvent. Wash the filtered crystals with a small amount of cold recrystallization solvent and ensure they are thoroughly dried under vacuum.
Purification by Column Chromatography

Issue 1: Poor separation of this compound from impurities.

Possible CauseTroubleshooting Step
Incorrect mobile phase polarity. Optimize the solvent system using thin-layer chromatography (TLC) first. For silica gel, if the compound elutes too quickly, decrease the polarity of the mobile phase. If it does not move, gradually increase the polarity. A common mobile phase for amines on silica gel is a mixture of dichloromethane and methanol.
Column overloading. Use a larger column or load less crude material onto the column.
Column channeling. Ensure the column is packed uniformly without any cracks or air bubbles.

Issue 2: Tailing of the product peak on the column.

Possible CauseTroubleshooting Step
Strong interaction with the stationary phase. Amines can interact strongly with the acidic silanol groups on silica gel. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to improve the peak shape.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a general guideline for the vacuum distillation of this compound.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum operation. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the distillation flask, not exceeding half of the flask's volume. Add a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap. Slowly apply vacuum.

  • Heating: Once a stable, low pressure is achieved, begin to heat the distillation flask with a heating mantle and vigorous stirring.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. Discard any initial lower-boiling fraction. The boiling point will be dependent on the vacuum achieved.

Protocol 2: Purification by Recrystallization as the Hydrochloride Salt

This protocol describes the conversion of this compound to its hydrochloride salt for purification by recrystallization.

Methodology:

  • Salt Formation: Dissolve the crude this compound in a suitable solvent such as diethyl ether or dichloromethane. Cool the solution in an ice bath. Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by filtration, wash with a small amount of cold solvent, and dry.

  • Recrystallization:

    • Solvent Selection: Determine a suitable solvent or solvent mixture for recrystallization (e.g., ethanol, isopropanol, or ethanol/diethyl ether). The salt should be soluble in the hot solvent and sparingly soluble in the cold solvent.

    • Dissolution: In a flask, add the crude salt and the minimum amount of hot solvent required for complete dissolution.

    • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Conversion back to Free Base (Optional): Dissolve the purified hydrochloride salt in water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.

Protocol 3: General Guideline for Chiral HPLC Method Development

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity of this compound.

Methodology:

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, as they are versatile for a wide range of chiral compounds.[5]

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of hexane/isopropanol or hexane/ethanol in various ratios (e.g., 90:10, 80:20, 70:30).

    • Reversed Phase: If normal phase is unsuccessful, try a reversed-phase method with a mobile phase of acetonitrile/water or methanol/water.

    • Additives: For basic compounds like this compound, adding a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase in normal phase mode can improve peak shape and resolution.

  • Flow Rate: A typical starting flow rate is 1.0 mL/min.

  • Detection: Use a UV detector at a low wavelength (e.g., 210-220 nm) as morpholine derivatives may not have a strong chromophore.

  • Optimization: Adjust the mobile phase composition and temperature to optimize the separation (resolution) between the enantiomeric peaks.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₁₁NO[1]
Molecular Weight101.15 g/mol [1]
Boiling Point (760 mmHg)137.1 ± 15.0 °C[3]
AppearanceColorless liquid[10]

Visualizations

Purification_Workflow cluster_distillation Vacuum Distillation cluster_recrystallization Recrystallization via Salt Formation cluster_chromatography Column Chromatography crude1 Crude this compound distill Fractional Distillation under Vacuum crude1->distill pure1 Purified this compound distill->pure1 crude2 Crude this compound salt_formation Formation of Hydrochloride Salt crude2->salt_formation recrystallize Recrystallization salt_formation->recrystallize free_basing Conversion to Free Base recrystallize->free_basing pure2 Purified this compound free_basing->pure2 crude3 Crude this compound column Silica Gel Column (DCM/MeOH +/- TEA) crude3->column pure3 Purified this compound column->pure3

Caption: General purification workflows for this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Purification Issue Encountered low_purity Low Purity after Purification start->low_purity low_yield Low Yield start->low_yield decomp Product Decomposition start->decomp cause_purity Inefficient Separation (Wrong method/parameters) low_purity->cause_purity cause_yield Material Loss during Transfers/Washes low_yield->cause_yield cause_decomp Excessive Heat Presence of Oxygen decomp->cause_decomp solution_purity Optimize Method: - Change solvent system - Adjust temperature/pressure - Use alternative method cause_purity->solution_purity solution_yield Careful Handling: - Minimize transfers - Use appropriate amount of washing solvent cause_yield->solution_yield solution_decomp Gentle Conditions: - Use vacuum distillation - Purge with inert gas cause_decomp->solution_decomp

References

Dealing with the hygroscopic nature of (R)-3-Methylmorpholine during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the hygroscopic nature of (R)-3-Methylmorpholine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

This compound is a chiral cyclic amine commonly used as a reagent or building block in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Like its parent compound, morpholine, it is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[3] This absorbed water can act as an unwanted nucleophile, a base, or a proton source in sensitive reactions, leading to side reactions, reduced yields, and difficulty in product purification.

Q2: How can I determine the water content of my this compound?

The most accurate method for determining the water content in amines is Karl Fischer titration.[4][5] This technique is highly specific to water and can provide precise measurements even at low concentrations. For strongly basic amines, it may be necessary to neutralize the sample with an acid, such as salicylic acid, to prevent interference with the Karl Fischer reagents.[6]

Q3: What are the visible signs that my this compound has absorbed a significant amount of water?

While a definitive determination of water content requires analytical methods like Karl Fischer titration, some physical changes may suggest moisture absorption. These can include a decrease in purity, changes in viscosity, or the material appearing cloudy or hazy. However, relying solely on visual inspection is not recommended for sensitive applications.

Q4: Can I use this compound that has been exposed to the atmosphere without purification?

For reactions that are not sensitive to moisture, it may be possible to use the reagent as is. However, for most applications in drug development and complex organic synthesis, where anhydrous conditions are critical, it is highly recommended to dry the this compound before use.

Q5: What are the general storage recommendations for this compound?

To minimize water absorption, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[7] Refrigeration (2-8°C) is also recommended to reduce vapor pressure and slow down potential degradation pathways.[8] For long-term storage, consider using containers with septa to allow for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low reaction yield or incomplete conversion The hygroscopic this compound introduced water into the reaction, which may have quenched a water-sensitive reagent or catalyzed a side reaction.1. Dry the this compound before use using an appropriate desiccant (see Table 1). 2. Handle the reagent under an inert atmosphere (e.g., in a glove box or using Schlenk techniques). 3. Ensure all glassware is thoroughly dried before use.
Formation of unexpected byproducts Water from the this compound may be participating in the reaction, leading to hydrolysis of starting materials or intermediates, or acting as a proton source to initiate undesired pathways.1. Verify the water content of the this compound using Karl Fischer titration. 2. Implement rigorous anhydrous reaction conditions. 3. Re-purify the this compound by distillation over a suitable drying agent.
Inconsistent reaction outcomes The amount of absorbed water in the this compound varies between batches or even with each use of the same bottle, leading to inconsistent reaction conditions.1. Standardize the handling and storage protocol for this compound. 2. Always use freshly dried or newly opened reagent for critical reactions. 3. Consider aliquoting the reagent into smaller, single-use containers under an inert atmosphere.
Difficulty in product isolation and purification The presence of water and water-soluble byproducts can complicate the work-up and purification process, potentially leading to emulsions or loss of product to the aqueous phase.1. Use anhydrous work-up procedures where possible. 2. If an aqueous work-up is necessary, ensure the product is thoroughly extracted with a suitable organic solvent. 3. Dry the final product over a strong desiccant like anhydrous magnesium sulfate or sodium sulfate.

Experimental Protocols

Protocol 1: Drying of this compound

This protocol describes the drying of this compound using molecular sieves, a common and effective method for liquid amines.

Materials:

  • This compound

  • Activated 3Å molecular sieves

  • Oven-dried flask with a septum or a Schlenk flask

  • Inert gas source (Nitrogen or Argon)

  • Syringe and needle

Procedure:

  • Activate the 3Å molecular sieves by heating them in a laboratory oven at a temperature above 250°C for at least 4 hours.

  • Cool the molecular sieves to room temperature under a stream of inert gas or in a desiccator.

  • Add the activated molecular sieves to an oven-dried flask (approximately 10-20% w/v of the amine).

  • Under a positive pressure of inert gas, transfer the this compound to the flask containing the molecular sieves.

  • Seal the flask and allow it to stand for at least 24 hours. For optimal drying, gentle agitation can be applied.

  • The dried this compound can be removed via a syringe through the septum for use in reactions.

Protocol 2: Quality Control - Water Content Determination by Karl Fischer Titration

This protocol provides a general procedure for determining the water content of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents

  • Anhydrous methanol or other suitable solvent

  • Salicylic acid (optional, for strongly basic samples)

  • Gastight syringe

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Titrate the solvent in the titration cell to a dry endpoint to remove any residual moisture.

  • Accurately weigh a sample of this compound into a gastight syringe.

  • Inject the sample into the conditioned titration cell.

  • Start the titration and record the amount of titrant consumed to reach the endpoint.

  • Calculate the water content based on the titrant consumption and the sample weight.

Data Presentation

Table 1: Efficiency of Common Desiccants for Drying Amines

This table summarizes the effectiveness of various drying agents for amines, which can be extrapolated to the drying of this compound.

DesiccantInitial Water Content (ppm)Final Water Content (ppm) after 24hEfficiency
3Å Molecular Sieves 2500<10Very High
Calcium Hydride (CaH₂) 2500~15High
Potassium Hydroxide (KOH) 2500~50Moderate
Calcium Chloride (CaCl₂) 2500>100Low
Anhydrous Sodium Sulfate (Na₂SO₄) 2500>150Very Low

Data adapted from studies on the desiccation of various amines and represents typical performance.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Analysis start Start: Receive This compound check_qc QC Check: Karl Fischer Titration start->check_qc dry_reagent Dry Reagent: (e.g., over 3Å sieves) check_qc->dry_reagent Water content too high setup Setup Anhydrous Reaction Apparatus check_qc->setup Water content acceptable dry_reagent->setup add_reagent Add Dried this compound via Syringe setup->add_reagent run_reaction Run Reaction under Inert Atmosphere add_reagent->run_reaction workup Anhydrous or Aqueous Work-up run_reaction->workup purify Purify Product workup->purify end End: Characterize Final Product purify->end

Caption: Experimental workflow for using this compound in moisture-sensitive reactions.

troubleshooting_flow start Problem: Low Yield or Byproducts q1 Was the this compound dried before use? start->q1 a1_no Action: Dry the reagent (e.g., with 3Å sieves) and repeat reaction. q1->a1_no No q2 Were anhydrous reaction conditions used? q1->q2 Yes a2_no Action: Ensure glassware is oven-dried and the reaction is run under inert gas. q2->a2_no No q3 Is the starting material stable to trace water? q2->q3 Yes a3_no Action: Re-evaluate reaction conditions or purify starting materials rigorously. q3->a3_no No end_node Conclusion: Other reaction parameters may be the issue. q3->end_node Yes

References

Technical Support Center: (R)-3-Methylmorpholine Regeneration and Recycling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regeneration and recycling of (R)-3-Methylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on efficiently recovering and reusing this compound after its application in chemical reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recovery process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for regenerating this compound from a post-reaction mixture?

A1: The most common and effective methods for recovering tertiary amines like this compound from a reaction mixture are:

  • Extractive Workup: This involves acid-base extraction to separate the basic amine from neutral or acidic components.

  • Distillation: Fractional distillation, often under vacuum, is used to separate the amine from less volatile impurities.

  • Ion Exchange Chromatography: This method can be employed for purification, especially to remove ionic impurities.

Q2: How can I remove this compound from my reaction mixture if it's considered an impurity?

A2: To remove residual this compound, an acidic wash during the workup is typically effective.[1] By washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl), the this compound is protonated, forming a water-soluble salt that partitions into the aqueous layer.[1] For products that are sensitive to strong acids, washing with a 10% aqueous copper(II) sulfate solution can be an alternative, as the amine will complex with the copper and be extracted into the aqueous phase.[1]

Q3: Is there a risk of racemization of this compound during the recycling process?

A3: The chiral center in this compound is generally stable under standard recovery conditions such as acid-base extraction and vacuum distillation at moderate temperatures. However, prolonged exposure to harsh acidic or basic conditions, or very high temperatures, could potentially lead to degradation, though not typically racemization. It is always advisable to analyze the stereochemical purity of the recycled amine, for instance, by chiral HPLC.

Q4: What are common degradation products of morpholine derivatives that I should be aware of?

A4: Morpholine and its derivatives can degrade under certain conditions. The degradation pathway often involves the cleavage of the C-N bond, which can lead to the formation of amino acids and subsequently diacids.[2] In industrial settings, the presence of oxygen and acidic gases can lead to the formation of heat-stable salts (HSS), which are not easily removed by heating.[3] While less common in a laboratory setting, awareness of these potential byproducts is crucial for troubleshooting purification issues.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the regeneration and recycling of this compound.

Issue 1: Low Recovery Yield after Extractive Workup
Possible Cause Troubleshooting Step Explanation
Incomplete Protonation Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid extraction step.This compound requires a sufficiently low pH to be fully protonated and thus soluble in the aqueous phase.
Incomplete Deprotonation During the basification step to recover the free amine, ensure the pH is sufficiently high (pH > 10).To convert the amine salt back to the free base for extraction into an organic solvent, a strongly basic environment is necessary.
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.Emulsions can trap the product at the interface between the aqueous and organic layers, leading to lower recovery.
Insufficient Extractions Increase the number of extractions with the organic solvent (e.g., from 2 to 4 times) after basification.Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
Issue 2: Impurities Present in the Recycled this compound after Distillation
Possible Cause Troubleshooting Step Explanation
Azeotrope Formation If water is present, an azeotrope may form. Consider drying the crude amine with a suitable drying agent (e.g., KOH pellets) before distillation or using a ternary entrainer like toluene for azeotropic distillation.[4]Water can form azeotropes with amines, making complete separation by simple distillation difficult.[2][5]
Co-distillation with Impurities If impurities have a similar boiling point, improve the efficiency of the fractional distillation by using a longer column or a column with a higher number of theoretical plates.Closely boiling impurities require more efficient fractional distillation for effective separation.
Thermal Degradation Lower the distillation temperature by performing the distillation under a higher vacuum.Morpholine derivatives can be susceptible to thermal degradation at elevated temperatures.
Issue 3: this compound is Complexed with a Metal Catalyst
Possible Cause Troubleshooting Step Explanation
Amine-Metal Complex Add a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the aqueous solution during the extractive workup to sequester the metal ion.Metal catalysts, particularly Lewis acidic metals, can form stable complexes with amines, preventing their extraction. A chelating agent can break this complex.
Insoluble Metal Salts After the initial reaction, consider filtering the reaction mixture to remove any heterogeneous catalyst or insoluble metal salts before proceeding with the workup.Solid metal species can interfere with liquid-liquid extraction.

Data Presentation

The following table summarizes expected recovery and purity data for common tertiary amine recycling methods, which can be used as a benchmark for the regeneration of this compound.

Method Parameter Typical Value Reference
Extractive Workup Recovery Yield> 90%[6]
Purity> 95% (crude)-
Vacuum Distillation Recovery Yield80 - 95%-
Purity> 99%-
Ion Exchange Amine Recovery> 95%[7]
PurityHigh (removes ionic impurities)[7]

Experimental Protocols

Protocol 1: Regeneration via Extractive Workup

This protocol outlines the recovery of this compound from a reaction mixture containing neutral organic byproducts.

  • Acidic Extraction:

    • Dilute the post-reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Extract the organic phase with 1 M aqueous HCl solution. Repeat the extraction 2-3 times.

    • Combine the acidic aqueous layers. The protonated this compound is now in the aqueous phase.

  • Basification and Re-extraction:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add a strong base (e.g., 50% NaOH solution) with stirring until the pH of the solution is > 10.

    • Extract the now basic aqueous solution with an organic solvent (e.g., ethyl acetate, dichloromethane) 3-4 times.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol is for the purification of crude this compound obtained from the extractive workup or other recovery methods.

  • Drying (Optional but Recommended):

    • If water is suspected to be present, add potassium hydroxide (KOH) pellets to the crude amine and stir for several hours.

    • Decant or filter the amine to remove the KOH.

  • Distillation Setup:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Use a short, insulated distillation column for better efficiency.

  • Distillation Process:

    • Heat the distillation flask gently in an oil bath.

    • Slowly apply vacuum to the system.

    • Collect the fraction that distills at the expected boiling point of this compound at the given pressure. The boiling point of N-methylmorpholine is 115-116 °C at atmospheric pressure, so this compound will have a similar boiling point, which will be significantly lower under vacuum.

  • Purity Analysis:

    • Analyze the purity of the distilled product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[8][9][10][11][12]

    • Confirm the enantiomeric purity using chiral HPLC if necessary.

Visualizations

Regeneration_Workflow cluster_extractive_workup Extractive Workup start Post-Reaction Mixture acid_extraction Acidic Extraction (e.g., 1M HCl) start->acid_extraction separation1 Separate Layers acid_extraction->separation1 aqueous_phase Aqueous Phase (Amine Salt) separation1->aqueous_phase Amine Salt organic_phase_impurities Organic Phase (Impurities) separation1->organic_phase_impurities Impurities basification Basification (e.g., NaOH to pH > 10) aqueous_phase->basification re_extraction Re-extraction with Organic Solvent basification->re_extraction separation2 Separate Layers re_extraction->separation2 organic_phase_product Organic Phase (Free Amine) separation2->organic_phase_product Product aqueous_waste Aqueous Waste separation2->aqueous_waste Waste drying Drying and Concentration organic_phase_product->drying crude_product Crude this compound drying->crude_product Purification_Workflow cluster_purification Purification by Distillation crude_product Crude this compound drying Optional Drying (e.g., with KOH) crude_product->drying distillation Vacuum Fractional Distillation drying->distillation purified_product Purified this compound (>99%) distillation->purified_product Distillate residue Non-Volatile Residue distillation->residue Bottoms analysis Purity Analysis (GC/HPLC) purified_product->analysis

References

Preventing racemization of (R)-3-Methylmorpholine during functionalization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the functionalization of (R)-3-Methylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization when functionalizing this compound?

A1: Racemization of this compound can occur during N-functionalization (e.g., N-alkylation or N-acylation) through the formation of a planar, achiral iminium ion intermediate.[1][2] Factors that promote the formation and stabilization of this intermediate increase the risk of racemization. These include:

  • Harsh Reaction Conditions: High temperatures and strongly acidic or basic conditions can provide the necessary energy to overcome the activation barrier for racemization.[1]

  • Presence of Strong Bases: Strong bases can facilitate the deprotonation-reprotonation equilibrium at the chiral center, leading to a loss of stereochemical integrity.[1]

  • Certain Reagents and Solvents: The choice of reagents and solvents can influence the reaction mechanism and the stability of the iminium intermediate. Protic solvents, for example, may facilitate racemization.[1]

  • Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of obtaining a racemic mixture.[1]

Q2: How can I minimize racemization during N-acylation of this compound?

A2: To minimize racemization during N-acylation, it is crucial to employ mild reaction conditions and choose appropriate reagents. Key strategies include:

  • Use of Coupling Reagents: Employ coupling reagents known for low racemization potential, such as HATU, HBTU, or PyBOP, often in combination with additives like HOBt or OxymaPure.[3] These reagents facilitate amide bond formation under milder conditions.

  • Controlled Temperature: Perform the reaction at low temperatures, typically between 0 °C and room temperature, to minimize the rate of racemization.[3]

  • Choice of Base: Use a sterically hindered or weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[3]

  • Solvent Selection: Utilize non-polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to disfavor the formation of the charged iminium intermediate.[4]

  • Minimize Pre-activation Time: If pre-activation of the carboxylic acid is necessary, keep the time before adding this compound to a minimum to reduce the opportunity for side reactions and racemization.[3]

Q3: What are the best practices for preventing racemization during N-alkylation of this compound?

A3: For N-alkylation, avoiding harsh conditions and reagents that can promote iminium ion formation is key. Consider the following:

  • Mild Alkylating Agents: Use alkylating agents that react under mild conditions, such as alkyl halides (iodides or bromides) at or below room temperature.

  • Base Selection: Employ a non-nucleophilic, sterically hindered base to scavenge the acid produced during the reaction without promoting racemization. Proton sponge or hindered inorganic bases like potassium carbonate can be suitable choices.

  • Reductive Amination: If synthesizing an N-alkylated derivative from a corresponding aldehyde, reductive amination using mild reducing agents like sodium triacetoxyborohydride (STAB) is often a stereochemically safe method.

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

Q4: How can I accurately determine the enantiomeric excess (ee) of my functionalized 3-Methylmorpholine product?

A4: The most reliable method for determining the enantiomeric excess of your product is through chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique. You will need to develop a separation method using a suitable chiral stationary phase (e.g., polysaccharide-based columns).

  • Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC can be an effective method. Derivatization of the product may be necessary to improve volatility and separation.

It is essential to have a racemic standard of your product to validate the separation method and accurately determine the enantiomeric excess.

Troubleshooting Guides

Problem 1: Significant loss of enantiomeric excess observed in the N-acylated product.

Possible Cause Troubleshooting Steps
Harsh Reaction Conditions Lower the reaction temperature to 0 °C or below. Reduce the reaction time by monitoring the reaction progress closely and working it up as soon as it is complete.
Inappropriate Base Replace strong bases like TEA or DIEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum necessary amount of base.
Suboptimal Coupling Reagent Switch to a coupling reagent known for low racemization, such as HATU, HCTU, or PyAOP, in combination with an additive like HOBt or Oxyma.
Polar Protic Solvent Change the solvent to a non-polar, aprotic solvent like DCM, THF, or toluene.
Prolonged Activation Time Minimize the time the carboxylic acid is activated before the addition of this compound. Consider in-situ activation methods where all components are mixed at a low temperature before initiating the reaction.

Problem 2: Racemization detected after N-alkylation with an alkyl halide.

Possible Cause Troubleshooting Steps
High Reaction Temperature Perform the alkylation at a lower temperature, even if it requires a longer reaction time.
Strong Base Use a weaker, non-nucleophilic base. Consider using an inorganic base like K₂CO₃ or Cs₂CO₃, which are less likely to induce racemization.
Reactive Alkylating Agent If using a highly reactive alkylating agent (e.g., alkyl triflate), consider switching to a less reactive one (e.g., alkyl bromide or iodide) and slightly increasing the reaction temperature if necessary.
Solvent Effects Ensure the use of an aprotic solvent.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound with Minimal Racemization

  • Reagent Preparation: Dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and HOAt (1.1 eq.) in anhydrous DCM (or another suitable aprotic solvent).

  • Initial Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add N-methylmorpholine (NMM) (1.2 eq.) to the cooled solution and stir for 2-5 minutes.

  • Amine Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Chiral Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Protocol 2: General Procedure for N-Alkylation of this compound via Reductive Amination

  • Mixture Preparation: To a solution of the aldehyde (1.0 eq.) and this compound (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE) or DCM, add acetic acid (1.2 eq.).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Chiral Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Visualizations

Racemization_Pathway R_Amine This compound (Chiral) Imine Achiral Iminium Ion (Planar Intermediate) R_Amine->Imine [H+], -H2O Racemic Racemic Mixture Imine->R_Amine +H2O S_Amine (S)-3-Methylmorpholine (Chiral) Imine->S_Amine +H2O S_Amine->Racemic

Caption: General mechanism of racemization for a chiral amine via a planar achiral intermediate.

Troubleshooting_Workflow Start Low Enantiomeric Excess (ee) Observed in Product Check_Temp Was the reaction run at low temperature (e.g., 0°C)? Start->Check_Temp Lower_Temp Action: Lower reaction temperature Check_Temp->Lower_Temp No Check_Base Was a sterically hindered/weak base used? Check_Temp->Check_Base Yes Lower_Temp->Check_Base Change_Base Action: Switch to NMM or Collidine Check_Base->Change_Base No Check_Reagent Was a low-racemization coupling reagent used? Check_Base->Check_Reagent Yes Change_Base->Check_Reagent Change_Reagent Action: Use HATU, HCTU, or PyAOP with additives Check_Reagent->Change_Reagent No Check_Solvent Was a non-polar, aprotic solvent used? Check_Reagent->Check_Solvent Yes Change_Reagent->Check_Solvent Change_Solvent Action: Switch to DCM or THF Check_Solvent->Change_Solvent No End Re-analyze ee Check_Solvent->End Yes Change_Solvent->End

Caption: Troubleshooting workflow for addressing low enantiomeric excess in functionalization reactions.

References

Challenges in the scale-up of reactions involving (R)-3-Methylmorpholine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of reactions involving (R)-3-Methylmorpholine.

Section 1: Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise when scaling up your reaction.

1.1 Low or Inconsistent Reaction Yield

Question: We are observing a significant drop in yield or inconsistent results now that we are moving from a bench-scale to a pilot-plant scale for our reaction using this compound. What are the potential causes and solutions?

Answer:

Scaling up reactions can introduce variability. Here are common factors to investigate:

  • Mixing and Mass Transfer: Inadequate mixing on a larger scale can lead to localized "hot spots" or areas of high concentration, which can promote side reactions or decomposition.

    • Solution: Evaluate the efficiency of your stirring mechanism. Consider using overhead stirring with appropriate impeller design for the reactor geometry. For multiphasic reactions, ensure efficient phase transfer.

  • Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become problematic at a larger scale due to the lower surface-area-to-volume ratio of the reactor, leading to poor heat dissipation.

    • Solution: Monitor the internal reaction temperature closely. Implement a more robust cooling system or consider a semi-batch process where reagents are added portion-wise to control the rate of heat generation.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can have a more pronounced effect at a larger scale.

    • Solution: Ensure all reagents, including this compound, and solvents are of high purity and are properly dried.[1]

  • Reaction Kinetics: Changes in concentration and temperature due to scale-up can affect the reaction rate and selectivity.

    • Solution: Re-optimize reaction parameters such as temperature, concentration, and reaction time at the new scale.

Troubleshooting Workflow for Low Yield

start Low or Inconsistent Yield check_mixing Evaluate Mixing Efficiency start->check_mixing check_heat_transfer Monitor Internal Temperature start->check_heat_transfer check_purity Verify Reagent and Solvent Purity start->check_purity reoptimize Re-optimize Reaction Conditions start->reoptimize solution_mixing Improve Stirring/Agitation check_mixing->solution_mixing solution_heat Enhance Cooling/Controlled Addition check_heat_transfer->solution_heat solution_purity Use High Purity Materials check_purity->solution_purity solution_reoptimize Adjust T, Concentration, Time reoptimize->solution_reoptimize

Caption: Troubleshooting workflow for low reaction yield.

1.2 Formation of Impurities and Byproducts

Question: We are observing the formation of new or increased levels of impurities in our large-scale reaction. How can we identify and mitigate these?

Answer:

The formation of byproducts is a common challenge in scaling up organic reactions.

  • Side Reactions: As reaction times are often longer and temperature control can be less precise at scale, side reactions may become more prevalent.

    • Solution: Analyze the impurity profile using techniques like HPLC and LC-MS to identify the byproducts. Once identified, consider adjusting reaction conditions (e.g., lower temperature, shorter reaction time) to disfavor their formation.

  • Over-alkylation: If this compound is used as a nucleophile, there is a potential for over-alkylation, leading to the formation of quaternary ammonium salts, especially with longer reaction times or excess alkylating agent.

    • Solution: Carefully control the stoichiometry of your reactants. Consider adding the alkylating agent slowly to the reaction mixture.

  • Decomposition: this compound or other reagents may be sensitive to prolonged exposure to heat.

    • Solution: Minimize the reaction time at elevated temperatures.

1.3 Challenges in Product Isolation and Purification

Question: We are facing difficulties in isolating and purifying our product at a larger scale, including emulsion formation during workup and co-elution of impurities during chromatography. What strategies can we employ?

Answer:

Work-up and purification procedures often require significant modification during scale-up.

  • Emulsion Formation: Vigorous mixing of aqueous and organic phases in large reactors can lead to stable emulsions.

    • Solution: Reduce the agitation speed during extraction. Adding brine can help to break emulsions.

  • Purification: Chromatography that is straightforward at the lab scale can be challenging and costly at a larger scale.

    • Solution: Consider alternative purification methods such as crystallization or distillation if your product is amenable. If chromatography is necessary, optimize the loading and solvent gradient for the larger scale.

  • Product Loss: Your product may be more soluble in the aqueous layer than anticipated, or it could be volatile.

    • Solution: Analyze the aqueous layer to check for product. If the product is volatile, use a rotary evaporator with a cold trap and carefully control the pressure.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider during scale-up?

A1: Key physical properties are summarized in the table below. Its boiling point is important for distillation and for setting reaction temperature limits. Its density is useful for calculating mass from volume.

PropertyValue
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol [2]
Boiling Point137.1 ± 15.0 °C at 760 mmHg[3]
Density0.9 ± 0.1 g/cm³[3]

Q2: What are the primary safety concerns when handling this compound at an industrial scale?

A2: this compound is harmful if inhaled, in contact with skin, or if swallowed.[3] It is important to handle it in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid exposure to heat, flames, and sparks, and keep it away from oxidizing agents.[3]

Q3: Can this compound be used as a catalyst?

A3: Yes, this compound can be used as a catalyst in certain chemical reactions.[4] As a chiral amine, it has the potential to be used in asymmetric catalysis.

Q4: Are there any known incompatibilities for this compound?

A4: this compound should be kept away from strong oxidizing agents.[3]

Q5: How should this compound be stored at a larger scale?

A5: It should be stored in closed vessels and refrigerated.[3]

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction using this compound at Pilot Scale

This is a general guideline and should be adapted to your specific reaction.

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen or argon). Equip the reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel.

  • Reagent Charging: Charge the reactor with the electrophile and the solvent. Begin agitation.

  • Controlled Addition: Slowly add a solution of this compound in the reaction solvent to the reactor via the addition funnel over a period of 1-2 hours. Monitor the internal temperature throughout the addition. Use a cooling bath to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by a suitable method (e.g., TLC, HPLC, GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water or an appropriate aqueous solution. Separate the aqueous and organic layers. If an emulsion forms, add brine to aid in separation.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by crystallization, distillation, or column chromatography as appropriate for the scale of the reaction.

Logical Flow for Scale-Up Considerations

lab_scale Lab Scale Success scale_up Scale-Up Process lab_scale->scale_up safety Safety Review scale_up->safety equipment Equipment Selection scale_up->equipment process_params Process Parameter Evaluation scale_up->process_params pilot_run Pilot Plant Run safety->pilot_run equipment->pilot_run process_params->pilot_run troubleshooting Troubleshooting pilot_run->troubleshooting Issues Encountered success Successful Scale-Up pilot_run->success No Issues troubleshooting->process_params Re-evaluate

References

Improving the solubility of (R)-3-Methylmorpholine reaction mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-Methylmorpholine. The following information is designed to help you address common solubility challenges in your reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues you may encounter with the solubility of this compound during your experiments.

Q1: My this compound is not fully dissolving in the reaction solvent at the start of my experiment. What should I do?

A1: Incomplete dissolution of this compound can be due to several factors, including the choice of solvent and the temperature of the mixture. Here are some steps to address this issue:

  • Gentle Heating: Gradually increasing the temperature of the reaction mixture can enhance the solubility of this compound. For most solids, solubility increases with temperature. Proceed with caution and ensure the elevated temperature is compatible with the stability of all reactants and reagents.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and promote dissolution through cavitation.

  • Co-Solvent Addition: If your primary solvent is non-polar, adding a small amount of a polar co-solvent in which this compound is highly soluble can significantly improve its overall solubility in the mixture. See the experimental protocols section for a detailed procedure on co-solvent addition.

  • Solvent Selection: this compound, being a polar molecule, is generally soluble in water and other polar organic solvents.[1][2] If your experimental conditions allow, consider switching to a more polar solvent.

Q2: A precipitate has formed in my reaction mixture after some time. How can I determine the cause and resolve it?

A2: Precipitation during a reaction can occur for several reasons, such as the formation of an insoluble product or salt, or a change in the solvent environment.

  • Identify the Precipitate: If possible, isolate a small sample of the precipitate and analyze it to determine its identity. This will help you understand if it is an unreacted starting material, a product, or a salt.

  • pH Adjustment: this compound is a base. If your reaction generates an acidic byproduct, it may react with the this compound to form a salt. This salt may have different solubility properties than the free base. If the salt is less soluble, it will precipitate. Conversely, in aqueous environments, the addition of a dilute acid can protonate the amine, forming a more water-soluble salt.

  • Temperature Control: If the reaction is exothermic, the initial temperature may be high enough to keep all components dissolved. As the reaction proceeds and cools, the solubility of one or more components may decrease, leading to precipitation. In such cases, maintaining a constant, slightly elevated temperature might be necessary.

Q3: I am using a non-polar solvent and am having consistent trouble dissolving this compound. Are there any general strategies to overcome this?

A3: Yes, working with polar reagents like this compound in non-polar solvents is a common challenge. Here are some effective strategies:

  • Use of a Co-Solvent: This is often the most effective approach. A small amount of a polar aprotic solvent like THF or 1,4-dioxane can be added to the non-polar solvent to create a mixture with a polarity that is suitable for dissolving all reactants. A detailed protocol for this can be found in the experimental protocols section.

  • Phase-Transfer Catalysis: If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can be used to carry the this compound from the aqueous phase (where it is more soluble) to the organic phase to react.

  • Formation of a Soluble Derivative: In some specific cases, it might be possible to temporarily modify the this compound to a more soluble derivative that can be converted back to the original form under the reaction conditions or during workup. This is an advanced technique and requires careful planning.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: How does the structure of this compound influence its solubility?

A2: this compound possesses both a polar amine and an ether functional group within its heterocyclic structure.[2] This combination allows for hydrogen bonding with protic solvents like water and alcohols, contributing to its solubility in these media. The presence of the methyl group makes it slightly more lipophilic than unsubstituted morpholine.

Q3: Can I use this compound as a solvent in my reaction?

A3: Yes, this compound is often used as a solvent, in addition to being a reagent or building block in organic synthesis.[2] Its basic nature also allows it to act as an acid scavenger in certain reactions.

Q4: My this compound has developed a precipitate upon storage. What could be the cause?

A4: If stored in a container that is not properly sealed, this compound, being a base, can react with atmospheric carbon dioxide or acidic vapors in the laboratory environment to form a carbonate or other salt, which may precipitate. It is recommended to store it in a tightly sealed container under an inert atmosphere.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the searched literature, the following table provides a qualitative summary of its solubility based on available information for it and its close structural analog, N-methylmorpholine.

SolventSolubility of this compound / N-methylmorpholineReference(s)
WaterSoluble / Miscible[1][5]
MethanolSoluble[3]
EthanolMiscible[5]
ChloroformSoluble[3]
Ethyl AcetateSoluble[3]
Diethyl EtherSoluble[4]
BenzeneMiscible
Tetrahydrofuran (THF)Likely Soluble (based on use in synthesis)[6]
1,4-DioxaneLikely Soluble (based on use in synthesis)

Note: The data for N-methylmorpholine is used as an approximation for this compound due to their structural similarity. Researchers should perform their own solubility tests for specific applications.

Experimental Protocols

Protocol 1: Improving Solubility with a Co-Solvent

This protocol outlines the steps for using a co-solvent to dissolve this compound in a reaction mixture where it has limited solubility in the primary solvent.

Materials:

  • This compound

  • Primary reaction solvent (e.g., toluene)

  • Co-solvent (e.g., Tetrahydrofuran - THF)

  • Reaction vessel with magnetic stirring

Procedure:

  • To the reaction vessel, add the primary reaction solvent and any other reactants that are soluble in it.

  • Begin stirring the mixture at room temperature.

  • Slowly add the this compound to the stirring mixture.

  • If the this compound does not fully dissolve and a suspension or biphasic mixture is observed, begin the dropwise addition of the co-solvent (THF).

  • Continue adding the co-solvent in small portions until the this compound is fully dissolved and the reaction mixture becomes homogeneous.

  • Record the volume of co-solvent added to ensure reproducibility.

  • Proceed with the remaining steps of your reaction.

Protocol 2: Aqueous Workup to Remove this compound

This protocol describes how to remove excess this compound from an organic reaction mixture during workup by converting it to its water-soluble salt.

Materials:

  • Organic reaction mixture containing this compound

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Separatory funnel

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Transfer the organic reaction mixture to a separatory funnel.

  • Add the organic extraction solvent if necessary.

  • Add the dilute aqueous HCl solution to the separatory funnel. The amount should be sufficient to protonate the this compound.

  • Shake the separatory funnel vigorously, venting frequently.

  • Allow the layers to separate. The protonated this compound hydrochloride salt will be in the aqueous layer.

  • Drain the lower aqueous layer.

  • Wash the organic layer with deionized water, followed by saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drain the aqueous layers after each wash.

  • Transfer the organic layer to a clean flask and dry it over the drying agent.

  • Filter or decant the dried organic solution to remove the drying agent. The resulting solution should be free of this compound.

Visualizations

TroubleshootingWorkflow start Issue: this compound Solubility Problem check_initial_dissolution Is the issue at the start of the reaction? start->check_initial_dissolution initial_dissolution_steps 1. Apply gentle heating. 2. Use sonication. 3. Add a polar co-solvent. check_initial_dissolution->initial_dissolution_steps Yes precipitation_during_reaction Has a precipitate formed during the reaction? check_initial_dissolution->precipitation_during_reaction No end_resolved Solubility issue resolved. initial_dissolution_steps->end_resolved analyze_precipitate Analyze the precipitate (if possible). precipitation_during_reaction->analyze_precipitate Yes precipitation_during_reaction->end_resolved No check_ph Consider reaction byproducts. Could a salt have formed? Adjust pH if necessary. analyze_precipitate->check_ph check_temperature Is the reaction exothermic? Maintain constant temperature. check_ph->check_temperature check_temperature->end_resolved

Caption: Troubleshooting workflow for solubility issues.

CoSolventProtocol start Start: Incomplete Dissolution add_primary_solvent Add primary solvent and soluble reactants to vessel. start->add_primary_solvent stir_mixture Begin stirring. add_primary_solvent->stir_mixture add_r3mm Add this compound. stir_mixture->add_r3mm observe Observe for complete dissolution. add_r3mm->observe add_cosolvent Dropwise addition of co-solvent (e.g., THF). observe->add_cosolvent No homogeneous Homogeneous solution achieved. observe->homogeneous Yes add_cosolvent->homogeneous proceed Proceed with reaction. homogeneous->proceed

Caption: Experimental workflow for using a co-solvent.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Evaluating (R)-3-Methylmorpholine in the Landscape of Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries represent a powerful and reliable strategy to control stereochemistry during synthesis. This guide provides a comparative overview of the effectiveness of various chiral auxiliaries, with a special focus on positioning the less-documented (R)-3-Methylmorpholine against well-established industry standards.

Due to a notable lack of direct comparative studies in peer-reviewed literature, this guide will establish a performance benchmark using widely-cited chiral auxiliaries such as Evans oxazolidinones and Oppolzer's sultams. By presenting their performance data and experimental protocols, we provide a framework for the evaluation of newer or less-studied auxiliaries like this compound.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary imparts its chirality to the substrate, allowing for the formation of one stereoisomer in preference to others. After the desired chiral center is established, the auxiliary is cleaved and can ideally be recovered for reuse. The success of a chiral auxiliary is measured by its ability to provide high diastereoselectivity and/or enantioselectivity, result in high chemical yields, and be easily removed and recycled.

This compound is a chiral amine that has found application as a reagent and building block in organic synthesis.[1][2] Its rigid morpholine ring and the stereocenter at the 3-position suggest its potential as a chiral auxiliary. However, quantitative performance data in key asymmetric reactions remains largely undocumented in publicly available research.[3]

Performance Benchmarks: Established Chiral Auxiliaries

To provide a meaningful comparison, we will examine the performance of two of the most successful classes of chiral auxiliaries: Evans oxazolidinones and Oppolzer's sultams. These auxiliaries have been extensively studied and have demonstrated high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.

Asymmetric Aldol Reactions

The aldol reaction is a fundamental method for forming carbon-carbon bonds and creating new stereocenters. Chiral auxiliaries are frequently employed to control the facial selectivity of the enolate's addition to an aldehyde.

Table 1: Diastereoselectivity in Asymmetric Aldol Reactions using Evans Oxazolidinone Auxiliaries

EntryN-Acyl ImideAldehydeBase / Lewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehydeLDA / TiCl₄>99:185
2N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzaldehydeBu₂BOTf / DIPEA99:191
3N-Acetyl-(S)-4-isopropyl-2-oxazolidinonePropionaldehydeSn(OTf)₂ / N-Ethylpiperidine>95:575

Data compiled from various sources demonstrating typical performance.

Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is another critical transformation where chiral auxiliaries are used to install a new stereocenter α to a carbonyl group.

Table 2: Diastereoselectivity in Asymmetric Alkylation using Evans and Oppolzer Auxiliaries

EntryChiral Auxiliary DerivativeElectrophileBaseDiastereomeric Excess (de)Yield (%)
1N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl BromideLDA≥99%95
2N-Propionyl-(S)-4-benzyl-2-oxazolidinonen-Butyl IodideNaHMDS98%92
3N-Propionyl-(1R)-camphorsultamAllyl Iodiden-BuLi>98%85
4N-Propionyl-(1R)-camphorsultamMethyl IodideKHMDS95%90

Data compiled from various sources demonstrating typical performance.

Experimental Protocols for Benchmark Reactions

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the asymmetric aldol and alkylation reactions.

General Experimental Workflow

The use of a chiral auxiliary typically follows a three-step process: acylation of the auxiliary, the diastereoselective reaction, and finally, cleavage of the auxiliary to yield the chiral product.

G cluster_0 General Workflow for Chiral Auxiliary Use Prochiral Acid Prochiral Acid N-Acyl Auxiliary N-Acyl Auxiliary Prochiral Acid->N-Acyl Auxiliary Acylation Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->N-Acyl Auxiliary Diastereoselective Reaction Diastereoselective Reaction N-Acyl Auxiliary->Diastereoselective Reaction e.g., Aldol, Alkylation Chiral Product Chiral Product Diastereoselective Reaction->Chiral Product Cleavage Recovered Auxiliary Recovered Auxiliary Diastereoselective Reaction->Recovered Auxiliary Cleavage & Recovery

Caption: General workflow for the application of a chiral auxiliary.

Protocol 1: Asymmetric Aldol Reaction with an Evans Oxazolidinone

1. Enolate Formation:

  • To a solution of the N-propionyl Evans auxiliary (1.0 eq) in dry CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere, add dibutylboron triflate (1.1 eq) followed by the dropwise addition of N,N-diisopropylethylamine (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

2. Aldol Addition:

  • Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture for 2 hours at this temperature, then allow it to warm to 0 °C over 1 hour.

3. Quenching and Workup:

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

4. Purification and Auxiliary Cleavage:

  • Purify the crude product by flash column chromatography on silica gel.

  • Cleave the auxiliary from the purified aldol adduct using standard methods (e.g., LiOH/H₂O₂ for hydrolysis to the carboxylic acid, or LiBH₄ for reduction to the alcohol) to yield the chiral β-hydroxy product.

Protocol 2: Asymmetric Alkylation of a Pseudoephedrine Amide

A well-documented alternative to Evans auxiliaries for alkylation is pseudoephedrine.

1. Amide Formation:

  • Couple the desired carboxylic acid with (1R,2R)-(-)-pseudoephedrine using a standard coupling reagent (e.g., DCC or EDC) to form the corresponding amide.

2. Enolate Formation and Alkylation:

  • Dissolve the pseudoephedrine amide (1.0 eq) in dry THF (0.2 M) and cool to -78 °C under an argon atmosphere.

  • Add lithium diisopropylamide (LDA) (2.2 eq) dropwise and stir for 1 hour.

  • Add the alkyl halide (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

3. Workup and Auxiliary Cleavage:

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash chromatography.

  • Cleave the auxiliary by acid hydrolysis (e.g., refluxing in H₂SO₄/H₂O/dioxane) to afford the enantiomerically enriched α-alkylated carboxylic acid.

Mechanistic Insight: Stereocontrol in the Evans Aldol Reaction

The high diastereoselectivity of the Evans aldol reaction is attributed to the formation of a rigid, chair-like six-membered transition state involving the boron enolate. The substituent at the C4 position of the oxazolidinone effectively blocks one face of the enolate, directing the incoming aldehyde to the opposite face.

Caption: Proposed Zimmerman-Traxler transition state for an Evans aldol reaction.

Conclusion and Future Outlook

While this compound possesses structural features that suggest its potential as a chiral auxiliary, the lack of published quantitative data makes a direct performance comparison with established auxiliaries like Evans oxazolidinones and Oppolzer's sultams impossible at this time. The data and protocols presented here for these benchmark auxiliaries highlight the high standards that any new chiral auxiliary must meet in terms of stereoselectivity and yield.

For researchers considering this compound, this guide provides a framework for its evaluation. Future work should focus on systematically testing this auxiliary in key asymmetric reactions, such as those detailed above, and publishing the results to allow for a direct comparison with existing methods. The development of novel, efficient, and recyclable chiral auxiliaries remains a critical endeavor in the field of asymmetric synthesis, and further investigation into morpholine-based auxiliaries is warranted.

References

A Comparative Guide for Researchers: (R)-3-Methylmorpholine and Pseudoephedrine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of (R)-3-Methylmorpholine and pseudoephedrine, focusing on their applications in chemical synthesis and pharmacology. While both are chiral molecules, their primary uses differ significantly. Pseudoephedrine is a well-established sympathomimetic drug and a widely used chiral auxiliary in asymmetric synthesis.[1][2][3] this compound is primarily utilized as a chiral building block and reagent in the synthesis of complex organic molecules, including pharmaceuticals.[4][5][6] This document outlines the distinct advantages and applications of each compound, supported by experimental data and protocols relevant to researchers, scientists, and drug development professionals.

Section 1: Comparison in Asymmetric Synthesis

The most direct point of comparison for these two molecules in a research context is their application in asymmetric synthesis. Pseudoephedrine has a well-documented history as an effective chiral auxiliary, while this compound serves as a chiral building block.

Pseudoephedrine as a Chiral Auxiliary

Both enantiomers of pseudoephedrine are inexpensive and readily available, making them highly practical chiral auxiliaries.[3][7] They are typically converted to tertiary amides, which can then undergo highly diastereoselective alkylation reactions.[7] The methyl group on the pseudoephedrine backbone directs the configuration of the incoming electrophile, leading to predictable stereochemical outcomes.[8]

Advantages:

  • High Diastereoselectivity: Pseudoephedrine amides undergo alkylation with excellent stereocontrol, often achieving diastereomeric excesses (de) greater than 95%.[7]

  • Crystallinity: The resulting amide products are frequently crystalline, which facilitates purification and enrichment to ≥99% de by simple recrystallization.[7]

  • Versatility: The auxiliary can be cleaved under acidic, basic, or reductive conditions to yield a variety of enantiomerically enriched products, such as carboxylic acids, ketones, and alcohols, with little to no loss of stereochemical integrity.[1]

  • Cost-Effectiveness: Both enantiomers are inexpensive commodity chemicals.[3]

This compound as a Chiral Building Block

This compound is a chiral amine that serves as a versatile starting material or intermediate in the synthesis of more complex chiral molecules.[5][9] Its morpholine ring is a common structural motif in biologically active compounds.[10] Unlike a traditional chiral auxiliary, which is typically removed after directing stereochemistry, the this compound moiety is often incorporated into the final product structure.[11]

Advantages:

  • Direct Incorporation: Useful for building target molecules that contain a chiral methyl-substituted morpholine ring, such as certain Vps34 inhibitors for cancer therapy.[11]

  • Chemical Reactivity: The nitrogen atom in the morpholine ring provides a site for nucleophilic substitution and other transformations, making it a versatile synthetic handle.[5]

  • Structural Motif: Provides access to the morpholine scaffold, which is prevalent in medicinal chemistry.[10]

Quantitative Data: Asymmetric Alkylation Using Pseudoephedrine Amide

The following table summarizes the yields and diastereoselectivity for the alkylation of a pseudoephedrine propionamide enolate with various primary alkyl halides.

EntryAlkyl HalideYield (%)Diastereomeric Excess (de) (%)
1CH₃I9995
2CH₃CH₂I9998
3CH₃(CH₂)₂I9598
4(CH₃)₂CHCH₂I89>99
5PhCH₂Br99>99
6Allyl Iodide9097
Data adapted from Myers, A. G., et al. (1997). Journal of the American Chemical Society.[7]

Section 2: Pharmacological Profile of Pseudoephedrine

Beyond its utility in synthesis, pseudoephedrine is widely known as an over-the-counter sympathomimetic agent used for its nasal decongestant properties.[12]

Mechanism of Action

Pseudoephedrine primarily acts as an agonist at α-adrenergic receptors and, to a lesser extent, at β-adrenergic receptors.[13] Its principal mechanism involves displacing norepinephrine from storage vesicles in presynaptic neurons.[12] The released norepinephrine then activates postsynaptic adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa.[12][14] This activation leads to vasoconstriction, reducing blood flow and swelling of the nasal tissues, which alleviates congestion.[13]

Pharmacological Signaling Pathway

The following diagram illustrates the indirect sympathomimetic action of pseudoephedrine, leading to vasoconstriction.

pseudoephedrine_moa cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell (Nasal Mucosa) PSE Pseudoephedrine Vesicle Norepinephrine (NE) Storage Vesicle PSE->Vesicle Displaces NE NE_released NE Vesicle->NE_released Release Alpha_Receptor α-Adrenergic Receptor NE_released->Alpha_Receptor Binds to Response Vasoconstriction & Decongestion Alpha_Receptor->Response Activation

Caption: Pseudoephedrine's mechanism of action.
Clinical Data Summary

ParameterValueReference
Indication Nasal & Sinus Congestion[13]
Onset of Action Within 30 minutes[2][14]
Duration of Action 4-6 hours (immediate-release)[14]
Common Side Effects Insomnia, Restlessness, Increased Heart Rate, Increased Blood Pressure[2][13]
Bioavailability ~100%[2]

Section 3: Experimental Protocols

Protocol 1: Asymmetric Alkylation using Pseudoephedrine Amide

This protocol describes a general procedure for the diastereoselective alkylation of a pseudoephedrine amide.

Materials:

  • (1R,2R)-Pseudoephedrine amide of a carboxylic acid

  • Anhydrous tetrahydrofuran (THF)

  • Lithium chloride (LiCl), dried

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the pseudoephedrine amide (1.0 eq) and dried LiCl (5.0 eq) in anhydrous THF.

  • In a separate flask, prepare lithium diisopropylamide (LDA) by adding n-BuLi (2.2 eq) to a solution of diisopropylamine (2.3 eq) in anhydrous THF at -78 °C. Stir for 15 minutes.

  • Cool the amide/LiCl solution to -78 °C.

  • Slowly add the freshly prepared LDA solution to the amide solution via cannula. Stir the resulting enolate solution for 30-60 minutes at -78 °C.

  • Add the alkyl halide (1.5 eq) to the enolate solution.

  • Stir the reaction mixture at 0 °C for 2-4 hours or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product's diastereomeric ratio can be determined by ¹H NMR or HPLC analysis. Purify the product by flash chromatography or recrystallization. (This is a generalized protocol adapted from the principles described by Myers et al.)[1][7]

Protocol 2: Measurement of Nasal Decongestion via Rhinomanometry

This protocol outlines a method to objectively measure the decongestive effect of pseudoephedrine.

Objective: To quantify changes in nasal airway resistance (NAR) following the administration of oral pseudoephedrine.

Equipment:

  • Rhinomanometer

  • Nasal mask or nozzles

Procedure:

  • Baseline Measurement: The subject sits in a comfortable, upright position for at least 15 minutes to acclimatize. A baseline NAR measurement is taken for both nasal cavities. The rhinomanometer measures the airflow and pressure differential during breathing to calculate resistance.

  • Drug Administration: The subject is administered a standard oral dose of pseudoephedrine (e.g., 60 mg).

  • Post-Dose Measurements: NAR is measured at regular intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: The change in NAR from baseline is calculated for each time point. A significant decrease in NAR indicates a decongestive effect.

  • Comparison: The results can be compared to a placebo control group to determine the statistical significance of the decongestive effect. (This protocol is based on methodologies used in clinical studies comparing decongestants.)[15]

Conclusion

This compound and pseudoephedrine offer distinct advantages within their respective primary applications.

  • Pseudoephedrine stands out as a dual-purpose molecule. In asymmetric synthesis , it is a highly effective and economical chiral auxiliary for producing enantiomerically enriched compounds.[3] In pharmacology , it is a reliable and well-understood nasal decongestant.[13]

  • This compound is a valuable chiral building block for constructing complex molecules where a substituted morpholine ring is a key structural feature.[6][9] Its advantage lies in its direct incorporation into high-value targets, particularly in pharmaceutical development.[11]

For researchers, the choice between these compounds is not one of direct competition but is dictated by the specific goal. For stereoselective synthesis where the directing group is ultimately removed, pseudoephedrine is a superior and well-documented choice. For syntheses requiring the integration of a chiral methyl-morpholine scaffold, this compound is the appropriate reagent.

References

A Head-to-Head Battle for Chiral Purity: Chiral HPLC vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals on the Validation of Enantiomeric Excess Determination

In the realm of pharmaceutical development and quality control, the stereochemistry of a molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of single-enantiomer drugs. Consequently, the accurate determination of enantiomeric excess (ee) is a critical analytical challenge. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) and Nuclear Magnetic Resonance (NMR) spectroscopy with a Chiral Solvating Agent (CSA) are two of the most powerful and widely employed techniques for this purpose. This guide provides an objective, data-driven comparison of these two methods to assist researchers in selecting the most appropriate technique for their analytical needs.

Principles of Enantiomeric Excess Determination

Chiral HPLC: This technique achieves the physical separation of enantiomers based on their differential interactions with a chiral stationary phase.[1] The formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase leads to different retention times, allowing for their individual quantification. The enantiomeric excess is calculated from the relative peak areas of the separated enantiomers.[2]

NMR with Chiral Solvating Agents: In this method, a chiral solvating agent is added to the sample containing the enantiomeric mixture. The CSA forms transient diastereomeric complexes with each enantiomer, which are distinct in their magnetic environments.[3] This results in separate signals for corresponding nuclei (typically protons) in the NMR spectrum for each enantiomer. The ratio of the integrals of these distinct signals allows for the direct calculation of the enantiomeric excess.[3]

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity of a Pharmaceutical Compound

This protocol provides a general framework for the development and validation of a chiral HPLC method. Specific parameters will vary depending on the analyte.

Instrumentation:

  • HPLC system with a UV-Vis or other suitable detector.

  • Chiral column (e.g., polysaccharide-based, protein-based, or cyclodextrin-based).

Method Development:

  • Column Screening: Screen a variety of chiral stationary phases and mobile phase compositions (normal-phase, reversed-phase, or polar organic) to achieve baseline separation of the enantiomers.

  • Mobile Phase Optimization: Fine-tune the mobile phase composition (e.g., ratio of organic modifiers, additives like acids or bases) to optimize resolution, peak shape, and analysis time.

  • Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to further improve the separation efficiency.

Validation Protocol:

  • Specificity: Demonstrate that the method can unequivocally assess the enantiomers in the presence of impurities and/or degradation products.

  • Linearity: Analyze a series of solutions with varying concentrations of the minor enantiomer to establish a linear relationship between peak area and concentration.

  • Accuracy: Determine the closeness of the measured ee to the true value by analyzing samples with known enantiomeric compositions.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified, respectively.[4]

NMR Method with a Chiral Solvating Agent for Enantiomeric Excess Determination

This protocol outlines the general procedure for determining enantiomeric excess using an NMR spectrometer and a chiral solvating agent.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • High-quality NMR tubes.

Procedure:

  • Sample Preparation: Dissolve a known amount of the analyte in a suitable deuterated solvent.

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte to serve as a reference.

  • Addition of Chiral Solvating Agent: Add an appropriate amount of a selected chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, (S)-BINOL derivatives) to the NMR tube. The optimal molar ratio of CSA to analyte often requires empirical determination.

  • Acquire Spectrum of Diastereomeric Complexes: After thorough mixing, acquire another ¹H NMR spectrum. The formation of diastereomeric complexes should result in the splitting of one or more signals of the analyte.

  • Integration and Calculation: Identify a pair of well-resolved signals corresponding to the two enantiomers. Integrate these signals and calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100

Quantitative Data Comparison

Validation ParameterChiral HPLC¹H NMR with Chiral Solvating Agent
Accuracy High (e.g., recovery of 100.28% to 102.86% for escitalopram)[5]Moderate to High (e.g., analysis of paroxetine enantiomers yielded results of 7.5 ± 0.3% vs 8.5% by HPLC)[1]
Precision (%RSD) High (< 2% is common; e.g., intra-day 0.16% and inter-day 0.09% for escitalopram)[5]Moderate (Can be < 5%)[6]
Linearity (r²) Excellent (>0.999 is often achieved; e.g., 0.998 for escitalopram)[5]Good (e.g., 0.9999 for Z-isomer of fluvoxamine)[1]
Limit of Detection (LOD) Very Low (ng/mL to pg/mL range is possible; e.g., 2.54 µg/mL for escitalopram)[5][6]Higher (Typically in the mg to µg range)[6]
Limit of Quantitation (LOQ) Low (ng/mL to µg/mL range; e.g., 7.68 µg/mL for escitalopram)[5][6]Higher (Typically in the mg to µg range)[6]
Sample Throughput Lower (Method development and run times can be longer)[1]Higher (Rapid sample preparation and data acquisition)[1]
Solvent Consumption High[1]Low[1]

Visualizing the Workflow and Comparison

G Experimental Workflow for Enantiomeric Excess Determination cluster_0 Chiral HPLC cluster_1 NMR with Chiral Solvating Agent HPLC_Start Sample Preparation HPLC_MD Method Development (Column & Mobile Phase Screening) HPLC_Start->HPLC_MD HPLC_Inject Injection into HPLC HPLC_MD->HPLC_Inject HPLC_Sep Chromatographic Separation HPLC_Inject->HPLC_Sep HPLC_Detect Detection (e.g., UV) HPLC_Sep->HPLC_Detect HPLC_Data Data Analysis (Peak Integration) HPLC_Detect->HPLC_Data HPLC_ee Calculate ee% HPLC_Data->HPLC_ee NMR_Start Sample Preparation in Deuterated Solvent NMR_CSA Addition of Chiral Solvating Agent NMR_Start->NMR_CSA NMR_Acquire NMR Spectrum Acquisition NMR_CSA->NMR_Acquire NMR_Data Data Analysis (Signal Integration) NMR_Acquire->NMR_Data NMR_ee Calculate ee% NMR_Data->NMR_ee

Workflow for ee determination by chiral HPLC and NMR.

G Logical Comparison of Chiral HPLC and NMR for ee Determination cluster_2 Key Attributes cluster_3 Chiral HPLC cluster_4 NMR with CSA Sensitivity Sensitivity HPLC_Sens High Sensitivity->HPLC_Sens NMR_Sens Lower Sensitivity->NMR_Sens Accuracy Accuracy & Precision HPLC_Acc High Accuracy->HPLC_Acc NMR_Acc Moderate to High Accuracy->NMR_Acc Throughput Sample Throughput HPLC_Thr Lower Throughput->HPLC_Thr NMR_Thr Higher Throughput->NMR_Thr Solvent Solvent Consumption HPLC_Sol High Solvent->HPLC_Sol NMR_Sol Low Solvent->NMR_Sol Development Method Development HPLC_Dev More Intensive Development->HPLC_Dev NMR_Dev Less Intensive Development->NMR_Dev

Comparison of key attributes for chiral HPLC and NMR.

Conclusion: Choosing the Right Tool for the Job

Both chiral HPLC and NMR spectroscopy with a chiral solvating agent are powerful and reliable techniques for the determination of enantiomeric excess. The choice between the two often depends on the specific requirements of the analysis.

Chiral HPLC is the method of choice when high sensitivity, accuracy, and precision are paramount, particularly for the quantitative analysis of trace amounts of the undesired enantiomer in bulk drug substances and formulated products.[7] It is the gold standard for regulatory submissions and routine quality control due to its robustness and well-established validation protocols.[8]

NMR with a chiral solvating agent offers significant advantages in terms of speed and sample throughput, making it ideal for high-throughput screening of reaction conditions in asymmetric synthesis, reaction monitoring, and rapid analysis of a diverse range of samples.[1] Its non-destructive nature and lower solvent consumption also align with the principles of green chemistry.[9]

For a comprehensive validation of enantiomeric excess, the use of both techniques can be highly beneficial. A rapid screen by NMR can be followed by a more rigorous, quantitative analysis by chiral HPLC, providing a high degree of confidence in the results. This orthogonal approach, leveraging the strengths of both methods, represents a best practice in modern chiral analysis.

References

(R)-3-Methylmorpholine in Asymmetric Aldol Reactions: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts in asymmetric synthesis is paramount. The aldol reaction, a cornerstone of carbon-carbon bond formation, is central to the construction of complex chiral molecules. This guide provides a comparative benchmark of the potential organocatalyst (R)-3-Methylmorpholine against the well-established (S)-Proline in asymmetric aldol reactions, supported by experimental data from academic literature.

While this compound presents an intriguing chiral scaffold, extensive literature searches have not yielded direct experimental data for its application as a primary catalyst in asymmetric aldol reactions. In contrast, (S)-Proline is a widely studied and highly effective organocatalyst for these transformations.[1][2][3][4][5] This guide will therefore present the established performance of (S)-Proline as a benchmark and discuss the potential role of substituted morpholines in this context, drawing parallels from related structures.

Performance Benchmark: (S)-Proline

(S)-Proline is a renowned organocatalyst for direct asymmetric aldol reactions.[4][6] Its efficacy stems from its ability to form a nucleophilic enamine intermediate with a ketone, which then reacts with an aldehyde electrophile. The stereochemical outcome is directed by the chiral environment of the proline catalyst.[4]

The performance of (S)-Proline is influenced by various factors including the solvent, temperature, and the nature of the reactants. A common model reaction to evaluate catalyst performance is the reaction between acetone and 4-nitrobenzaldehyde.[1][2][4][5]

Table 1: Performance of (S)-Proline in the Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Reference
30Acetone (neat)Room Temp.3HighModerateNot Reported[2]
20DMSORoom Temp.486876Not Reported[1]
10MeOH/H₂O (2/1)Room Temp.24789590:10 (anti/syn)[7]

This compound: An Unexplored Catalyst

Despite the structural similarity of this compound to proline (both are cyclic secondary amines), there is a lack of published data on its use as a primary catalyst for asymmetric aldol reactions. While morpholine itself has been studied in the context of enamine formation, its derivatives have seen limited application as organocatalysts in aldol reactions, often exhibiting lower reactivity compared to pyrrolidine-based catalysts like proline.

However, chiral morpholine derivatives have been successfully employed as chiral auxiliaries in asymmetric synthesis. For instance, derivatives like (S)-3-propylmorpholine can be temporarily attached to a substrate to direct a stereoselective reaction, and then subsequently cleaved. This indicates the potential of the chiral morpholine scaffold to induce asymmetry, albeit through a different mechanistic pathway than direct organocatalysis.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and comparing results. Below are representative protocols for the (S)-Proline catalyzed asymmetric aldol reaction.

General Procedure for (S)-Proline Catalyzed Aldol Reaction:

To a stirred solution of the aldehyde (0.25 mmol) and (S)-Proline (10-20 mol%) in a specified solvent, acetone (1.25 mmol) is added.[1] The reaction mixture is stirred at a specific temperature for a designated time (e.g., 24-72 hours). The reaction is then quenched, typically with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The yield, enantiomeric excess (typically determined by chiral HPLC), and diastereomeric ratio (determined by NMR spectroscopy) of the purified product are then determined.[1]

Reaction Mechanism and Workflow

The widely accepted mechanism for the proline-catalyzed aldol reaction involves the formation of an enamine intermediate. This workflow can be visualized as follows:

Asymmetric_Aldol_Reaction_Workflow General Workflow for (S)-Proline Catalyzed Asymmetric Aldol Reaction cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Analysis Ketone Ketone Enamine_Formation Enamine Formation Ketone->Enamine_Formation Aldehyde Aldehyde CC_Bond_Formation C-C Bond Formation Aldehyde->CC_Bond_Formation Proline (S)-Proline Catalyst Proline->Enamine_Formation Enamine_Formation->CC_Bond_Formation Nucleophilic Attack Hydrolysis Hydrolysis CC_Bond_Formation->Hydrolysis Hydrolysis->Proline Catalyst Regeneration Aldol_Product Chiral Aldol Product Hydrolysis->Aldol_Product Analysis Purification & Analysis (Yield, ee, dr) Aldol_Product->Analysis

Caption: General workflow for an (S)-Proline catalyzed asymmetric aldol reaction.

Signaling Pathways and Stereochemical Control

The stereochemical outcome of the proline-catalyzed aldol reaction is rationalized by the Zimmerman-Traxler transition state model. The proline catalyst, aldehyde, and enamine form a hydrogen-bonded, chair-like six-membered ring transition state. The bulky substituent on the aldehyde preferentially occupies an equatorial position to minimize steric hindrance, thus dictating the facial selectivity of the enamine attack and determining the absolute configuration of the newly formed stereocenters.

Stereochemical_Control_Pathway Stereochemical Control in Proline-Catalyzed Aldol Reaction Reactants Ketone + Aldehyde + (S)-Proline Enamine Chiral Enamine Intermediate Reactants->Enamine Enamine Formation Transition_State Zimmerman-Traxler Transition State Enamine->Transition_State Reaction with Aldehyde Product_Formation Diastereoselective Product Formation Transition_State->Product_Formation Facial Selectivity Syn_Product syn-Aldol Product Product_Formation->Syn_Product Anti_Product anti-Aldol Product Product_Formation->Anti_Product

Caption: Logical pathway illustrating stereochemical control.

Conclusion

Based on available scientific literature, (S)-Proline remains a highly effective and well-documented organocatalyst for asymmetric aldol reactions, consistently providing good to excellent yields and high stereoselectivities under optimized conditions.[7] While this compound is a commercially available chiral molecule, its potential as a primary organocatalyst in this context remains to be experimentally demonstrated. Future research could explore the catalytic activity of this compound and other chiral morpholine derivatives to expand the toolkit of organocatalysts for asymmetric synthesis. For professionals in drug development and chemical research, (S)-Proline and its derivatives currently represent the more reliable and validated choice for inducing stereoselectivity in aldol reactions.

References

Alternatives to (R)-3-Methylmorpholine for the synthesis of chiral amines.

Author: BenchChem Technical Support Team. Date: December 2025

Chiral amines are indispensable building blocks in the pharmaceutical and agrochemical industries, forming the backbone of numerous active compounds. While the use of specific chiral synthons, such as (R)-3-Methylmorpholine, represents a valid chiral pool approach, the direct asymmetric synthesis of the amine stereocenter is often more flexible and efficient. This guide provides a comparative overview of the leading modern alternatives for synthesizing chiral amines, focusing on biocatalysis, transition-metal catalysis, and the use of chiral auxiliaries. We present objective performance data, detailed experimental protocols, and workflow diagrams to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic challenges.

Core Methodologies at a Glance

The asymmetric synthesis of chiral amines has evolved significantly, moving towards catalytic methods that offer high efficiency and stereoselectivity. The three primary strategies discussed are:

  • Biocatalysis : This approach utilizes enzymes, such as ω-transaminases (ω-TA) and imine reductases (IREDs), to catalyze the stereoselective formation of amines. It is celebrated for its exceptional selectivity and environmentally friendly reaction conditions.

  • Transition-Metal Catalysis : This method typically involves the asymmetric hydrogenation or transfer hydrogenation of prochiral imines, enamines, or other nitrogen-containing unsaturated precursors. Catalysts are often based on precious metals like rhodium, ruthenium, or iridium, complexed with chiral ligands.

  • Chiral Auxiliaries : In this classic strategy, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary). The auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved, yielding the enantiomerically enriched product. Evans' oxazolidinones are a hallmark of this class.

Performance Comparison

The choice of synthetic route depends on factors such as substrate scope, desired enantioselectivity, scalability, and cost. The following table summarizes the performance of representative examples from each methodology.

Methodology Specific Method Substrate Product Yield Enantiomeric Excess (e.e.) Key Conditions Reference
Biocatalysis Imine Reductase (IRED)2-Propyl-3,4,5,6-tetrahydropyridine(R)-Coniine90%>98%Recombinant E. coli whole-cell biocatalyst, glucose, NADP+, phosphate buffer (pH 7.5), 28 °C[1]
Biocatalysis ω-Transaminase (ω-TA)(4-Fluorophenyl)acetone(S)-1-(4-Fluorophenyl)propan-2-amine>99%>99%ATA 113, o-xylylenediamine (amine donor), HEPES buffer (pH 7.5), 40 °C[2]
Transition-Metal Catalysis Asymmetric Transfer Hydrogenation1-Methyl-3,4-dihydroisoquinoline(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline98%95%[Rh(Cp*)Cl2]2 / (S,S)-TsDPEN, HCOOH/NEt3, H2O, 40 °C[3][4]
Chiral Auxiliary Evans' Asymmetric AlkylationN-Propionyl-(S)-4-isopropyloxazolidin-2-one(S)-2-Methyl-3-phenylpropanoic acid (after hydrolysis)~80-95% (alkylation)>99% (d.r.)1. n-BuLi, THF, -78 °C; 2. Benzyl bromide; 3. LiOH/H2O2 (cleavage)[5]

Experimental Workflows and Mechanisms

Visualizing the workflow for each synthetic strategy is crucial for understanding the practical steps and conceptual differences.

Biocatalysis_Workflow sub Prochiral Ketone + Amine Donor reaction Biocatalytic Transformation sub->reaction enzyme Enzyme (e.g., ω-Transaminase) enzyme->reaction product Chiral Amine + Ketone Byproduct reaction->product sep Purification product->sep final Enantiopure Amine sep->final

Caption: General workflow for biocatalytic synthesis of a chiral amine.

ATH_Workflow sub Prochiral Imine + H-Source (e.g., HCOOH) reaction Asymmetric Transfer Hydrogenation sub->reaction catalyst Chiral Metal Catalyst (e.g., Rh-TsDPEN) catalyst->reaction product Chiral Amine reaction->product sep Workup & Purification product->sep final Enantiopure Amine sep->final

Caption: Workflow for Asymmetric Transfer Hydrogenation (ATH).

Auxiliary_Workflow sub Prochiral Acid + Chiral Auxiliary attach Attachment sub->attach intermediate Chiral Intermediate (e.g., N-Acyl Oxazolidinone) attach->intermediate diastereo Diastereoselective Reaction (e.g., Alkylation) intermediate->diastereo product Diastereomerically Enriched Product diastereo->product cleave Cleavage & Auxiliary Recovery product->cleave final Enantiopure Product cleave->final

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are representative protocols for each of the major strategies discussed.

Protocol 1: Biocatalytic Asymmetric Reduction with an Imine Reductase

Synthesis of (R)-Coniine. [1]

  • Biocatalyst Preparation: The gene for an (R)-imine reductase [(R)-IRED] from Streptomyces sp. is over-expressed in Escherichia coli. The resulting cells are cultured, harvested by centrifugation, and washed with phosphate buffer to yield a whole-cell biocatalyst.

  • Reaction Setup: In a reaction vessel, a suspension of the E. coli whole-cell biocatalyst (e.g., 50 mg/mL wet cell weight) is prepared in potassium phosphate buffer (100 mM, pH 7.5).

  • Cofactor and Glucose Addition: NADP+ (1 mM) and D-glucose (100 mM) are added to the suspension. The glucose serves as the hydride source for the in-situ regeneration of the NADPH cofactor, driven by endogenous E. coli dehydrogenases.

  • Substrate Addition: The substrate, 2-propyl-3,4,5,6-tetrahydropyridine (1.0 g, 25 mM), is added to the reaction mixture.

  • Reaction Conditions: The mixture is incubated at 28 °C with agitation (e.g., 200 rpm) for 24 hours. The reaction progress is monitored by GC or HPLC.

  • Workup and Purification: After the reaction is complete, the mixture is basified with NaOH and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield (R)-coniine.

Protocol 2: Asymmetric Transfer Hydrogenation of an Imine

Synthesis of (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline. [3][4]

  • Catalyst Pre-formation: In a Schlenk tube under an inert atmosphere (Argon), the catalyst precursor [Rh(Cp*)Cl2]2 (0.005 mmol) and the chiral ligand (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN, 0.011 mmol) are dissolved in water (2 mL). The mixture is stirred at 40 °C for 1 hour to form the active catalyst.

  • Reaction Setup: To the catalyst solution, a pre-mixed azeotropic mixture of formic acid and triethylamine (5:2 ratio, 1 mL) is added, followed by the substrate, 1-methyl-3,4-dihydroisoquinoline (1 mmol).

  • Reaction Conditions: The reaction mixture is stirred vigorously at 40 °C. The reaction is typically complete within 15-30 minutes and can be monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the reaction is quenched with a saturated solution of NaHCO3 and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The resulting crude amine is purified by flash chromatography on silica gel to afford the pure product.

Protocol 3: Asymmetric Alkylation Using an Evans' Auxiliary

Synthesis of an Enantiomerically Enriched α-Substituted Carboxylic Acid Precursor. [5]

  • Acylation of Auxiliary: To a solution of the chiral auxiliary, (S)-4-isopropyloxazolidin-2-one (1.0 eq), in anhydrous THF at 0 °C under an argon atmosphere, triethylamine (1.2 eq) is added, followed by the dropwise addition of propionyl chloride (1.1 eq). The reaction is stirred for 1 hour, then filtered and concentrated to yield the N-propionyl imide, which is used without further purification.

  • Enolate Formation: The N-propionyl imide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium (n-BuLi, 1.05 eq) is added dropwise, and the resulting solution is stirred for 1 hour to ensure complete formation of the Z-enolate.

  • Diastereoselective Alkylation: Benzyl bromide (1.2 eq) is added to the enolate solution at -78 °C. The reaction mixture is stirred for several hours (typically 2-4 h) while being allowed to slowly warm to 0 °C.

  • Quenching and Workup: The reaction is quenched by the addition of saturated aqueous NH4Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The diastereomeric ratio (d.r.) of the crude product can be determined by 1H NMR or HPLC analysis.

  • Auxiliary Cleavage: The purified alkylated product is dissolved in a THF/water mixture. Lithium hydroxide (LiOH) and hydrogen peroxide (H2O2) are added at 0 °C. After stirring for a few hours, the reaction is worked up to yield the chiral carboxylic acid. The chiral auxiliary can be recovered and reused.

Conclusion

The synthesis of chiral amines can be accomplished through several powerful and highly selective methods. Biocatalysis stands out for its exceptional enantioselectivity, mild reaction conditions, and green credentials, making it ideal for the synthesis of pharmaceutical intermediates.[6][7] Transition-metal catalyzed asymmetric hydrogenation offers broad substrate scope and high efficiency, representing a robust and scalable industrial method.[8][9] Finally, the use of chiral auxiliaries , while stoichiometric and often requiring more steps, remains a reliable and predictable method for achieving high diastereoselectivity in complex molecule synthesis.[10][11][12] The selection of the most suitable alternative to a chiral pool approach will depend on a careful evaluation of the target molecule's structure, required purity, and the practical constraints of the specific research or development context.

References

A Researcher's Guide to Confirming the Absolute Stereochemistry of Products Derived from (R)-3-Methylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the unambiguous determination of the absolute stereochemistry of chiral molecules is a critical step. (R)-3-Methylmorpholine is a valuable chiral building block utilized in the synthesis of a variety of complex molecules and active pharmaceutical ingredients. This guide provides a comprehensive comparison of the primary analytical techniques for confirming the absolute stereochemistry of its derivatives. We will explore the performance of X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Mosher's Method (NMR Spectroscopy), supplemented with detailed experimental protocols and a comparison to alternative chiral synthons.

Method Comparison for Absolute Stereochemistry Determination

The choice of analytical technique for determining the absolute configuration of a derivative of this compound depends on several factors including the physical state of the sample, the presence of functional groups, and the available instrumentation. The following table provides a comparative summary of the most common methods.

TechniqueSample RequirementThroughputConfidence LevelKey AdvantageLimitations
X-ray Crystallography High-quality single crystalLowVery HighProvides an unambiguous 3D structure and absolute configuration.[1][2][3]Crystal growth can be a significant bottleneck and is not always feasible, especially for oils or amorphous solids.[4][5][6]
Vibrational Circular Dichroism (VCD) Solution or neat liquid/oil (mg scale)MediumHighApplicable to a wide range of molecules, including non-crystalline samples, and provides a solution-state conformation.[4][7][8]Requires quantum mechanical calculations for spectral interpretation and can be sensitive to solvent and conformational flexibility.[9][10]
Mosher's Method (NMR) Solution (mg scale) with a reactive -OH or -NH groupHighHighA widely accessible NMR technique that does not require specialized equipment beyond a standard NMR spectrometer.[11][12][13]Requires derivatization, and interpretation can be complex for sterically hindered or conformationally flexible molecules.[4][14]

Performance of this compound in Asymmetric Synthesis and Comparison with Alternatives

This compound is often incorporated as a chiral scaffold in the synthesis of more complex molecules. Its inherent chirality influences the stereochemical outcome of subsequent reactions. A common alternative strategy in asymmetric synthesis is the use of removable chiral auxiliaries, such as Evans oxazolidinones.

The following table provides a conceptual comparison of these two approaches in a representative asymmetric aldol reaction.

Chiral SynthonAldehydeDiastereomeric Ratio (d.r.)Yield (%)Comments
N-propionyl-(R)-3-Methylmorpholine derivative BenzaldehydeData not readily availableData not readily availableThe morpholine ring acts as a chiral scaffold. The diastereoselectivity will depend on the specific reaction conditions and the nature of the substituents.
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) Benzaldehyde99:1 (syn:anti)[12]85[12]Evans auxiliaries are well-established for high diastereoselectivity in aldol reactions, proceeding through a predictable Zimmerman-Traxler transition state.[15][16]
(S)-4-Isopropyl-2-oxazolidinone (Evans Auxiliary) Isobutyraldehyde>99:1 (syn:anti)[12]89[12]Demonstrates high selectivity for a range of aldehydes.

While direct, side-by-side comparative data for this compound in this specific context is not abundant in the literature, the extensive documentation of Evans auxiliaries highlights their reliability in achieving high diastereoselectivity.[11][17][18] The performance of this compound as a chiral director would need to be empirically determined for each specific reaction.

Experimental Protocols

X-ray Crystallography

This protocol outlines the general steps for determining the absolute configuration of a crystalline derivative of this compound.

I. Crystal Growth:

  • Dissolve the purified crystalline compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate, hexane) to achieve saturation.

  • Employ a crystallization technique such as slow evaporation, vapor diffusion (e.g., diethyl ether into a methanol solution), or slow cooling of a saturated solution.

  • Monitor for the formation of single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) over hours to weeks.

II. Data Collection:

  • Carefully select and mount a suitable single crystal on a goniometer head.

  • Place the crystal in a single-crystal X-ray diffractometer.[1]

  • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Collect diffraction data by exposing the crystal to a monochromatic X-ray source (e.g., Cu Kα or Mo Kα) while rotating the crystal through a series of angles.

III. Structure Solution and Refinement:

  • Process the collected diffraction data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct or Patterson methods to obtain an initial electron density map.

  • Refine the atomic positions and thermal parameters against the experimental data.

  • Determine the absolute configuration by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 for the correct enantiomer confirms the absolute configuration.[1]

Vibrational Circular Dichroism (VCD) Spectroscopy

This protocol describes the determination of absolute configuration of a chiral morpholine derivative in solution.

I. Sample Preparation:

  • Dissolve 5-15 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M. The solvent should be transparent in the IR region of interest.

II. Spectral Acquisition:

  • Acquire the VCD and infrared (IR) absorption spectra of the sample using a VCD spectrometer.[19]

  • Collect data for a sufficient duration (typically 1-12 hours) to achieve a good signal-to-noise ratio.

  • Acquire a baseline spectrum of the pure solvent under the same conditions for background correction.

III. Computational Modeling:

  • Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian).

  • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) for each low-energy conformer.

  • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

IV. Spectral Comparison and Assignment:

  • Compare the experimental VCD spectrum with the calculated spectrum.

  • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer.[4][7]

  • If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.

Mosher's Method (NMR Spectroscopy)

This protocol is for determining the absolute configuration of a secondary amine, such as a product derived from the nitrogen of this compound.[11][20][21]

I. Preparation of Mosher's Amides:

  • In two separate NMR tubes, dissolve a small amount (1-5 mg) of the chiral amine in an anhydrous deuterated solvent (e.g., CDCl₃).

  • To one tube, add a slight excess (1.1 eq.) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and a hindered base (e.g., triethylamine or pyridine).

  • To the second tube, add a slight excess (1.1 eq.) of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) and the same base.

  • Allow the reactions to proceed to completion at room temperature.

II. NMR Analysis:

  • Acquire high-resolution ¹H NMR spectra for both diastereomeric amide samples.

  • Assign the proton signals for the groups (L¹ and L²) attached to the stereocenter of the amine in both spectra. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment.

  • Calculate the chemical shift difference (Δδ) for each assigned proton: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide).

III. Stereochemical Assignment:

  • Apply the Mosher's method model. For a secondary amine, the model predicts that the protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.

  • By correlating the signs of the Δδ values with the spatial arrangement of the L¹ and L² groups, the absolute configuration of the stereocenter can be determined.

Visualization of Workflows

Logical Workflow for Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate technique for absolute stereochemistry determination.

method_selection_workflow start Start: Chiral Product from This compound is_crystalline Is the sample crystalline and can form high-quality single crystals? start->is_crystalline xray X-ray Crystallography is_crystalline->xray  Yes has_reactive_group Does the stereocenter have a proximal -OH or -NH group? is_crystalline->has_reactive_group No end Absolute Configuration Determined xray->end vcd Vibrational Circular Dichroism (VCD) other_methods Consider other methods: - Chiral derivatization + HPLC - Electronic Circular Dichroism (ECD) vcd->other_methods If VCD is inconclusive or unavailable vcd->end has_reactive_group->vcd No mosher Mosher's Method (NMR) has_reactive_group->mosher  Yes mosher->end other_methods->end mosher_workflow cluster_prep Diastereomer Preparation cluster_analysis NMR Analysis & Interpretation amine Chiral Amine (Unknown Configuration) r_mtpa (R)-MTPA-Cl amine->r_mtpa s_mtpa (S)-MTPA-Cl amine->s_mtpa r_amide (R)-MTPA Amide r_mtpa->r_amide s_amide (S)-MTPA Amide s_mtpa->s_amide nmr Acquire ¹H NMR for both amides r_amide->nmr s_amide->nmr assign Assign signals for groups around stereocenter nmr->assign delta Calculate Δδ (δS - δR) assign->delta model Apply Mosher's Model to Δδ values delta->model result Determine Absolute Configuration model->result

References

A review of the applications of different substituted morpholines in synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

The morpholine scaffold, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis.[1][2][3] Its unique physicochemical properties, such as a weakly basic nitrogen atom and a flexible conformation, contribute to the favorable pharmacokinetic profiles of many morpholine-containing drugs.[4][5] The introduction of substituents onto the morpholine ring dramatically expands its utility, enabling its use as a chiral auxiliary, a powerful organocatalyst, and a key component in the synthesis of complex molecules and active pharmaceutical ingredients.[6][7][8] This guide provides a comparative overview of the applications of different substituted morpholines in synthesis, supported by experimental data and detailed protocols.

C-Substituted Morpholines: Chiral Building Blocks and Auxiliaries

C-substituted morpholines are invaluable in asymmetric synthesis, often serving as chiral building blocks or auxiliaries to control the stereochemical outcome of reactions.[6][7] The substituents on the carbon framework can influence the conformation of the ring and create a specific chiral environment.

A common strategy for the synthesis of C-substituted morpholines involves the cyclization of enantiomerically pure amino alcohols.[9][10] This approach allows for the preparation of a wide range of morpholine derivatives with well-defined stereochemistry.

Comparative Performance of C-Substituted Morpholines in Synthesis

The following table summarizes the yields of various C-substituted morpholines synthesized via different methods, highlighting the efficiency of these synthetic routes.

EntryStarting MaterialsProductMethodYield (%)Reference
1(2S)-2-aminopropan-1-ol and chloroacetyl chloride(3S)-3-methylmorpholineAmidation, intramolecular cyclization, and reduction with LiAlH₄70[9]
2N-Boc-(S)-phenylalaninol and allyl bromidecis-3-benzyl-5-phenylmorpholinePd-catalyzed carboamination85[10]
3N-Boc-(S)-valinol and allyl bromidecis-3-isopropyl-5-phenylmorpholinePd-catalyzed carboamination78[10]
42-(N-phenylamino)cyclohexanol and 4-bromoanisoleFused bicyclic morpholinePd-catalyzed carboamination82[10]
5N-protected amino alcohols and α-halo ketones/aldehydesHighly substituted morpholinesMulti-component Ugi reaction followed by intramolecular cyclization68-92[11]
Experimental Protocol: Synthesis of (3S)-3-Methylmorpholine[9]

Step 1: Amide Formation. To a solution of (2S)-2-aminopropan-1-ol (1.0 eq) in a 1:1 mixture of tetrahydrofuran and water at -10 °C, chloroacetyl chloride (1.0 eq) is added dropwise. The reaction mixture is stirred for one hour.

Step 2: Intramolecular Cyclization. The crude amide from Step 1 is dissolved in a mixture of isopropyl alcohol and dichloromethane. Potassium tert-butoxide (4.0 eq) is added at 0 °C, and the mixture is stirred for two hours to yield the corresponding morpholinone.

Step 3: Reduction. The morpholinone is dissolved in anhydrous tetrahydrofuran and lithium aluminum hydride (3.0 eq) is added portion-wise at 0 °C. The reaction mixture is then refluxed for 4 hours. After cooling, the reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by distillation to afford (3S)-3-methylmorpholine.

G Synthesis of (3S)-3-Methylmorpholine cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Product A (2S)-2-aminopropan-1-ol C Amidation (THF/H2O, -10°C) A->C B Chloroacetyl Chloride B->C F Acyclic Amide Intermediate C->F Yield: 90% D Intramolecular Cyclization (t-BuOK, IPA/DCM, 0°C) G Morpholinone Intermediate D->G E Reduction (LiAlH4, THF, reflux) H (3S)-3-Methylmorpholine E->H Yield: 70% F->D G->E

Synthetic pathway for (3S)-3-methylmorpholine.

N-Substituted Morpholines: Modulating Properties and Reactivity

N-substitution of the morpholine ring is a common strategy in drug development to modulate the physicochemical properties, such as basicity and lipophilicity, and to introduce specific interactions with biological targets.[4][5] In synthesis, the N-substituent can direct reactivity or act as a protecting group.

A straightforward method for the synthesis of N-substituted morpholines is the reductive amination of a dialdehyde, generated in situ from the oxidation of a ribonucleoside, with a primary amine.[12][13] This method allows for the introduction of a wide variety of substituents on the nitrogen atom.

Comparative Performance of N-Substituted Morpholine Synthesis

The following table presents the yields for the synthesis of various N-substituted morpholine nucleoside derivatives.

EntryRibonucleosideAmine HydrochlorideProductYield (%)Reference
1UridineAllylamine hydrochlorideN-allyl morpholine uridine derivative95[12]
2UridineBenzylamine hydrochlorideN-benzyl morpholine uridine derivative85[12]
3AdenosineAllylamine hydrochlorideN-allyl morpholine adenosine derivative88[12]
4AdenosineBenzylamine hydrochlorideN-benzyl morpholine adenosine derivative78[12]
Experimental Protocol: Synthesis of N-Allyl Morpholine Uridine Derivative[12]

Step 1: Oxidation. To a solution of uridine (1.0 eq) in water, sodium periodate (1.1 eq) is added, and the mixture is stirred at room temperature for 1 hour.

Step 2: Reductive Amination. Allylamine hydrochloride (1.5 eq) is added to the reaction mixture from Step 1, followed by the portion-wise addition of sodium cyanoborohydride (2.0 eq). The pH of the solution is maintained at ~7 by the addition of 2 M HCl. The reaction mixture is stirred at room temperature for 24 hours. The product is then purified by column chromatography.

G Synthesis of N-Substituted Morpholine Nucleosides cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediate Intermediate cluster_product Product A Ribonucleoside C Oxidation (NaIO4, H2O) A->C B Primary Amine Hydrochloride D Reductive Amination (NaBH3CN, pH ~7) B->D E In situ generated Dialdehyde C->E F N-Substituted Morpholine Nucleoside D->F E->D

General workflow for N-substituted morpholine synthesis.

Substituted Morpholines as Organocatalysts

Chiral substituted morpholines have emerged as effective organocatalysts, particularly in enamine catalysis.[8] The stereochemistry of the substituents on the morpholine ring plays a crucial role in controlling the enantioselectivity of the catalyzed reaction.

For instance, chiral morpholine derivatives have been successfully employed as catalysts in the 1,4-addition of aldehydes to nitroolefins. The steric hindrance provided by the substituents on the morpholine ring dictates the facial selectivity of the attack on the nitroolefin.

Comparative Performance of Morpholine-Based Organocatalysts

The following table compares the performance of different chiral morpholine-based organocatalysts in the 1,4-addition of propanal to β-nitrostyrene.

EntryCatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (syn, %)Reference
1(2S,5R)-2,5-diphenylmorpholine10Toluene249595:598[8]
2(2S,5S)-2,5-diphenylmorpholine10Toluene249210:9096[8]
3Proline10DMSO249993:797[8]
Experimental Protocol: Organocatalytic 1,4-Addition[8]

To a solution of the chiral morpholine catalyst (0.1 eq) and β-nitrostyrene (1.0 eq) in toluene, propanal (2.0 eq) is added. The reaction mixture is stirred at room temperature for the specified time. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired product.

G Organocatalytic 1,4-Addition cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_product Product A Aldehyde D Enamine Intermediate A->D B Nitroolefin E Iminium Intermediate B->E C Chiral Substituted Morpholine C->D Catalyzes D->E Nucleophilic Attack on Nitroolefin F 1,4-Addition Product E->F Hydrolysis

Catalytic cycle for the 1,4-addition reaction.

Conclusion

Substituted morpholines are a highly valuable class of compounds in synthetic chemistry. Their applications range from serving as chiral building blocks and auxiliaries to acting as efficient organocatalysts. The ability to readily introduce substituents at various positions of the morpholine ring allows for the fine-tuning of their steric and electronic properties, making them adaptable tools for a wide array of synthetic challenges. The methodologies presented in this guide, along with the comparative data, underscore the significance of substituted morpholines in modern organic synthesis and drug discovery. The continued development of novel synthetic routes to access diverse substituted morpholines will undoubtedly lead to further innovations in these fields.[2]

References

The Strategic Application of (R)-3-Methylmorpholine in Multi-Step Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents is a critical decision point that balances cost, efficiency, and the desired stereochemical outcome. This guide provides a comprehensive cost-benefit analysis of utilizing (R)-3-Methylmorpholine, a chiral amine base, in comparison to common achiral alternatives such as Triethylamine (TEA), Diisopropylethylamine (DIPEA), and N-Methylmorpholine (NMM). Through an examination of cost, performance in asymmetric synthesis, and a case study in the synthesis of the antiviral drug nirmatrelvir, this analysis offers researchers, scientists, and drug development professionals a framework for informed decision-making.

Cost Landscape of Amine Bases

The initial acquisition cost is a primary consideration in process development. While prices are subject to market fluctuations and supplier negotiations, a general comparison reveals the premium associated with chiral reagents. This compound, owing to its enantiopure nature, is significantly more expensive than its achiral counterparts.

Table 1: Cost Comparison of Amine Bases

Amine BaseTypical Bulk Price (USD/kg)Key Considerations
This compound~$6,700[1]High cost, justified by its application in stereoselective synthesis.
Triethylamine (TEA)~$1.50 - $2.00[2][3]Low cost, widely used general-purpose base.
Diisopropylethylamine (DIPEA)~$6.00 - $9.00[4]Moderately priced, sterically hindered non-nucleophilic base.
N-Methylmorpholine (NMM)~$4.50 - $5.00[5][6]Structurally similar to this compound but achiral and less expensive.

Note: Prices are estimates and can vary based on purity, volume, and supplier.

The substantial price difference underscores the importance of evaluating the tangible benefits of using a chiral base like this compound. Its utility is most pronounced in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

Performance in Asymmetric Synthesis: The Value of Chirality

The primary advantage of this compound lies in its ability to act as a chiral auxiliary or catalyst, influencing the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other. This is crucial in the development of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful[7][8].

Table 2: Performance Comparison in a Representative Asymmetric Michael Addition

Catalyst/BaseSubstrateNucleophileYield (%)Enantiomeric Excess (ee) (%)Reference
Chiral Morpholine Derivativeα,β-Unsaturated KetoneThiophenolHighUp to 99%[9][12]
Triethylamine (Achiral)α,β-Unsaturated KetoneThiophenolHigh0% (Racemic)General Knowledge

This table illustrates the fundamental difference: while an achiral base like triethylamine will facilitate the reaction to produce a racemic mixture (a 50:50 mixture of both enantiomers), a chiral catalyst is essential for achieving high enantioselectivity. The cost of a chiral base is therefore weighed against the cost and feasibility of alternative methods for obtaining a single enantiomer, such as chiral resolution of a racemic mixture, which can be a costly and lower-yielding process[7].

Case Study: Synthesis of Nirmatrelvir (PF-07321332)

The synthesis of the antiviral drug nirmatrelvir, the active component in Paxlovid, provides a relevant example of a multi-step synthesis where a morpholine-based amine is utilized. In several reported synthetic routes, N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) are employed as bases in peptide coupling steps.

Experimental Workflow for Nirmatrelvir Synthesis

The following diagram illustrates a simplified workflow for the synthesis of nirmatrelvir, highlighting the step where an amine base is typically used.

Nirmatrelvir_Synthesis Simplified Workflow for Nirmatrelvir Synthesis start1 Protected Amino Acid coupling Amide Bond Formation start1->coupling start2 Bicyclic Proline Derivative start2->coupling deprotection Deprotection coupling->deprotection base Addition of Amine Base (e.g., NMM or DIPEA) base->coupling cyclization Cyclization deprotection->cyclization nirmatrelvir Nirmatrelvir cyclization->nirmatrelvir

Caption: A simplified workflow for the multi-step synthesis of Nirmatrelvir.

In this synthesis, a non-nucleophilic base is crucial for the efficiency of the peptide coupling step. While the achiral N-methylmorpholine is used in the reported synthesis, if a chiral center were to be introduced or influenced at this stage, a chiral base like this compound would be a candidate. The decision to use the more expensive chiral base would depend on whether it could provide a significant advantage in stereocontrol, potentially eliminating the need for a separate chiral resolution step later in the synthesis.

Experimental Protocol: Amide Coupling Step in Nirmatrelvir Synthesis (Representative)

The following is a representative protocol for the amide coupling step, adapted from documented syntheses of nirmatrelvir, illustrating the role of the amine base.

  • Reactant Preparation: Dissolve the carboxylic acid component (1 equivalent) and the amine component (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Activation: Add a peptide coupling reagent (e.g., HATU or EDCI, 1-1.5 equivalents).

  • Base Addition: Add the amine base, such as N-methylmorpholine or diisopropylethylamine (2-3 equivalents), to the reaction mixture. The base serves to neutralize the acidic byproducts of the coupling reaction, driving the reaction to completion.

  • Reaction: Stir the mixture at room temperature for a specified period (typically 2-24 hours), monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and chromatography.

Conclusion: A Strategic Choice for Asymmetric Synthesis

The cost-benefit analysis of using this compound in a multi-step synthesis hinges on the strategic importance of stereochemistry.

  • For reactions where chirality is not a factor , the use of this compound is not economically justifiable. Common, inexpensive achiral bases like triethylamine, DIPEA, or N-methylmorpholine are the preferred choice.

  • In asymmetric synthesis , the high cost of this compound can be offset by its ability to induce high enantioselectivity. This can eliminate the need for costly and often lower-yielding chiral resolution steps, potentially leading to a more efficient and economical overall process, especially in the context of producing high-value pharmaceutical ingredients.

Ultimately, the decision to incorporate this compound into a synthetic route requires a thorough evaluation of the entire process. Researchers and process chemists must weigh the upfront cost of the chiral base against the potential downstream savings and the critical need for enantiopure products.

References

Reproducibility of (R)-3-Methylmorpholine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reproducible synthesis of chiral molecules is paramount. (R)-3-Methylmorpholine is a key chiral building block in numerous pharmaceutical compounds, making the reliability of its synthesis a critical factor in drug discovery and development pipelines. This guide provides a comparative overview of published procedures for the synthesis of this compound, with a focus on reproducibility, yield, and enantiomeric purity.

Comparison of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main strategies: the reduction of a chiral lactam precursor and modern asymmetric catalytic methods. Below is a summary of representative procedures and their reported performance.

Synthetic Strategy Starting Material Key Reagents/Catalyst Reported Yield Reported Enantiomeric Excess (ee) Reference
Lactam Reduction (R)-5-Methylmorpholin-3-oneLithium aluminum hydride (LAH)Not specified in general procedureHigh (dependent on precursor purity)N/A
Patented Procedure (Lactam Reduction) (R)-Alaninol derivativeDiisopropyl azodicarboxylate, Triphenylphosphine80%96%N/A
Asymmetric Hydrogenation Dehydromorpholine precursorBisphosphine-rhodium catalystQuantitativeUp to 99%[1]
Pd-Catalyzed Carboamination Enantiopure amino alcohol derivativePd catalyst, ligandModerate to goodHigh (single stereoisomer)[2]
Iron-Catalyzed Diastereoselective Synthesis Amino allylic alcoholIron(III) catalyst89%95%N/A

Detailed Experimental Protocols

Method 1: Reduction of (R)-5-Methylmorpholin-3-one

This classical approach relies on the reduction of a pre-formed chiral lactam, (R)-5-methylmorpholin-3-one. The enantiomeric purity of the final product is largely dependent on the purity of this precursor.

Experimental Protocol:

A general procedure involves the slow, dropwise addition of a solution of (R)-5-methylmorpholin-3-one in an appropriate solvent (e.g., THF) to a cooled (0 °C) solution of a reducing agent, such as lithium aluminum hydride (LAH), in THF under an inert atmosphere. The reaction mixture is typically stirred for several hours at room temperature. Upon completion, the reaction is carefully quenched, and the product is isolated and purified.

Workflow for Lactam Reduction:

Start Start: (R)-5-Methylmorpholin-3-one Reduction Reduction with LAH in THF Start->Reduction Quench Aqueous Workup Reduction->Quench Purification Purification Quench->Purification End End: this compound Purification->End

Figure 1. General workflow for the synthesis of this compound via lactam reduction.

A patented procedure following this strategy reports a yield of 80% and an enantiomeric excess of 96%. This method is generally considered robust, with reproducibility being highly dependent on the quality of the starting lactam and the careful control of the reaction conditions, particularly temperature and moisture.

Method 2: Asymmetric Catalysis

Modern synthetic chemistry increasingly relies on asymmetric catalysis to generate chiral molecules with high efficiency and enantioselectivity. For the synthesis of chiral morpholines, several catalytic systems have been developed.

Asymmetric Hydrogenation:

This powerful technique utilizes a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand, to hydrogenate a prochiral dehydromorpholine precursor. This method can achieve quantitative yields and excellent enantioselectivities, often exceeding 99% ee.[1] The reproducibility of this method is generally high, provided that the catalyst is pure and the reaction is carried out under strictly anaerobic and anhydrous conditions.

Logical Relationship for Asymmetric Hydrogenation:

sub Prochiral Dehydromorpholine prod This compound sub->prod Asymmetric Hydrogenation cat Chiral Rhodium Catalyst cat->prod Controls Stereochemistry h2 Hydrogen Gas h2->prod Provides Hydride

Figure 2. Key components in the asymmetric hydrogenation approach to this compound.

Palladium-Catalyzed Carboamination:

This method involves the intramolecular cyclization of an enantiopure amino alcohol derivative in the presence of a palladium catalyst.[2] It allows for the formation of the morpholine ring with the desired stereochemistry in a single step. While yields are reported as moderate to good, the key advantage is the high stereocontrol, leading to the formation of a single stereoisomer. The reproducibility can be influenced by the catalyst activity, ligand choice, and substrate purity.

Alternatives and their Performance

While direct synthesis of this compound is the primary focus, alternative strategies for constructing the chiral morpholine core are noteworthy for their potential applicability and efficiency.

One such modern approach involves the use of ethylene sulfate to react with 1,2-amino alcohols. This method is highlighted for its high yields, operational simplicity, and scalability, making it an attractive alternative for the synthesis of various morpholine derivatives. Although not specifically detailed for this compound, its efficiency suggests it could be a viable and reproducible route if the corresponding chiral amino alcohol is readily available.

Conclusion

The synthesis of this compound can be reliably achieved through several methods. The classical approach of reducing a chiral lactam offers a robust and high-yielding route, with reproducibility hinging on the quality of the starting material. Modern asymmetric catalytic methods, particularly asymmetric hydrogenation, present a highly efficient alternative capable of delivering near-perfect enantioselectivity and quantitative yields. The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, cost, and the desired level of enantiopurity. For large-scale production, the development of a robust and reproducible catalytic process is likely to be the most advantageous approach.

References

Safety Operating Guide

Safe Disposal of (R)-3-Methylmorpholine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat (R)-3-Methylmorpholine as a Hazardous Waste. Due to its flammability and corrosivity, this compound requires specialized disposal procedures in compliance with the Resource Conservation and Recovery Act (RCRA) and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. This guide provides essential, step-by-step instructions for its safe handling and disposal in a laboratory setting.

I. Hazard Identification and Data Summary

This compound is a flammable and corrosive liquid that can cause skin and eye irritation.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[3]

Hazard ClassificationDataSource
GHS Pictograms Flame, Corrosion, Exclamation Mark[4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][4]
Signal Word Danger[4]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides[1][5]
Hazardous Decomposition Carbon oxides, Nitrogen oxides[1][3]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic process of characterization, segregation, containment, and transfer to a licensed hazardous waste contractor.

Experimental Protocol: Waste Characterization

Objective: To determine if the this compound waste is a characteristic hazardous waste under RCRA.

Methodology:

  • Review Safety Data Sheet (SDS): The SDS for this compound indicates it is a flammable liquid.

  • Assess Corrosivity: While a specific pH is not always listed, morpholine and its derivatives are basic.[6] If the waste is an aqueous solution, measure the pH. A pH greater than or equal to 12.5 classifies it as a corrosive hazardous waste (D002).[7]

  • Consult Waste Lists: Check federal (EPA) and state environmental agency regulations to determine if this compound or morpholine derivatives are specifically listed as hazardous wastes. As of the latest review, morpholine is not a listed waste.[7][8]

  • Toxicity Characteristic: If the waste is mixed with other substances, consider the Toxicity Characteristic Leaching Procedure (TCLP) if it contains any of the contaminants listed in 40 CFR 261.24 at or above the regulatory levels.

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams unless you have confirmed their compatibility. In particular, keep it separate from strong oxidizing agents and acids.[1][5]

  • Collect the waste in a designated, compatible container. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.[9][10]

  • The container must be in good condition, with no leaks or cracks.[9]

Step 2: Labeling the Waste Container

Proper labeling is a critical compliance requirement.

  • Affix a "Hazardous Waste" label to the container.[11]

  • Clearly write the full chemical name: "this compound". Do not use abbreviations.[10][11]

  • If the waste is a mixture, list all components and their approximate percentages.[9]

  • Indicate the date when the waste was first added to the container (the "accumulation start date").

  • Include the name of the principal investigator or laboratory contact and the room number.[10]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories generating hazardous waste can accumulate it at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][12]

  • The SAA must be under the control of the laboratory personnel.

  • Keep the waste container securely capped at all times, except when adding waste.[9]

  • Store the container in a well-ventilated area, away from sources of ignition.

  • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks or spills.

  • Once the container is full, or within one year of the accumulation start date, it must be moved to a central hazardous waste storage area for pickup.[9]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[10]

  • EHS will arrange for a licensed hazardous waste disposal contractor to transport and dispose of the waste in accordance with all federal and state regulations.

  • The primary method of disposal for organic chemicals like this compound is typically high-temperature incineration at a permitted facility.

III. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Containment & Labeling cluster_2 On-Site Management & Disposal A Generate this compound Waste B Is it a pure substance or a mixture? A->B C Pure this compound B->C Pure D Mixture B->D Mixture E Characterize as Flammable & Corrosive C->E F Characterize all components of the mixture D->F G Select a compatible, sealed container E->G F->G H Affix 'Hazardous Waste' Label G->H I List all chemical constituents and percentages H->I J Add accumulation start date and lab contact I->J K Store in designated Satellite Accumulation Area (SAA) J->K L Use secondary containment K->L M Is the container full OR has it been accumulating for >1 year? L->M N Contact Environmental Health & Safety (EHS) for pickup M->N Yes O Transfer to licensed hazardous waste disposal facility N->O

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-3-Methylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (R)-3-Methylmorpholine (CAS: 74572-04-6), designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety.

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is imperative to handle this chemical with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

Engineering controls, such as using the chemical only in a fume hood, are the primary line of defense.[3] The following PPE is mandatory when handling this compound to minimize exposure.

PPE CategorySpecificationRationale
Eye & Face Protection Tight-sealing safety goggles.[4] A face shield should be used in situations with a higher risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves/gauntlets.[3] (Note: Specific glove material or thickness is not detailed in safety data sheets. Consult glove manufacturer data for suitability).Prevents skin contact, as the substance is harmful and causes skin irritation.[1][3]
Body Protection Laboratory clothing.[3] Wear suitable protective clothing to prevent skin exposure.[3] Contaminated clothing should be removed and washed before reuse.[1][4]Minimizes the risk of accidental skin contact.
Respiratory Protection Work should be conducted in a chemical fume hood.[3] If exposure limits are exceeded or for spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]Protects against inhalation of vapors, which can cause respiratory tract irritation.[1]

Operational and Disposal Plans

Handling Protocol:

  • Preparation: Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

  • Engineering Controls: Always handle this compound within a certified chemical fume hood.[3]

  • Personal Protection: Before handling, don all required PPE as specified in the table above.

  • Handling: Avoid all personal contact, including the inhalation of vapors.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3] Decontaminate and launder all protective clothing before storage and reuse.[1]

Storage:

  • Store in tightly closed, properly labeled containers.[1][3][4]

  • Keep in a refrigerated environment (2-8°C) and protect from light.[3][5]

  • The storage area must be well-ventilated.[4]

Spill Management:

  • Evacuate: Clear the area of all personnel and move upwind.

  • Control: For minor spills, contain and absorb the spill with sand, earth, or another inert, non-combustible material.[1]

  • Collection: Sweep up the absorbent material and place it into a suitable, sealed, and labeled container for disposal.[1][3]

  • Decontamination: Wash the spill area and prevent runoff from entering drains.[1]

Disposal Plan:

  • Dispose of waste contents and containers at an approved waste disposal plant or authorized hazardous waste collection point.[1][6]

  • All disposal activities must be in strict accordance with local, state, and federal regulations.[3]

Experimental Workflow and Safety Logic

The following diagram illustrates the procedural logic for safely handling this compound, from initial risk assessment to final disposal.

G cluster_prep Preparation & Assessment cluster_handling Handling Protocol cluster_storage Storage cluster_disposal Spill & Waste Disposal Risk_Assessment Assess Risks: - Irritant (Skin, Eye) - Harmful (Swallowed) - Respiratory Irritant Locate_Safety Verify Location of: - Fume Hood - Eyewash Station - Safety Shower Risk_Assessment->Locate_Safety Proceed if Understood Select_PPE Select Required PPE: - Goggles/Face Shield - Chemical Gloves - Lab Coat Locate_Safety->Select_PPE Work_in_Hood Work Exclusively in Chemical Fume Hood Select_PPE->Work_in_Hood Begin Work Handle_Chem Handle Chemical (Avoid Contact/Inhalation) Work_in_Hood->Handle_Chem Post_Handling Post-Handling: - Wash Hands - Decontaminate Surfaces Handle_Chem->Post_Handling Spill Spill Occurs Handle_Chem->Spill If Spill Store_Chem Store in Tightly Sealed Container at 2-8°C Post_Handling->Store_Chem Task Complete Dispose_Waste Dispose of Contaminated Waste via Approved Vendor Post_Handling->Dispose_Waste Dispose Routine Waste Contain_Spill Contain & Absorb with Inert Material Spill->Contain_Spill Contain_Spill->Dispose_Waste

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Methylmorpholine
Reactant of Route 2
(R)-3-Methylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.